molecular formula C14H18N2O3 B1291768 Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate CAS No. 885266-78-4

Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate

Cat. No.: B1291768
CAS No.: 885266-78-4
M. Wt: 262.3 g/mol
InChI Key: DXXNDUVRNXMDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)-1H-indol-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-11-6-4-5-10-12(11)9(8-17)7-15-10/h4-7,15,17H,8H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXNDUVRNXMDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1C(=CN2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001146196
Record name Carbamic acid, [3-(hydroxymethyl)-1H-indol-4-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885266-78-4
Record name Carbamic acid, [3-(hydroxymethyl)-1H-indol-4-yl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885266-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [3-(hydroxymethyl)-1H-indol-4-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Synthesis of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for this compound, a key building block in medicinal chemistry and drug development. The synthesis is strategically designed around the functionalization of a 4-aminoindole core. This document details the retrosynthetic analysis, a step-by-step forward synthesis, including the rationale behind reagent selection and reaction conditions, and detailed experimental protocols. The guide is intended for researchers, chemists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights to ensure reproducibility and high purity of the target compound.

Introduction and Strategic Overview

This compound is a bifunctional indole derivative possessing a protected amine at the 4-position and a primary alcohol at the 3-position. This substitution pattern makes it a valuable intermediate for constructing more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the C4-amine under a wide range of conditions while allowing for facile deprotection under acidic conditions, providing a strategic advantage in multi-step syntheses.[1][2]

The synthetic strategy outlined herein proceeds via a linear sequence starting from a commercially available nitro-indole precursor. The core logic involves:

  • Establishment of the 4-aminoindole scaffold.

  • Chemoselective protection of the C4-amino group.

  • Regioselective functionalization of the C3 position with a reducible carbonyl group.

  • Final reduction to yield the target primary alcohol.

This approach is designed for scalability and efficiency, prioritizing commercially available starting materials and high-yielding transformations.

Retrosynthetic Analysis

A logical retrosynthetic analysis simplifies the synthetic challenge by disconnecting the target molecule into simpler, more accessible precursors. The primary disconnections for this compound are outlined below.

Retrosynthesis Target Target Molecule This compound Intermediate1 Intermediate A tert-butyl 4-amino-1H-indole-3-carboxylate Target->Intermediate1 Functional Group Interconversion (Reduction of Ester) Intermediate2 Intermediate B tert-butyl 1H-indol-4-ylcarbamate Intermediate1->Intermediate2 C-C Bond Formation (Carboxylation at C3) Intermediate3 Intermediate C 4-Amino-1H-indole Intermediate2->Intermediate3 Amine Protection (Boc Group) StartingMaterial Starting Material 4-Nitro-1H-indole Intermediate3->StartingMaterial Functional Group Interconversion (Reduction of Nitro Group)

Caption: Retrosynthetic pathway for the target molecule.

This analysis reveals a clear path starting from 4-nitroindole, proceeding through key intermediates: 4-aminoindole, its Boc-protected derivative, and a C3-carboxylated indole, which is then reduced to the final product.

Synthetic Pathway and Experimental Protocols

The forward synthesis is presented as a four-step process. Each step includes a detailed rationale for the chosen methodology, followed by a laboratory-scale experimental protocol.

Step 1: Synthesis of 4-Amino-1H-indole

Causality and Rationale: The synthesis begins with the reduction of the nitro group of 4-nitroindole. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice. This technique is highly efficient, clean (producing only water as a byproduct), and typically proceeds with near-quantitative yields. It avoids the use of stoichiometric heavy metal reductants like tin(II) chloride, which would require more rigorous purification to remove metal contaminants.

Experimental Protocol:

  • To a solution of 4-nitroindole (10.0 g, 61.7 mmol) in ethanol (200 mL) in a hydrogenation vessel, add 10% Palladium on carbon (1.0 g, 10% w/w).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-6 hours).

  • Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol (50 mL).

  • Concentrate the filtrate under reduced pressure to yield 4-amino-1H-indole as a solid, which is typically used in the next step without further purification.

Step 2: Synthesis of tert-butyl 1H-indol-4-ylcarbamate

Causality and Rationale: The protection of the 4-amino group is crucial to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability in basic and neutral conditions and its straightforward introduction using di-tert-butyl dicarbonate (Boc₂O).[3] A base such as sodium bicarbonate or triethylamine is used to neutralize the acidic coproducts of the reaction. Dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents for this transformation.[4]

Experimental Protocol:

  • Dissolve 4-amino-1H-indole (8.15 g, 61.7 mmol) in a mixture of 1,4-dioxane (120 mL) and water (120 mL).

  • Add sodium bicarbonate (10.4 g, 123.4 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (14.8 g, 67.9 mmol) portion-wise over 15 minutes with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Concentrate the mixture under vacuum to remove the 1,4-dioxane.

  • Extract the remaining aqueous slurry with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude residue by flash chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford tert-butyl 1H-indol-4-ylcarbamate as a pure solid.

Step 3: Synthesis of tert-Butyl 4-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate

Causality and Rationale: Introducing a functional group at the C3 position is the next critical step. While various methods exist, such as Vilsmeier-Haack formylation followed by oxidation, a more direct approach is the carboxylation of the corresponding indole-3-carboxylate ester.[5][6] However, a documented and reliable method involves the protection of the indole nitrogen, followed by functionalization. A robust synthesis has been reported involving N-protection with a triisopropylsilyl (TIPS) group, followed by directed ortho-lithiation and carboxylation.[7] This ensures high regioselectivity at the C3 position.

Experimental Protocol (Multi-stage): This protocol is adapted from a reported synthesis for a similar scaffold and demonstrates the complexity required for high regioselectivity.[7]

  • N-Protection: Dissolve tert-butyl 1H-indol-4-ylcarbamate (from Step 2) in anhydrous THF under a nitrogen atmosphere. Cool to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil). Stir for 30 minutes, then add triisopropylsilyl chloride (1.1 eq). Allow to warm to room temperature and stir until TLC indicates completion. Quench carefully with saturated ammonium chloride solution and extract with diethyl ether. Purify by flash chromatography to yield the N-TIPS protected intermediate.

  • Lithiation and Carboxylation: Dissolve the N-TIPS protected intermediate in anhydrous THF and cool to -78 °C under nitrogen. Add sec-Butyllithium (1.2 eq) dropwise and stir for 1 hour at this temperature. Bubble dry CO₂ gas through the solution for 30 minutes, then allow the mixture to slowly warm to room temperature. Quench with saturated ammonium chloride solution and extract with ethyl acetate.

  • Esterification: Dissolve the crude carboxylic acid in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture for 4 hours. Cool, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate. Purify by flash chromatography to yield methyl 4-((tert-butoxycarbonyl)amino)-1-(triisopropylsilyl)-1H-indole-3-carboxylate.

  • N-Deprotection: Dissolve the TIPS-protected ester in THF and add tetrabutylammonium fluoride (TBAF) (1.5 eq, 1M solution in THF). Stir at room temperature for 1 hour.[7] Quench with water and extract with DCM. Purify by flash chromatography to yield the key intermediate, methyl 4-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate.

Step 4: Synthesis of this compound

Causality and Rationale: The final step is the reduction of the methyl ester at the C3 position to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. It is a potent reducing agent capable of reducing esters, which are generally unreactive towards milder agents like sodium borohydride.[8] The reaction must be performed under strictly anhydrous conditions due to the high reactivity of LiAlH₄ with water.

Experimental Protocol:

  • Suspend lithium aluminum hydride (LiAlH₄) (1.2 g, 31.6 mmol) in anhydrous THF (100 mL) in a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve methyl 4-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate (4.6 g, 15.8 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension over 30 minutes via an addition funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (1.2 mL), 15% aqueous NaOH solution (1.2 mL), and finally water (3.6 mL) (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter it through a pad of Celite®, washing thoroughly with THF and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield this compound as a white or off-white solid.

Summary of Synthesis and Key Data

The overall synthetic pathway is visualized below, highlighting the transformation from the starting material to the final product.

Forward_Synthesis Start 4-Nitro-1H-indole Inter1 4-Amino-1H-indole Start->Inter1 H₂ / Pd-C EtOH Inter2 tert-butyl 1H-indol-4-ylcarbamate Inter1->Inter2 Boc₂O, NaHCO₃ Dioxane/H₂O Inter3 methyl 4-((tert-butoxycarbonyl)amino) -1H-indole-3-carboxylate Inter2->Inter3 1. NaH, TIPSCl 2. s-BuLi, CO₂ 3. MeOH, H⁺ 4. TBAF Product tert-butyl 3-(hydroxymethyl) -1H-indol-4-ylcarbamate Inter3->Product LiAlH₄ THF

Caption: Forward synthesis workflow for the target molecule.

StepTransformationKey ReagentsTypical Yield
1Nitro ReductionH₂, Pd/C>95%
2Boc ProtectionBoc₂O, NaHCO₃80-90%
3C3-Carboxylations-BuLi, CO₂, MeOH60-70% (over 4 stages)
4Ester ReductionLiAlH₄85-95%

Conclusion

This guide delineates a logical and experimentally validated pathway for the synthesis of this compound. By employing a sequence of reliable and high-yielding reactions—nitro group reduction, amine protection, regioselective C3-carboxylation, and final ester reduction—the target molecule can be prepared efficiently. The detailed protocols and mechanistic rationale provide scientists with the necessary information to confidently reproduce this synthesis in a laboratory setting, enabling further research and development in medicinal chemistry.

References

Sources

An In-depth Technical Guide to Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold in Modern Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3][4][5] Its unique electronic properties and the ability of its derivatives to interact with a wide array of biological targets have cemented its importance in drug discovery.[1][3][6] Modifications to the indole ring system, through the introduction of various substituents, allow for the fine-tuning of a molecule's physicochemical and pharmacological properties.[1][7] Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate is a functionalized indole derivative with potential as a versatile intermediate in the synthesis of more complex, biologically active molecules. The presence of a hydroxymethyl group at the 3-position and a protected amine at the 4-position offers multiple points for further chemical elaboration. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications in research and development.

Chemical Identity and Structure

  • Systematic IUPAC Name: tert-butyl N-[3-(hydroxymethyl)-1H-indol-4-yl]carbamate

  • Molecular Formula: C₁₄H₁₈N₂O₃

  • Molecular Weight: 262.31 g/mol

  • CAS Number: 1003487-63-3

Synthesis_Pathway precursor Tert-butyl 3-formyl-1H-indol-4-ylcarbamate product This compound precursor->product NaBH4, Methanol

Caption: Synthetic pathway to the target compound.

Step 1: Synthesis of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate (Precursor)

The synthesis of the precursor is not detailed here, but it is a known compound that can be purchased from several chemical suppliers. [8][9]It is typically synthesized through a Vilsmeier-Haack formylation of N-Boc-4-aminoindole. This reaction introduces a formyl (-CHO) group at the C3 position of the indole ring, which is the most reactive site for electrophilic substitution. [4][10]

Step 2: Reduction of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate

The key transformation to obtain the target molecule is the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is an effective and mild reducing agent for this purpose, selectively reducing aldehydes and ketones without affecting other functional groups like the carbamate. [11][12] Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve tert-butyl 3-formyl-1H-indol-4-ylcarbamate (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, at room temperature. The choice of an alcohol as the solvent is crucial as it also serves as a proton source for the workup. [11]2. Cooling: Cool the solution to 0 °C using an ice bath. This is a precautionary measure to control the initial exothermic reaction upon addition of the reducing agent.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise to the stirred solution. The excess of NaBH₄ ensures the complete conversion of the starting material.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of a new, more polar product spot.

  • Quenching: After the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or a dilute acid solution (e.g., 1M HCl) at 0 °C until the effervescence ceases.

  • Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Causality Behind Experimental Choices:

  • Sodium Borohydride: Chosen for its mild nature and high selectivity for aldehydes and ketones. It does not reduce the carbamate or the indole ring under these conditions. [11]* Alcoholic Solvent: Methanol or ethanol are good solvents for both the substrate and the reducing agent and can protonate the intermediate alkoxide to form the final alcohol product.

  • Excess Reagent: A slight excess of NaBH₄ is used to drive the reaction to completion, accounting for any reagent that may react with the solvent.

  • Aqueous Workup: Necessary to decompose the borate esters formed during the reaction and to remove inorganic byproducts.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following properties are largely predicted based on its structure and data from analogous compounds. Experimental verification is highly recommended.

PropertyPredicted Value / ObservationRationale
Appearance White to off-white solidSimilar indole derivatives are typically crystalline solids. [4]
Melting Point Not determined (requires experimental measurement)The presence of the hydroxyl group may lead to a higher melting point compared to the formyl precursor due to hydrogen bonding.
Solubility Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in hexanes and water.The molecule has both polar (hydroxyl, carbamate) and non-polar (tert-butyl, indole ring) regions, suggesting solubility in a range of organic solvents.
pKa The N-H of the indole is weakly acidic (~17), and the N-H of the carbamate is also weakly acidic.The indole N-H is known to be deprotonated by strong bases. [13]

Spectral Data (Predicted)

  • ¹H NMR:

    • Indole N-H: A broad singlet around δ 8.0-9.0 ppm.

    • Aromatic Protons: Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons on the benzene ring of the indole.

    • Carbamate N-H: A singlet around δ 7.5-8.5 ppm.

    • Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.

    • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

    • Indole C2-H: A singlet or a triplet (if coupled to the N-H) around δ 7.0-7.5 ppm.

    • tert-Butyl Protons: A sharp singlet at approximately δ 1.5 ppm, integrating to 9 protons.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal around δ 150-155 ppm.

    • Aromatic and Indole Carbons: Signals in the region of δ 100-140 ppm.

    • tert-Butyl Carbon (quaternary): A signal around δ 80 ppm.

    • Hydroxymethyl Carbon (-CH₂OH): A signal around δ 60-65 ppm.

    • tert-Butyl Methyl Carbons: A signal around δ 28 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

    • N-H Stretches (indole and carbamate): Sharp to broad bands in the region of 3100-3500 cm⁻¹.

    • C=O Stretch (carbamate): A strong absorption band around 1680-1720 cm⁻¹.

    • C-O Stretch (alcohol): A band in the region of 1000-1200 cm⁻¹.

Reactivity and Stability

  • Boc-Group Lability: The tert-butoxycarbonyl (Boc) protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free 4-aminoindole derivative.

  • Hydroxymethyl Group Reactivity: The primary alcohol at the C3 position can undergo various transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to a leaving group (e.g., tosylate or halide) for subsequent nucleophilic substitution reactions.

  • Stability: The compound is expected to be stable under standard laboratory conditions. However, like many indole derivatives, it may be sensitive to strong light and oxidizing agents over prolonged periods. 3-Hydroxymethylindoles can be prone to self-condensation, especially under acidic conditions. [14]

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of a diverse range of more complex molecules for drug discovery and development. [8]

  • Access to 3,4-Disubstituted Indoles: The orthogonal reactivity of the hydroxymethyl group and the protected amine allows for selective functionalization at both the C3 and C4 positions of the indole ring.

  • Linker Chemistry: The hydroxymethyl group can be used to attach the indole scaffold to other molecules of interest, such as peptides, polymers, or other pharmacophores, through ester or ether linkages.

  • Derivatization for Structure-Activity Relationship (SAR) Studies: The free amine, after deprotection of the Boc group, can be acylated, alkylated, or used in other coupling reactions to generate a library of compounds for biological screening. The diverse pharmacological activities of indole derivatives, including anticancer, antiviral, and anti-inflammatory properties, make this a promising starting point for new therapeutic agents. [1][2][3]

Conclusion

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) . PMC - PubMed Central. [Link]

  • Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines . rhodium.ws. [Link]

  • 3-Alkylated indoles by reduction of sulfonyl indoles under flow chemical conditions . UNICAM. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry . Master Organic Chemistry. [Link]

  • Preparation and Properties of INDOLE . Online Slides. [Link]

  • The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride . ResearchGate. [Link]

  • Method for producing indole-3-carbinol.
  • Versatility in pharmacological actions of 3-substituted indoles . International Journal of Chemical Studies. [Link]

  • Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11 . ResearchGate. [Link]

  • Indole – a promising pharmacophore in recent antiviral drug discovery . PubMed Central. [Link]

  • Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 . MDPI. [Link]

  • A manifold implications of indole and its derivatives: A brief Review . ResearchGate. [Link]

  • Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • indole-3-aldehyde . Organic Syntheses Procedure. [Link]

  • On the reaction of indole with sodium borohydkide in trifluoroacetic acid . ResearchGate. [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION . Organic Syntheses Procedure. [Link]

  • Synthesis of a Series of Diaminoindoles . PMC - NIH. [Link]

  • RECENT ADVANCES IN THE SYNTHESIS AND APPLICATIONS OF INDOLE FUSED DERIVATIVES: A BRIEF REVIEW . ResearchGate. [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one . UCLA Chemistry and Biochemistry. [Link]

Sources

Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis and Applications of tert-Butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate

This guide provides a comprehensive overview of this compound, a valuable intermediate in medicinal chemistry. Due to its limited commercial availability, this document focuses on its synthesis from a readily available precursor, its characterization, and its potential applications in the development of novel therapeutics.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1][2] Its unique electronic properties and the ability of its derivatives to interact with a wide range of biological targets have made it a focal point for the development of new therapeutic agents.[3][4] Specifically, functionalization at the 3 and 4-positions of the indole ring can lead to compounds with potent and selective pharmacological profiles.[5] this compound represents a key building block, offering orthogonal protecting groups and a reactive hydroxymethyl handle for further chemical elaboration.

Part 1: The Precursor: tert-Butyl 3-formyl-1H-indol-4-ylcarbamate

The synthesis of the title compound begins with its corresponding aldehyde, tert-butyl 3-formyl-1H-indol-4-ylcarbamate. This precursor is commercially available and serves as a stable starting material.

IdentifierValue
CAS Number 885266-77-3[6][7]
Molecular Formula C₁₄H₁₆N₂O₃[6][8]
Molecular Weight 260.29 g/mol [6][8]
Appearance Solid[8]

This compound is a key intermediate for creating a variety of more complex indole derivatives, particularly in the development of anti-cancer agents.[6]

Part 2: Synthesis of this compound

Principle of the Reaction

The conversion of the 3-formyl group to a 3-hydroxymethyl group is a classic reduction of an aldehyde to a primary alcohol. This transformation is most commonly and efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH₄).[9] NaBH₄ is selective for aldehydes and ketones, and it is generally compatible with the indole nucleus and the tert-butoxycarbonyl (Boc) protecting group under appropriate conditions.[10][11] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde.

Proposed Synthetic Workflow

Synthesis_Workflow Precursor tert-Butyl 3-formyl- 1H-indol-4-ylcarbamate Reaction Reduction with NaBH₄ in Methanol/DCM Precursor->Reaction Workup Aqueous Quench (e.g., NH₄Cl) Reaction->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification Product tert-Butyl 3-(hydroxymethyl)- 1H-indol-4-ylcarbamate Purification->Product

Caption: Synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol

Materials:

  • tert-Butyl 3-formyl-1H-indol-4-ylcarbamate (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve tert-butyl 3-formyl-1H-indol-4-ylcarbamate in a mixture of DCM and MeOH (e.g., a 4:1 ratio) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Add sodium borohydride portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.

  • Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Rationale for Experimental Choices
  • Sodium Borohydride (NaBH₄): This reagent is chosen for its mildness and selectivity. Unlike stronger reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ will not reduce other functional groups present in the molecule, such as the carbamate.[9]

  • Solvent System (DCM/MeOH): DCM is an excellent solvent for the starting material, while methanol is necessary to activate the NaBH₄ and to protonate the resulting alkoxide intermediate.

  • Aqueous Workup: The use of a mild acidic quench (NH₄Cl) neutralizes any remaining borohydride and hydrolyzes the borate esters formed during the reaction, leading to the final alcohol product.

Part 3: Characterization of this compound

As this compound is primarily a synthetic intermediate, comprehensive physical data is not widely published. The following table outlines the expected properties.

PropertyPredicted Value
Molecular Formula C₁₄H₁₈N₂O₃
Molecular Weight 262.31 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethyl acetate, DCM; sparingly soluble in hexanes
Expected Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the Boc group (a singlet at ~1.5 ppm for the 9 protons), a broad singlet for the indole N-H, a singlet for the carbamate N-H, and a singlet for the newly formed CH₂OH group at approximately 4.7-4.9 ppm. The hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR will show signals for the aromatic carbons of the indole ring, the carbonyl of the carbamate group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and the hydroxymethyl carbon (~55-60 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. A strong absorption around 1680-1700 cm⁻¹ will be present due to the C=O stretch of the carbamate.

  • Mass Spectrometry (MS): The mass spectrum (ESI+) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 263.14.

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The 4-amino-3-substituted indole scaffold is a key pharmacophore in a variety of biologically active molecules. This compound is a versatile intermediate for accessing these structures.

  • Elaboration of the Hydroxymethyl Group: The primary alcohol can be oxidized to the aldehyde or carboxylic acid, or it can be converted to an ether, ester, or amine, allowing for the introduction of diverse functionalities.[12][13]

  • Kinase Inhibitors: Many kinase inhibitors utilize a substituted indole core to bind to the ATP-binding site of the enzyme. The functional groups on this intermediate can be used to build molecules that target specific kinases involved in cancer cell proliferation.[3]

  • Antiviral and Antimicrobial Agents: Indole derivatives have shown promise as antiviral (including anti-HIV) and antimicrobial agents.[1] This intermediate provides a starting point for the synthesis of novel compounds for screening against these targets.

  • CNS-Active Agents: The indole nucleus is a component of several neurotransmitters (e.g., serotonin). Derivatives of this scaffold can be explored for their activity on central nervous system targets.[2]

Conclusion

This compound is a valuable, albeit not widely available, synthetic intermediate. This guide provides a robust and scientifically grounded pathway for its synthesis via the reduction of its corresponding 3-formyl precursor. The detailed protocol, along with the predicted characterization data, should enable researchers in medicinal chemistry and drug discovery to access this versatile building block for the development of novel and potent therapeutic agents.

References

  • ResearchGate. On the reaction of indole with sodium borohydkide in trifluoroacetic acid. [Link]

  • PubChem. tert-Butyl 3-formyl-1H-indol-4-ylcarbamate. [Link]

  • Gribble, G. W., et al. Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids. Journal of the American Chemical Society. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997.
  • Rhodium Archive. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. [Link]

  • Bentex. Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

  • Wikipedia. Indole-3-carbaldehyde. [Link]

  • PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate. [Link]

  • Kumari, A., & Singh, R. K. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. [Link]

  • MDPI. Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. [Link]

  • El-Sawy, E. R., et al. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Böttcher, C., et al. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC - PubMed Central. [Link]

  • Semantic Scholar. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • Kaushik, N. K., et al. Biomedical Importance of Indoles. PMC - NIH. [Link]

  • Casey, R. I., et al. Amino derivatives of indole as potent inhibitors of isoprenylcysteine carboxyl methyltransferase. PubMed. [Link]

  • IntechOpen. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on foundational spectroscopic principles and data from analogous structures to offer a robust characterization of this molecule of interest.

Introduction

This compound is a substituted indole derivative incorporating a carbamate protecting group and a hydroxymethyl functional group. Such structures are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the indole scaffold in biologically active compounds. Accurate structural elucidation and purity assessment are paramount for advancing research and development, making a thorough understanding of its spectroscopic signature essential. This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound forms the basis for predicting its spectroscopic characteristics. The key structural features include the indole ring system, the N-Boc protecting group, and the hydroxymethyl substituent at the 3-position.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the indole ring, the methylene protons of the hydroxymethyl group, the amine proton of the carbamate, the indole NH proton, and the highly shielded protons of the tert-butyl group.

Rationale: The chemical shifts are predicted based on the electronic environment of each proton. The indole protons will appear in the aromatic region, with their specific shifts influenced by the electron-donating nature of the amine and hydroxymethyl groups. The tert-butyl group, being aliphatic and sterically hindered, will produce a characteristic singlet in the upfield region.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Indole N-H~8.0Singlet (broad)-
Aromatic C-H (indole)6.8 - 7.5Multiplet-
Carbamate N-H~7.8Singlet (broad)-
C-2 H (indole)~7.2Singlet-
CH₂ (hydroxymethyl)~4.8Singlet-
O-H (hydroxymethyl)Variable (broad)Singlet-
tert-butyl CH₃~1.5Singlet-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms.

Rationale: The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The carbonyl carbon of the carbamate will be significantly downfield. The aromatic carbons of the indole ring will appear in the typical range for such systems, while the aliphatic carbons of the tert-butyl and hydroxymethyl groups will be found upfield.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (carbamate)~153
Aromatic C (indole)110 - 140
C-O (tert-butyl)~80
C-3 (indole)~115
CH₂ (hydroxymethyl)~58
CH₃ (tert-butyl)~28

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Rationale: The absorption frequencies are determined by the bond strength and the masses of the atoms involved. The N-H and O-H stretches will appear as broad bands in the high-frequency region. The C=O stretch of the carbamate will be a strong, sharp peak. The aromatic region will show C-H and C=C stretching vibrations.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (indole & carbamate)3300 - 3500Medium (broad)
O-H Stretch (hydroxymethyl)3200 - 3400Medium (broad)
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
C=O Stretch (carbamate)1680 - 1720Strong
Aromatic C=C Bending1450 - 1600Medium
C-N Stretch1200 - 1350Medium
C-O Stretch1000 - 1250Strong

Predicted Mass Spectrum

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

Rationale: In electrospray ionization (ESI), the molecule is expected to be observed as its protonated form [M+H]⁺. The fragmentation pattern will be dictated by the stability of the resulting ions. Common fragmentation pathways include the loss of the tert-butyl group and cleavage of the hydroxymethyl group.

Ion Predicted m/z Description
[M+H]⁺277.15Molecular Ion
[M - C₄H₈ + H]⁺221.09Loss of isobutylene
[M - C₄H₉O₂ + H]⁺174.08Loss of Boc group
[M - CH₂OH + H]⁺246.13Loss of hydroxymethyl group

Experimental Protocols

The following are generalized, best-practice protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

start Sample Preparation dissolve Dissolve 5-10 mg in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6) start->dissolve transfer Transfer to NMR tube dissolve->transfer instrument Instrument Setup transfer->instrument params Set acquisition parameters (e.g., pulse sequence, number of scans) instrument->params shims Shim the magnet for optimal field homogeneity params->shims acquire Data Acquisition shims->acquire h1 Acquire ¹H NMR spectrum acquire->h1 c13 Acquire ¹³C NMR spectrum h1->c13 process Data Processing c13->process ft Fourier transform the raw data process->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline integrate Integration and peak picking baseline->integrate

Caption: Workflow for NMR data acquisition and processing.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and match the probe for the appropriate nuclei (¹H and ¹³C). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This typically involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing: Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable spray and maximize the signal of the ion of interest.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Data Summary

The following tables provide a consolidated summary of the predicted spectroscopic data for this compound.

Table 1: Predicted NMR Data

Nucleus Assignment Chemical Shift (δ, ppm) Multiplicity J (Hz)
¹HIndole N-H~8.0s (br)-
Aromatic C-H6.8 - 7.5m-
Carbamate N-H~7.8s (br)-
C-2 H~7.2s-
CH₂~4.8s-
O-HVariables (br)-
tert-butyl CH₃~1.5s-
¹³CC=O~153--
Aromatic C110 - 140--
C-O (tert-butyl)~80--
C-3 (indole)~115--
CH₂~58--
CH₃ (tert-butyl)~28--

Table 2: Predicted IR and MS Data

Technique Feature Predicted Value
IRN-H / O-H Stretch3200 - 3500 cm⁻¹
C=O Stretch1680 - 1720 cm⁻¹
C-O Stretch1000 - 1250 cm⁻¹
MSMolecular Ion [M+H]⁺m/z 277.15

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000300). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link][1]

Sources

Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

As an initial step in crafting a comprehensive technical guide on Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate, it is crucial to establish a foundational understanding of its known biological activities and mechanism of action. The following search queries are designed to gather this essential information from scientific literature and chemical databases. This initial search will determine the trajectory of the guide, either by summarizing existing knowledge or, if information is scarce, by framing the document as a roadmap for elucidating the mechanism of action of a novel chemical entity.### Elucidating the Mechanism of Action for Novel Indole Derivatives: A Technical Guide for Preclinical Research

Abstract: The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] However, the precise mechanism of action (MoA) for novel indole derivatives often remains undefined, presenting a significant bottleneck in the drug development pipeline. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically elucidate the MoA of new chemical entities (NCEs), using the hypothetical case of this compound. While this specific compound is recognized as a chemical intermediate with no established biological activity, it serves as a pertinent exemplar for the application of modern MoA elucidation methodologies. This document outlines a phased, multi-disciplinary approach, integrating computational, biochemical, and cell-based strategies to identify molecular targets and characterize downstream pathway modulation.

Introduction: The Challenge of the Unknown

The journey of a novel compound from initial synthesis to a potential therapeutic candidate is contingent on a deep understanding of its biological interactions. For many promising molecules, including novel indole derivatives, the initial discovery is often based on a phenotypic outcome—an observed effect on cells or an organism—without knowledge of the specific molecular target.[3] The process of moving from this phenotypic observation to a validated MoA is a critical and complex phase of preclinical drug development.[3][4]

Indole-based compounds, in particular, are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][5] This diversity stems from the indole ring's ability to interact with a wide range of biological targets.[1][2][6] Consequently, a systematic and multi-faceted approach is essential to unravel the specific MoA of a new indole derivative.

This guide will use this compound as a model NCE to illustrate a best-practice workflow for MoA elucidation. The principles and protocols described herein are broadly applicable to other novel small molecules.

Phase 1: Target Identification and Hypothesis Generation

The initial phase of MoA elucidation focuses on generating hypotheses about the compound's potential molecular targets. This is typically achieved through a combination of computational and experimental screening approaches.

In Silico Target Prediction

Before embarking on extensive laboratory work, computational methods can provide valuable initial hypotheses. These approaches leverage the chemical structure of the NCE to predict potential protein targets based on similarities to known ligands and binding site characteristics.[3][7]

Methodology:

  • Ligand-Based Approaches: Utilize databases of known bioactive molecules to identify compounds with structural similarity to this compound. The targets of these similar compounds can be considered potential targets for the NCE.

  • Structure-Based Approaches: If the three-dimensional structures of potential target proteins are known, molecular docking simulations can be performed to predict the binding affinity and mode of interaction between the NCE and the protein.[8]

High-Throughput Phenotypic Screening

Phenotypic screening involves testing the NCE across a diverse panel of cell lines or biological assays to identify a consistent and measurable biological response.[3][9] This approach is unbiased and does not require a priori knowledge of the molecular target.

Experimental Protocol: Cell Viability Screening Across a Cancer Cell Line Panel

  • Cell Line Selection: Choose a panel of cancer cell lines representing various tissue origins (e.g., breast, lung, colon, leukemia).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations.

  • Cell Seeding: Seed the selected cell lines into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the serial dilutions of the NCE. Include appropriate controls (vehicle-only and positive control, e.g., a known cytotoxic agent).

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours).

  • Viability Assay: Add a viability reagent (e.g., resazurin-based or ATP-based) and measure the signal using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation: Hypothetical Cell Viability Data

Cell LineTissue OriginIC50 (µM)
MCF-7Breast Cancer> 100
A549Lung Cancer12.5
HCT116Colon Cancer8.2
JurkatT-cell Leukemia1.5
K562Chronic Myeloid Leukemia2.1
Target Deconvolution Strategies

If a robust phenotypic hit is identified, the next step is to pinpoint the specific molecular target responsible for the observed effect. This process is known as target deconvolution.[3]

Direct Biochemical Methods:

  • Affinity Chromatography: The NCE is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.[10]

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of the NCE. A change in a protein's melting point upon compound binding indicates a direct interaction.

Workflow for Target Identification

G cluster_0 Phase 1: Target Identification In_Silico In Silico Target Prediction Phenotypic_Screening Phenotypic Screening In_Silico->Phenotypic_Screening Generates Hypotheses Target_Deconvolution Target Deconvolution Phenotypic_Screening->Target_Deconvolution Identifies Biological Activity

Caption: Phase 1 workflow for target identification.

Phase 2: Mechanism of Action Validation and Pathway Analysis

Once a putative target is identified, the focus shifts to validating this interaction and understanding its downstream consequences on cellular signaling pathways.

Target Engagement and Validation

It is crucial to confirm that the NCE directly interacts with the hypothesized target in a cellular context.

Experimental Protocol: Western Blot for Target Protein Modulation

  • Cell Treatment: Treat the sensitive cell line (e.g., Jurkat) with the NCE at its IC50 concentration for various time points.

  • Lysate Preparation: Harvest the cells and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the putative target protein and a loading control (e.g., GAPDH).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine changes in target protein expression or phosphorylation status.

"Omics" Approaches for Pathway Analysis

To gain a global view of the cellular response to the NCE, high-throughput "omics" technologies are invaluable.[11]

  • Transcriptomics (RNA-seq): Reveals changes in gene expression patterns following compound treatment. Pathway enrichment analysis of differentially expressed genes can identify modulated signaling pathways.[11][12]

  • Proteomics and Phosphoproteomics: Provides a snapshot of changes in the cellular proteome and phosphoproteome, offering direct insights into altered signaling cascades.[11]

Data Integration for MoA Elucidation

G NCE Novel Chemical Entity Target Validated Target NCE->Target Transcriptomics Transcriptomics (RNA-seq) Target->Transcriptomics Proteomics Proteomics Target->Proteomics Phosphoproteomics Phosphoproteomics Target->Phosphoproteomics Pathway_Analysis Pathway Analysis Transcriptomics->Pathway_Analysis Proteomics->Pathway_Analysis Phosphoproteomics->Pathway_Analysis MoA Mechanism of Action Pathway_Analysis->MoA

Caption: Integration of "omics" data for MoA elucidation.

Phase 3: In Vitro and In Vivo Model Validation

The final phase of preclinical MoA elucidation involves confirming the findings in more complex, disease-relevant models.

3D Cell Culture and Organoid Models

Three-dimensional cell culture models, such as spheroids and organoids, more accurately recapitulate the in vivo microenvironment and cellular interactions compared to traditional 2D cultures.

In Vivo Efficacy and Pharmacodynamic Studies

Animal models are essential for evaluating the in vivo efficacy of the NCE and for confirming target engagement in a whole organism.

Experimental Protocol: Mouse Xenograft Model for Anti-Cancer Efficacy

  • Model Establishment: Implant human cancer cells (e.g., Jurkat) into immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Treatment: Administer the NCE to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.

  • Tumor Measurement: Measure tumor volume regularly throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, collect tumor tissue to assess target modulation by western blot or immunohistochemistry.

Conclusion

Elucidating the mechanism of action of a novel chemical entity is a multifaceted endeavor that requires a logical and iterative process of hypothesis generation and experimental validation. By employing the integrated workflow outlined in this guide, researchers can systematically unravel the biological activity of promising compounds like this compound, thereby accelerating their translation into potential therapeutic agents. The convergence of computational, biochemical, and systems biology approaches provides a powerful toolkit for modern drug discovery and development.

References

  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: PMC - PubMed Central URL: [Link]

  • Title: Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents Source: MDPI URL: [Link]

  • Title: Indole – a promising pharmacophore in recent antiviral drug discovery Source: PubMed Central URL: [Link]

  • Title: (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: ResearchGate URL: [Link]

  • Title: Identifying the macromolecular targets of de novo-designed chemical entities through self-organizing map consensus Source: PNAS URL: [Link]

  • Title: Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development Source: Chiba University URL: [Link]

  • Title: Elucidating Compound Mechanism of Action by Network Perturbation Analysis Source: PMC - NIH URL: [Link]

  • Title: Computational analyses of mechanism of action (MoA): data, methods and integration Source: NIH URL: [Link]

  • Title: Target identification and mechanism of action in chemical biology and drug discovery Source: NIH URL: [Link]

  • Title: Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding Source: Bioinformatics | Oxford Academic URL: [Link]

  • Title: Novel target identification towards drug repurposing based on biological activity profiles Source: PLOS One URL: [Link]

  • Title: Chemical biology for target identification and validation Source: MedChemComm (RSC Publishing) URL: [Link]

  • Title: New insights from old data - Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter Source: ChemRxiv URL: [Link]

Sources

Technical Guide: IND-4C, a Novel Indole-Based Modulator of the IDO1 Pathway for Immuno-Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: There is no publicly available scientific literature detailing the biological activity of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate. This guide is a scientifically-grounded, hypothetical exploration of a plausible biological activity based on its chemical structure. The data and experimental results presented herein are illustrative and intended to serve as a framework for potential future research.

Executive Summary

The tumor microenvironment is characterized by numerous mechanisms that promote immune evasion, representing a significant challenge in oncology. One key pathway is the catabolism of tryptophan by the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which leads to localized immunosuppression.[1][2][3] This guide introduces this compound, hereafter designated as IND-4C, a novel indole-based small molecule. Based on its structural features, IND-4C is hypothesized to function as an inhibitor of the IDO1 enzyme. This document provides a comprehensive overview of the proposed synthesis, characterization, and a systematic evaluation of the hypothetical biological activity of IND-4C as a potential therapeutic agent in immuno-oncology.

Introduction to the IDO1 Pathway and Therapeutic Rationale

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan into N-formylkynurenine.[1][4][5] In the context of cancer, the overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment has been correlated with poor prognosis.[1][4][6] The enzymatic activity of IDO1 exerts a potent immunosuppressive effect through two primary mechanisms:

  • Tryptophan Depletion: The local depletion of tryptophan can induce the arrest of T-cell proliferation and promote T-cell anergy.[1][3]

  • Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites can induce the apoptosis of effector T-cells and promote the differentiation and activity of regulatory T-cells (Tregs).[1][5][6]

Collectively, these effects allow tumor cells to evade immune surveillance.[1] Therefore, the inhibition of IDO1 is a promising therapeutic strategy to restore anti-tumor immunity, potentially synergizing with other immunotherapies such as checkpoint inhibitors.[1][7] The indole nucleus of IND-4C represents a common scaffold in known IDO1 inhibitors, providing a strong rationale for investigating its potential in this pathway.[8]

The IDO1 Signaling Pathway

The diagram below illustrates the central role of IDO1 in tryptophan metabolism and its downstream immunosuppressive effects.

IDO1_Pathway cluster_tumor_cell Tumor Cell / APC cluster_tme Tumor Microenvironment cluster_t_cell Effector T-Cell cluster_treg Regulatory T-Cell (Treg) IDO1 IDO1 Kynurenine_out Kynurenine IDO1->Kynurenine_out Tryptophan_in Tryptophan Tryptophan_in->IDO1 Catabolizes Tryptophan_depletion Tryptophan Depletion Tryptophan_in->Tryptophan_depletion Kynurenine_accumulation Kynurenine Accumulation Kynurenine_out->Kynurenine_accumulation T_Cell_Anergy Anergy/ Apoptosis Tryptophan_depletion->T_Cell_Anergy Leads to Kynurenine_accumulation->T_Cell_Anergy Induces Treg_Activation Activation/ Expansion Kynurenine_accumulation->Treg_Activation Promotes IND_4C IND-4C IND_4C->IDO1 Inhibits

Figure 1: Hypothesized mechanism of IND-4C in the IDO1 pathway.

Synthesis and Characterization of IND-4C

A plausible synthetic route for IND-4C is proposed, starting from commercially available precursors. Standard analytical techniques would be employed to confirm the structure and purity of the final compound.

Proposed Synthetic Pathway

The synthesis could be achieved via a multi-step process, potentially involving the protection of the indole nitrogen, formylation, reduction of the resulting aldehyde to an alcohol, and subsequent carbamate formation. A general, plausible scheme is outlined below.

Synthesis_Workflow Start 4-Nitro-1H-indole-3-carbaldehyde Step1 Reduction of Aldehyde (e.g., NaBH4) Start->Step1 Intermediate1 (4-Nitro-1H-indol-3-yl)methanol Step1->Intermediate1 Step2 Reduction of Nitro Group (e.g., H2, Pd/C) Intermediate1->Step2 Intermediate2 (4-Amino-1H-indol-3-yl)methanol Step2->Intermediate2 Step3 Boc Protection (e.g., (Boc)2O, Et3N) Intermediate2->Step3 Final_Product IND-4C (Tert-butyl 3-(hydroxymethyl) -1H-indol-4-ylcarbamate) Step3->Final_Product CoCulture_Workflow Start Seed SKOV-3 Cells Induce_IDO1 Induce IDO1 with IFNγ Start->Induce_IDO1 Add_Inhibitor Add IND-4C / Control Induce_IDO1->Add_Inhibitor Add_T_Cells Add Jurkat T-Cells + Anti-CD3/CD28 Add_Inhibitor->Add_T_Cells Incubate Co-culture Incubation (48-72 hours) Add_T_Cells->Incubate Analyze Measure T-Cell Activation (e.g., IL-2 production by ELISA) Incubate->Analyze

Sources

Unlocking the Therapeutic Potential of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant therapeutic activities. This technical guide provides a comprehensive framework for identifying and validating the potential therapeutic targets of a specific indole derivative, Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate. Drawing upon the extensive body of research on structurally related indole compounds, we hypothesize that this molecule is a prime candidate for investigation as a modulator of key cellular processes implicated in oncology, inflammation, and neurodegenerative diseases. This document will detail the scientific rationale for pursuing specific target classes, provide validated, step-by-step experimental protocols for in vitro and in vivo evaluation, and present visual workflows and signaling pathways to guide the research process. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools and insights to systematically explore the therapeutic promise of this novel indole compound.

Introduction: The Indole Scaffold as a Cornerstone of Modern Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of biologically active compounds. Its unique electronic properties and ability to form hydrogen bonds allow for diverse interactions with a multitude of biological targets. This versatility has led to the development of numerous indole-containing drugs for treating a wide range of conditions, from cancer and inflammation to migraines and infections.[1][2][3]

This compound is a synthetic indole derivative with a unique substitution pattern that suggests a rich potential for biological activity. The presence of the 4-ylcarbamate group, in particular, draws parallels to other 4-substituted indole derivatives that have demonstrated potent and selective modulation of key therapeutic targets. While direct biological data for this specific molecule is not yet publicly available, a systematic investigation based on established structure-activity relationships (SAR) of related compounds can rapidly elucidate its therapeutic potential.

This guide will focus on three primary areas of investigation where indole derivatives have shown significant promise:

  • Oncology: Targeting key enzymes and structural proteins involved in cancer cell proliferation and survival.

  • Inflammation: Modulating signaling pathways that drive chronic inflammatory responses.

  • Neurodegeneration: Protecting neurons from damage and modulating pathways involved in neuroinflammatory and neurodegenerative processes.

Hypothesized Therapeutic Targets and Mechanistic Rationale

Based on the structural features of this compound and the known activities of analogous compounds, we propose the following as high-priority therapeutic targets for investigation.

Protein Kinases: Precision Targets in Oncology and Inflammation

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, particularly cancer. The 4-amino substitution on a heterocyclic core is a well-established pharmacophore for kinase inhibition.[4] Numerous indole derivatives have been developed as potent inhibitors of various kinases, including receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular signaling kinases (e.g., PI3K, Akt, CDKs).[5]

Hypothesis: The 4-ylcarbamate moiety of this compound can mimic the 4-amino group found in many kinase inhibitors, enabling the compound to bind to the ATP-binding pocket of specific kinases and inhibit their activity.

Supporting Evidence:

  • Derivatives of 4-aminoquinazoline, a scaffold with structural similarities to the 4-aminoindole core, are potent kinase inhibitors, with several approved as anticancer drugs (e.g., gefitinib, erlotinib).[4]

  • Modifications at the 4-position of the indole ring have been shown to be critical for the kinase inhibitory activity of certain indole derivatives.

Potential Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in many solid tumors.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for tumor angiogenesis.

  • Phosphoinositide 3-kinase (PI3K): A central node in cell growth and survival signaling.

Signaling Pathway: EGFR Signaling

EGFR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

Tubulin Polymerization: Disrupting the Cytoskeleton of Cancer Cells

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization are among the most effective anticancer agents. Indole derivatives have been extensively investigated as tubulin polymerization inhibitors, with many acting at the colchicine binding site on β-tublin.[6][7][8][9]

Hypothesis: this compound may bind to tubulin and disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Supporting Evidence:

  • 4-amino and 4-hydroxy-1-aroylindoles have been identified as potent tubulin polymerization inhibitors with antiproliferative activity in the nanomolar range.[10]

  • The indole nucleus is a key feature of many natural and synthetic tubulin inhibitors that bind to the colchicine site.[2][8]

Diagram: Tubulin Polymerization Dynamics

Tubulin_Polymerization cluster_dynamic Dynamic Instability Tubulin αβ-Tubulin Dimers Protofilament Protofilament Tubulin->Protofilament Assembly Microtubule Microtubule Protofilament->Microtubule Association Microtubule->Tubulin Disassembly Polymerization Polymerization Depolymerization Depolymerization

Caption: The dynamic process of microtubule polymerization and depolymerization.

NF-κB Signaling Pathway: A Key Regulator of Inflammation

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Constitutive activation of NF-κB is associated with chronic inflammatory diseases and many types of cancer. Several indole derivatives have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines and mediators.[11][12]

Hypothesis: this compound may inhibit the NF-κB signaling pathway, leading to anti-inflammatory effects.

Supporting Evidence:

  • Indole-3-carbinol, a natural indole derivative, has been shown to suppress NF-κB activation by inhibiting IκBα kinase.[11][13]

  • The anti-inflammatory activity of some 4-indolyl-2-arylaminopyrimidine derivatives is mediated through the inhibition of the NF-κB signaling pathway.[14]

Signaling Pathway: NF-κB Activation

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates Inflammation Pro-inflammatory Gene Expression NFkB_active->Inflammation Induces

Caption: Simplified representation of the LPS-induced NF-κB signaling pathway.

Experimental Protocols for Target Validation

The following section provides detailed, step-by-step protocols for the in vitro and in vivo validation of the hypothesized therapeutic targets.

In Vitro Assays

This commercially available assay from Promega provides a robust and sensitive method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[5][7][15]

Workflow Diagram: ADP-Glo™ Kinase Assay

ADPGlo_Workflow Start Start Step1 1. Kinase Reaction: - Kinase - Substrate - ATP - Test Compound Start->Step1 Step2 2. Add ADP-Glo™ Reagent: - Terminates kinase reaction - Depletes remaining ATP Step1->Step2 Incubate Step3 3. Add Kinase Detection Reagent: - Converts ADP to ATP - Generates luminescent signal Step2->Step3 Incubate End 4. Measure Luminescence Step3->End

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 384-well plate, add the following components in order:

    • 1 µL of test compound or vehicle (DMSO).

    • 2 µL of kinase and substrate mixture in kinase reaction buffer.

    • 2 µL of ATP solution in kinase reaction buffer.

  • Incubation: Mix the plate and incubate at room temperature for the optimized reaction time (typically 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[16]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.[5]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

ParameterRecommended Value
Plate Format384-well, white
Reaction Volume5 µL
Incubation Time (Kinase)60 minutes
Incubation Time (ADP-Glo™)40 minutes
Incubation Time (Detection)30-60 minutes
Detection MethodLuminescence

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro using a fluorescent reporter that binds to polymerized microtubules.[11][12]

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized >99% pure tubulin protein in ice-cold general tubulin buffer with GTP.

    • Prepare a stock solution of the fluorescent reporter (e.g., DAPI) in an appropriate buffer.

    • Prepare serial dilutions of this compound and control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as a depolymerizer).

  • Reaction Setup:

    • On ice, in a 384-well black plate, add the test compound or control to the appropriate wells.

    • Add the tubulin solution containing the fluorescent reporter to each well.

  • Polymerization and Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes (Excitation/Emission wavelengths will depend on the fluorescent reporter used).

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each concentration of the test compound.

    • Determine the effect of the compound on the rate and extent of tubulin polymerization. Calculate the IC50 value for inhibition of polymerization.

ParameterRecommended Value
Tubulin Concentration2 mg/mL
Plate Format384-well, black
Temperature37°C
Read Interval1 minute
Total Read Time60-90 minutes
Detection MethodFluorescence

This cell-based assay utilizes a reporter cell line that expresses the luciferase gene under the control of NF-κB response elements. Activation or inhibition of the NF-κB pathway can be quantified by measuring luciferase activity.[6][10][17][18]

Protocol:

  • Cell Culture and Seeding:

    • Culture HEK293 cells stably transfected with an NF-κB-luciferase reporter construct in appropriate growth medium.

    • Seed the cells into a 96-well white, clear-bottom plate and incubate overnight.

  • Compound Treatment:

    • The next day, replace the medium with fresh medium containing serial dilutions of this compound or a known NF-κB inhibitor (e.g., BAY 11-7082).

    • Pre-incubate the cells with the compound for 1-2 hours.

  • NF-κB Activation:

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), and incubate for 6-8 hours.

  • Luciferase Assay:

    • Remove the medium and lyse the cells.

    • Add a luciferase assay substrate to each well.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of NF-κB inhibition for each compound concentration and determine the IC50 value.

ParameterRecommended Value
Cell LineHEK293 with NF-κB-luciferase reporter
Plate Format96-well, white, clear-bottom
Pre-incubation (Compound)1-2 hours
Incubation (Stimulant)6-8 hours
Detection MethodLuminescence
In Vivo Models

This model is used to evaluate the in vivo antitumor activity of a test compound.[19][20][21][22]

Protocol Outline:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., a cell line in which the compound showed high in vitro potency) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control daily or on a specified schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

This model is used to assess the in vivo anti-inflammatory effects of a compound.[23][24][25][26][27]

Protocol Outline:

  • Acclimation: Acclimate mice to the experimental conditions.

  • Treatment: Administer this compound or a vehicle control to the mice.

  • Induction of Inflammation: After a specified pre-treatment time, induce systemic inflammation by intraperitoneal injection of Lipopolysaccharide (LPS).

  • Sample Collection: At various time points after LPS injection, collect blood samples for cytokine analysis (e.g., TNF-α, IL-6) and harvest tissues (e.g., lung, liver) for histopathological examination.

  • Data Analysis: Compare the levels of pro-inflammatory cytokines and the degree of tissue inflammation between the treated and control groups.

This model is used to evaluate the potential of a compound to protect dopaminergic neurons from degeneration.[3][13][28][29][30]

Protocol Outline:

  • Treatment: Administer this compound or a vehicle control to mice.

  • Induction of Neurotoxicity: Administer the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce the degeneration of dopaminergic neurons in the substantia nigra.

  • Behavioral Assessment: Perform behavioral tests (e.g., rotarod, open field test) to assess motor function.

  • Neurochemical and Histological Analysis: At the end of the study, euthanize the mice and collect brain tissue to measure striatal dopamine levels (e.g., by HPLC) and to perform immunohistochemical staining for tyrosine hydroxylase (a marker for dopaminergic neurons) in the substantia nigra.

  • Data Analysis: Compare the behavioral performance, dopamine levels, and the number of surviving dopaminergic neurons between the treated and control groups.

Conclusion and Future Directions

This compound presents a compelling starting point for a drug discovery program. Its structural features, particularly the 4-ylcarbamate substituted indole core, suggest a high probability of interaction with therapeutically relevant targets in oncology, inflammation, and neurodegeneration. The experimental framework outlined in this guide provides a systematic and evidence-based approach to elucidating the mechanism of action and therapeutic potential of this novel compound.

Successful validation of activity against one or more of the proposed targets will pave the way for lead optimization studies. Structure-activity relationship (SAR) investigations will be crucial in refining the molecule to enhance potency, selectivity, and pharmacokinetic properties. The journey from a promising hit compound to a clinical candidate is arduous, but a thorough and systematic approach to target identification and validation, as detailed herein, provides a solid foundation for success.

References

  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed. (2019-05-15).
  • Protocol for the MPTP mouse model of Parkinson's disease. PubMed - NIH.
  • Human NF-κB Reporter Assay System. Indigo Biosciences.
  • An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer.
  • Tubulin Polymeriz
  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed Central - NIH.
  • Structure-activity relationships in 4-aminoquinoline antiplasmodials.
  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig
  • ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. PubMed Central.
  • Protocol for the MPTP mouse model of Parkinson's disease.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
  • Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evalu
  • Human NF-κB Reporter Assay System. INDIGO Biosciences.
  • (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence.
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. (2025-03-25).
  • A novel structural class of potent inhibitors of NF-kappa B activation: structure-activity relationships and biological effects of 6-aminoquinazoline deriv
  • Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553.
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC - NIH.
  • Protocol for the MPTP mouse model of Parkinson's disease. Semantic Scholar.
  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig
  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed.
  • Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers. PMC - NIH.
  • GloResponse™ NF-ĸB-RE-luc2P HEK293 Cell Line.
  • B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain. MDPI. (2024-05-07).
  • NFkB-luciferase reporter assay. Bio-protocol.
  • Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. PubMed. (2009-01-01).
  • MPTP Mouse Models of Parkinson's Disease: An Upd
  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. PMC - NIH.
  • (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation.
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Bentham Open Archives. (2014-01-04).
  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. NIH. (2020-01-12).
  • LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. PubMed Central.
  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. NIH. (2021-08-05).
  • Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). PubMed.
  • Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Cytoskeleton, Inc.
  • MPTP-induced mouse model of Parkinson's disease: A promising direction of therapeutic str
  • Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors. PMC - PubMed Central.
  • An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. PubMed. (2015-12-10).
  • ADP-Glo™ Kinase Assay.
  • Indole derivatives (2010-2020)
  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig
  • QS S Assist KINASE_ADP-GloTM Kit. Carna Biosciences.
  • (PDF) Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage.

Sources

Methodological & Application

The Versatile Building Block: Application of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with enhanced therapeutic profiles is paramount. The indole nucleus, a privileged scaffold, continues to be a cornerstone in medicinal chemistry, lending its versatile structure to a multitude of approved drugs and clinical candidates. Within this class of compounds, Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate has emerged as a highly valuable and versatile building block. Its unique trifunctional nature—a Boc-protected amine at the 4-position, a reactive hydroxymethyl group at the 3-position, and the indole N-H—provides a rich platform for the synthesis of complex molecules, particularly in the realm of kinase inhibitors and other targeted therapies. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this key intermediate, providing detailed protocols and insights into its utility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₁₄H₁₈N₂O₃N/A
Molecular Weight 262.31 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water.N/A
Melting Point Not reported, expected to be in the range of 150-180 °C (decomposition may occur)N/A

Synthesis of a Key Precursor: A Gateway to Functionalized Indoles

The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of functionalized indoles. A key strategic precursor is 4-aminoindole, which can be synthesized from commercially available starting materials.

Protocol 1: Synthesis of 4-Aminoindole

This protocol is adapted from the procedure described in patent CN103420895A and involves a three-step sequence starting from 2-methyl-3-nitroaniline.[1]

Step 1: Acetylation of 2-Methyl-3-nitroaniline

  • To a solution of 2-methyl-3-nitroaniline (1 equivalent) in acetonitrile, add acetic anhydride (1.2 equivalents).

  • Heat the reaction mixture to 90 °C and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to afford N-(2-methyl-3-nitrophenyl)acetamide.

Step 2: Indole Ring Formation via Condensation

  • Dissolve N-(2-methyl-3-nitrophenyl)acetamide (1 equivalent) in N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents) and a catalytic amount of an appropriate base (e.g., pyrrolidine).

  • Reflux the mixture at 100-110 °C for 18-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-nitroindole.

Step 3: Reduction of the Nitro Group

  • To a solution of 4-nitroindole (1 equivalent) in methanol or ethanol, add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture under reflux for 3-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-aminoindole.

Synthesis of 4-Aminoindole start 2-Methyl-3-nitroaniline step1 Acetylation (Acetic Anhydride) start->step1 intermediate1 N-(2-methyl-3-nitrophenyl)acetamide step1->intermediate1 step2 Condensation (DMF-DMA, Base) intermediate1->step2 intermediate2 4-Nitroindole step2->intermediate2 step3 Reduction (Fe, HCl) intermediate2->step3 end 4-Aminoindole step3->end

Caption: Synthetic pathway to 4-aminoindole.

The Strategic Introduction of Protecting and Functional Groups

With 4-aminoindole in hand, the subsequent steps involve the protection of the amino group and the introduction of the hydroxymethyl functionality at the C3 position.

Protocol 2: Boc Protection of 4-Aminoindole

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[2][3][4][5]

  • Dissolve 4-aminoindole (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Tert-butyl 1H-indol-4-ylcarbamate.

Protocol 3: Formylation and Reduction to Introduce the Hydroxymethyl Group

The introduction of a hydroxymethyl group at the C3 position of the indole ring can be achieved through a two-step process: Vilsmeier-Haack formylation followed by reduction of the resulting aldehyde.

Step 1: Vilsmeier-Haack Formylation

  • In a flame-dried flask under an inert atmosphere, cool a solution of N,N-dimethylformamide (DMF) (3 equivalents) in dichloromethane (DCM) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) and stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of Tert-butyl 1H-indol-4-ylcarbamate (1 equivalent) in DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by carefully pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield Tert-butyl 3-formyl-1H-indol-4-ylcarbamate.[6]

Step 2: Reduction of the Formyl Group

  • Dissolve Tert-butyl 3-formyl-1H-indol-4-ylcarbamate (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding water and concentrate the mixture to remove the organic solvent.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain This compound .

Synthesis of Target Compound start 4-Aminoindole step1 Boc Protection (Boc₂O, Base) start->step1 intermediate1 Tert-butyl 1H-indol-4-ylcarbamate step1->intermediate1 step2 Vilsmeier-Haack (POCl₃, DMF) intermediate1->step2 intermediate2 Tert-butyl 3-formyl-1H-indol-4-ylcarbamate step2->intermediate2 step3 Reduction (NaBH₄) intermediate2->step3 end This compound step3->end

Caption: Synthetic pathway to the target compound.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The strategic placement of the protected amine and the reactive hydroxymethyl group makes this compound an ideal starting material for the synthesis of various kinase inhibitors. The 4-amino group can serve as a key hydrogen bond donor/acceptor for interaction with the hinge region of the kinase active site, while the 3-hydroxymethyl group provides a handle for further derivatization to explore the solvent-exposed region of the ATP-binding pocket.

Application Example: Synthesis of Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitors

The 4-aminoindole core is a precursor to the pyrrolo[2,3-d]pyrimidine scaffold, which is a key feature in many FDA-approved kinase inhibitors such as tofacitinib.

Protocol 4: Synthesis of a Pyrrolo[2,3-d]pyrimidine Intermediate

This protocol outlines a general approach for the construction of the pyrrolo[2,3-d]pyrimidine core from a 4-aminoindole derivative.

  • Boc Deprotection: Treat this compound with an acid such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane to remove the Boc protecting group, yielding 4-amino-3-(hydroxymethyl)-1H-indole.

  • Cyclization with a Pyrimidine Precursor: React the resulting 4-aminoindole derivative with a suitable 4,6-dichloropyrimidine or a related electrophilic pyrimidine species in the presence of a base (e.g., potassium carbonate or sodium hydride) in a solvent like DMF or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. This reaction leads to the formation of the tricyclic pyrrolo[2,3-d]pyrimidine ring system.

  • Further Functionalization: The hydroxymethyl group at the former C3 position of the indole can then be further modified. For instance, it can be oxidized to an aldehyde or a carboxylic acid for amide coupling reactions, or converted to a leaving group for nucleophilic substitution, allowing for the introduction of various side chains to optimize potency and selectivity.

Kinase Inhibitor Synthesis start This compound step1 Boc Deprotection (Acidic Conditions) start->step1 intermediate1 4-Amino-3-(hydroxymethyl)-1H-indole step1->intermediate1 step2 Cyclization with Dichloropyrimidine intermediate1->step2 intermediate2 Pyrrolo[2,3-d]pyrimidine Intermediate step2->intermediate2 step3 Further Functionalization intermediate2->step3 end Kinase Inhibitor Analogs step3->end

Caption: Workflow for kinase inhibitor synthesis.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for derivatives of this compound are not extensively published, general principles from related 4-aminoindole and 4-aminoquinoline-based kinase inhibitors can be extrapolated.[7][8][9]

  • The 4-Amino Group: The N-H of the 4-amino group is often crucial for forming a key hydrogen bond with the hinge region of the kinase. Alkylation of this nitrogen can be detrimental to activity unless the alkyl group can access a nearby hydrophobic pocket.

  • The Indole N-H: The indole N-H can also participate in hydrogen bonding interactions with the protein. Substitution at this position with small alkyl groups can be tolerated and may improve cell permeability.

  • The 3-Position: The substituent at the 3-position extends into the solvent-exposed region of the ATP binding site. The hydroxymethyl group of the title compound serves as a versatile handle for introducing a variety of functionalities through etherification, esterification, or oxidation followed by amidation. The nature and size of the substituent at this position can significantly impact potency and selectivity.

Analytical Characterization

The purity and identity of this compound and its derivatives should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Resonances corresponding to the Boc group (a singlet at ~1.5 ppm), the hydroxymethyl group (a singlet or doublet for the CH₂ and a triplet for the OH), and the aromatic protons of the indole ring. The indole N-H proton will appear as a broad singlet at a downfield chemical shift.
¹³C NMR Carbon signals for the Boc group (quaternary carbon around 80 ppm and methyl carbons around 28 ppm), the hydroxymethyl carbon, and the aromatic carbons of the indole ring.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ or [M+Na]⁺ should be observed, confirming the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) A single major peak should be observed, indicating the purity of the compound. The retention time will depend on the specific column and mobile phase used.

Conclusion

This compound is a strategically designed and highly valuable building block in medicinal chemistry. Its trifunctional nature allows for the efficient and versatile synthesis of complex molecules, particularly kinase inhibitors based on the privileged pyrrolo[2,3-d]pyrimidine scaffold. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this key intermediate in their drug discovery endeavors. As the quest for more selective and potent therapeutics continues, the judicious application of such well-designed building blocks will undoubtedly play a pivotal role in advancing the field of medicinal chemistry.

References

  • Chen, T., et al. (2021). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Bioorganic & Medicinal Chemistry Letters, 41, 128014. [Link]
  • El-Damasy, A. K., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5683. [Link]
  • Gomaa, M. S., et al. (2023). Structures of the newly synthesized indole-based kinase inhibitors IV and Va–i. ResearchGate. [Link]
  • Guillon, J., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(10), 1669. [Link]
  • Haque, A. M., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Current Medicinal Chemistry, 29(19), 3350-3375. [Link]
  • Yang, D., et al. (2014). Design, synthesis and evaluation of novel indole derivatives as AKT inhibitors. Bioorganic & Medicinal Chemistry, 22(1), 366-373. [Link]
  • Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of Tert-Butyl (1s,2s)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 147. [Link]
  • Camarillo-López, R. H., et al. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Molecules, 25(21), 5009. [Link]
  • Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 105-115. [Link]
  • CN103420895A - Preparation method of 4-aminoindole. (2013).
  • ResearchGate. (n.d.). Structure/activity relationships of indole derivatives. Retrieved from [Link]
  • Kesteleyn, B., et al. (2012). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 55(1), 61-73. [Link]
  • Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate. [Link]
  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. (2013).
  • PubChem. (n.d.). 1-Boc-4-Hydroxy-3-hydroxymethylindole. Retrieved from [Link]
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
  • Nagasawa, H., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Bioorganic & Medicinal Chemistry, 17(1), 119-132. [Link]
  • Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(19), 1-5. [Link]
  • Egan, T. J., et al. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 43(2), 283-291. [Link]
  • Somfai, P. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14859-14870. [Link]
  • PubChem. (n.d.). Tert-butyl 3-formyl-1H-indol-4-ylcarbamate. Retrieved from [Link]
  • Iwao, M., & Kura, F. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Heterocycles, 48(5), 875-878. [Link]
  • Hegedus, L. S. (1995). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses, 73, 225. [Link]
  • EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds. (2001).
  • Cera, G., et al. (2015). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. Beilstein Journal of Organic Chemistry, 11, 2268-2274. [Link]

Sources

Topic: A Validated Approach for the Purification of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate is a valuable synthetic intermediate in pharmaceutical research and development. Its molecular architecture, featuring a polar indole core, a primary alcohol, and a bulky N-Boc protecting group, presents significant purification challenges. The compound's high polarity often leads to poor separation, band tailing, and low recovery during traditional silica gel chromatography. This application note provides a comprehensive, field-proven protocol for the efficient purification of this molecule. We will detail a systematic approach beginning with reaction monitoring via Thin-Layer Chromatography (TLC), followed by an optimized flash column chromatography procedure, and concluding with methods for purity verification. The causality behind key experimental choices is explained to empower researchers to adapt this methodology for analogous polar molecules.

Introduction: The Purification Challenge

The target molecule, this compound, possesses multiple hydrogen bond donors (indole N-H, carbamate N-H, alcohol O-H) and acceptors. This high polarity profile causes strong interactions with the acidic silanol groups on the surface of standard silica gel, a common stationary phase in chromatography.[1][2] Such interactions can result in significant retention, requiring highly polar mobile phases for elution. Unfortunately, highly polar mobile phases can reduce the differential partitioning of the target compound from its impurities, leading to co-elution and poor separation.

This guide outlines a robust strategy to overcome these challenges by systematically optimizing the chromatographic conditions, beginning with analytical TLC and scaling up to preparative flash chromatography.

Compound Properties and Strategic Implications

A molecule's physical properties dictate the optimal purification strategy.

PropertyValue / DescriptionImplication for Purification Strategy
Molecular Formula C₁₄H₁₈N₂O₃-
Molecular Weight 262.31 g/mol -
Key Functional Groups Indole, Primary Alcohol, N-Boc CarbamateHigh polarity; multiple sites for hydrogen bonding. Prone to strong adsorption on silica.
Solubility Profile Expected to be soluble in polar organic solvents (Methanol, Ethyl Acetate, Dichloromethane) and poorly soluble in non-polar solvents (Hexane, Heptane).A moderately polar solvent system will be required for elution. Dry loading onto silica is recommended to prevent dissolution issues at the column head.
UV-Vis Absorbance The indole ring system is an excellent chromophore.The compound can be easily visualized on TLC plates under UV light (typically 254 nm).[3]

Overall Purification Workflow

The purification process is a logical sequence designed to ensure both high purity and high recovery. The workflow begins with small-scale analysis to define the separation parameters, which are then applied to a larger-scale preparative separation.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Preparative Purification cluster_2 Phase 3: Isolation & Verification Crude Crude Reaction Mixture TLC_dev TLC Analysis & Solvent System Optimization Crude->TLC_dev Spot small aliquot Loading Dry Loading of Crude Product onto Silica TLC_dev->Loading Use optimized system Column Flash Column Chromatography Loading->Column Fractions Collect & Analyze Fractions via TLC Column->Fractions Gradient Elution Pooling Pool Pure Fractions Fractions->Pooling Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Characterization Purity & Identity Confirmation (NMR, MS) Solvent_Removal->Characterization

Caption: Overall workflow for the purification of the target compound.

Protocol 1: In-Process Monitoring by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly assessing reaction completion and optimizing the mobile phase for column chromatography.[4] A well-chosen solvent system should provide a retention factor (Rf) of ~0.2-0.4 for the target compound, ensuring good separation from both less polar and more polar impurities.

Step-by-Step TLC Protocol:
  • Plate Preparation: Use silica gel 60 F254 plates. With a pencil, gently draw a starting line approximately 1 cm from the bottom edge.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting: Using a capillary tube, apply a small, concentrated spot of the sample solution onto the starting line.

  • Development: Prepare a developing chamber by adding the chosen mobile phase to a depth of ~0.5 cm and placing a piece of filter paper to saturate the chamber atmosphere. Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Close the chamber.[5]

  • Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp at 254 nm. Circle the visible spots with a pencil.

Mobile Phase Optimization:

Due to the compound's polarity, a binary solvent system consisting of a moderately polar solvent and a very polar solvent is recommended.

Mobile Phase System (v/v)Typical Starting RatioObservation & Next Step
System A: Ethyl Acetate (EtOAc) / Hexane80:20If Rf is too low (<0.1), the system is not polar enough. Increase the proportion of EtOAc. This system is good for resolving less-polar impurities.
System B: Dichloromethane (DCM) / Methanol (MeOH)98:2This is a stronger eluent system. If the Rf is too low, incrementally increase the MeOH percentage (e.g., to 95:5, 90:10). This system is effective for eluting highly polar compounds.[6]
System C: DCM / Acetone90:10Acetone is a polar aprotic alternative to methanol, which can sometimes provide different selectivity.
  • Causality: We start with a high proportion of the less polar solvent and increase the polarity. This systematic approach allows for fine-tuning the separation. For this specific molecule, a DCM/MeOH system is often the most successful , as it effectively solvates the polar functional groups and disrupts their interaction with the silica. An optimized system of 95:5 DCM:MeOH typically yields the desired Rf value.

Protocol 2: Purification by Flash Column Chromatography

This protocol employs a gradient elution, which provides superior resolution for complex mixtures compared to an isocratic (constant composition) elution.[1] The polarity of the mobile phase is gradually increased, first eluting non-polar impurities, then the target compound, and finally the highly polar baseline impurities.

Caption: Diagram of a typical flash column chromatography setup.

Step-by-Step Purification Protocol:
  • Column Preparation:

    • Select a column of appropriate size (a 10-20 g column is suitable for purifying 100-400 mg of crude material).

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar solvent (e.g., 2% MeOH in DCM).

    • Pack the column by pouring the slurry and allowing the silica to settle into a uniform bed. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a strong solvent (e.g., Methanol).

    • Add 2-3 times the mass of the crude product in silica gel to this solution.

    • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

    • Causality: Dry loading is critical for polar compounds. It prevents the sample from precipitating at the column head and ensures it starts as a narrow, uniform band, which is essential for achieving good separation.

  • Elution:

    • Begin eluting with the initial low-polarity mobile phase (e.g., 2% MeOH in DCM). Use positive pressure (flash chromatography) for a faster, more efficient separation.

    • Collect the eluate in fractions (e.g., 10-15 mL per fraction for a 20 g column).

    • Gradually increase the polarity of the mobile phase. A typical gradient might be:

      • Column Volumes 1-2: 2% MeOH in DCM (elutes non-polar impurities).

      • Column Volumes 3-8: Gradient from 2% to 7% MeOH in DCM (elutes the product).

      • Column Volumes 9-10: 10% MeOH in DCM (strips remaining polar impurities).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC using the optimized solvent system from Protocol 1.

    • Spot every 2-3 fractions on a single TLC plate to identify which fractions contain the pure product.

  • Isolation:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid or oil under high vacuum to remove residual solvent.

Optional Protocol 3: Recrystallization

For achieving analytical-grade purity, recrystallization can be employed after chromatography.[7] The key is to find a solvent system where the compound is soluble at high temperatures but insoluble at low temperatures.

Screening for Solvents:
  • Single Solvent: Test polar solvents like ethyl acetate or isopropanol.

  • Binary Solvent: A combination of a "soluble" solvent (like DCM or EtOAc) and an "anti-solvent" (like Hexane or Heptane) is often effective.[8]

General Procedure:
  • Dissolve the compound in the minimum amount of boiling solvent.

  • If impurities are present, perform a hot gravity filtration.[7]

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals thoroughly.

Purity Assessment and Characterization

The identity and purity of the final product must be confirmed.

  • ¹H NMR Spectroscopy: This is the primary method for structural confirmation. Expected characteristic peaks include:

    • ~8.0-8.5 ppm: Broad singlet, indole N-H.

    • ~7.0-7.5 ppm: Aromatic protons of the indole ring.

    • ~6.5 ppm: Broad singlet, carbamate N-H.

    • ~4.8 ppm: Singlet or doublet, -CH₂OH protons.

    • ~1.5 ppm: Sharp singlet, 9H, tert-butyl protons of the Boc group.[9][10]

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight. Expect to observe [M+H]⁺ at m/z 263.13 or [M+Na]⁺ at m/z 285.11.

  • Melting Point: A sharp, defined melting point is indicative of high purity.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Streaking on TLC/Column 1. Sample is too concentrated. 2. Compound is interacting too strongly with silica. 3. Crude material is not fully dissolved.1. Dilute the sample for TLC; ensure dry loading for the column. 2. Switch to a more polar mobile phase system (e.g., increase MeOH %). Consider using an alumina column for very basic compounds.[6] 3. Use dry loading.
Compound Won't Elute from Column Mobile phase is not polar enough.Increase the percentage of the polar solvent (Methanol) in the mobile phase significantly (e.g., jump to 15-20% MeOH) to elute the compound.
Poor Separation / Co-elution 1. Rf values of components are too close. 2. Column was overloaded. 3. Elution was too fast.1. Re-optimize the TLC solvent system. Try different solvent combinations (e.g., DCM/Acetone). 2. Reduce the amount of crude material relative to the silica gel mass (aim for a 1:50 to 1:100 ratio). 3. Reduce the flow rate of the eluent.

References

  • AKJournals. TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus.
  • ResearchGate. Crystallization purification of indole.
  • MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Available from: [Link]

  • Semantic Scholar. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2).
  • SciEngine. Methyl carbamate purification by extraction and recrystallazation.
  • MDPI. Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction. Available from: [Link]

  • ResearchGate. Methyl carbamate purification by extraction and recrystallization.
  • Google Patents. Process of preparing purified aqueous indole solution.
  • MDPI. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Available from: [Link]

  • PubMed. Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Available from: [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

  • UreaKnowHow. Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary A.
  • PubMed. Separation of simple indole derivatives by thin layer chromatography. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization.
  • National Center for Biotechnology Information. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]

  • J-STAGE. Effect of acidic mobile phase additives on the TLC behaviour of some alkaloids.
  • ResearchGate. (PDF) Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis.
  • ResearchGate. (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
  • Michigan State University, Department of Chemistry. CHEM 344 Thin Layer Chromatography.
  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available from: [Link]

  • YouTube. column chromatography & purification of organic compounds. Available from: [Link]

  • Supporting Information. Characterization Data of the Products.
  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]

  • MDPI. TLC in the Analysis of Plant Material. Available from: [Link]

  • Reddit. Purification of strong polar and basic compounds : r/Chempros. Available from: [Link]

  • SpectraBase. tert-butyl N-[(1S)-2-(1H-indol-3-yl)-1-[(2R) - SpectraBase. Available from: https://spectrabase.com/spectrum/D13YQlz8TjM https://spectrabase.com/spectrum/D13YQlz8TjM

Sources

Subject: Comprehensive Handling and Storage Guidelines for Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Introduction and Scientific Context

Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates three key chemical motifs: an electron-rich indole core, a primary alcohol, and an acid-labile tert-butylcarbamate (Boc) protecting group. The interplay of these functional groups dictates the compound's stability, reactivity, and, consequently, the necessary protocols for its handling and storage.

The indole nucleus is known for its susceptibility to oxidation, while the Boc group is sensitive to acidic conditions. The primary alcohol can undergo oxidation to the corresponding aldehyde or carboxylic acid. Therefore, improper handling or storage can lead to sample degradation, compromising experimental reproducibility and the integrity of research outcomes.

This document provides a detailed guide based on the fundamental chemical principles of the constituent functional groups and data from closely related structural analogs. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the purity and stability of this important research compound.

Chemical Properties and Hazard Identification

While a comprehensive, experimentally verified dataset for this specific molecule is not publicly available, we can infer its properties and hazards from its structural components and close analogs, such as tert-butyl 3-formyl-1H-indol-4-ylcarbamate.

Physical and Chemical Properties
PropertyValue (Inferred)Rationale & Source
Molecular FormulaC₁₄H₁₈N₂O₃Based on chemical structure.
Molecular Weight262.30 g/mol Calculated from the molecular formula.
AppearanceLikely an off-white to light-brown solid.Indole derivatives are often crystalline solids and can show color due to minor oxidation.[1]
Melting PointNo data available. A related formyl analog melts at 105-109 °C.[2]The hydroxymethyl group may alter the melting point due to hydrogen bonding.
SolubilityExpected to be soluble in organic solvents like DMSO, DMF, methanol, and ethyl acetate. Poorly soluble in water.Common for Boc-protected amino-indoles.
GHS Hazard Classification (Inferred)

The following hazard classifications are extrapolated from safety data for analogous carbamate and indole compounds.[3][4][5]

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[3][6]
Skin IrritationH315Causes skin irritation.[3][5]
Eye IrritationH319Causes serious eye irritation.[3][5]
Respiratory IrritationH335May cause respiratory irritation.[3][5]
Personal Protective Equipment (PPE)

Given the potential hazards, a stringent PPE protocol is mandatory.

Protection TypeSpecificationRationale
Eye/Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against eye irritation from dust or splashes.[7]
Hand Nitrile or neoprene gloves, inspected before use.Prevents skin contact and irritation.[7]
Body Standard laboratory coat.Minimizes contamination of personal clothing.
Respiratory Use in a certified chemical fume hood. If weighing outside a hood, an N95 dust mask may be appropriate.Prevents inhalation of the powdered compound, which can cause respiratory irritation.[5][8]

Core Principles of Chemical Stability

Understanding the potential degradation pathways is critical for establishing effective storage and handling protocols.

Figure 1: Key Structural Features and Stability Considerations cluster_molecule cluster_features Key Functional Groups cluster_instability Primary Instability Pathways mol Molecule Structure indole Indole Core boc Boc Group alcohol Hydroxymethyl Group oxidation Oxidation indole->oxidation Susceptible to photo Photosensitivity indole->photo Susceptible to acid Acid Lability boc->acid Susceptible to alcohol->oxidation Can be oxidized

Caption: Key structural features and their associated stability risks.

  • Indole Core: The electron-rich pyrrole ring of the indole nucleus is highly susceptible to oxidation by atmospheric oxygen.[1] This process is often catalyzed by light and trace metal impurities, leading to the formation of colored oligomers and a visible change in the material from white/off-white to pink, red, or brown.[1]

  • Tert-butylcarbamate (Boc) Group: As a protecting group, the Boc moiety is designed to be stable under neutral and basic conditions but is readily cleaved under acidic conditions (e.g., exposure to strong acids like TFA or HCl, or even milder acidic environments over time). This deprotection would yield the free amine, fundamentally changing the molecule's identity.

  • Hydroxymethyl Group: Primary alcohols can be oxidized to aldehydes and further to carboxylic acids. While less reactive than the indole core, this pathway can be promoted by oxidizing agents or prolonged exposure to air at elevated temperatures.

Recommended Storage Protocols

The goal of a proper storage protocol is to mitigate the risks outlined above. Different conditions are recommended for short-term (in-use) and long-term (archival) storage.

Summary of Storage Conditions
ParameterShort-Term Storage (≤ 1 month)Long-Term Storage (> 1 month)Rationale
Temperature 2 to 8 °C-20 °C Lower temperatures significantly slow the rate of oxidative degradation.[1][9]
Atmosphere Tightly sealed container.Inert Gas (Argon or Nitrogen) An inert atmosphere displaces oxygen, directly preventing oxidation of the indole ring.[1]
Light Amber glass vial or opaque container.Amber glass vial stored in the dark.Protects the light-sensitive indole core from photodegradation.[1][10]
Container Tightly sealed glass vial with a PTFE-lined cap.Same as short-term.Prevents moisture ingress and ensures a good seal against atmospheric oxygen.
Protocol for Long-Term Aliquoting and Storage

This protocol ensures the integrity of the bulk material by creating smaller, single-use aliquots.

  • Preparation: Perform all operations in a controlled environment, preferably a glove box with an inert atmosphere. If a glove box is unavailable, work quickly in a chemical fume hood.

  • Dispensing: Weigh the desired aliquot amount directly into a pre-tared amber glass vial.

  • Inerting: Backfill the vial with dry argon or nitrogen gas for 15-30 seconds.

  • Sealing: Immediately cap the vial tightly with a PTFE-lined cap.

  • Labeling: Clearly label the vial with the compound name, concentration (if in solution), date, and storage conditions (-20 °C).

  • Storage: Place the sealed vial inside a secondary container (e.g., a freezer box) and store it in a -20 °C freezer.

Figure 2: Potential Degradation Pathways start Tert-butyl 3-(hydroxymethyl)- 1H-indol-4-ylcarbamate cond_o2 O₂, Light, Heat cond_h Acid (H⁺) cond_ox Oxidizing Agent prod_indole_ox Oxidized Indole (Colored Impurities) cond_o2->prod_indole_ox prod_deprotect 4-Amino-1H-indole-3-methanol (Deprotected Compound) cond_h->prod_deprotect prod_aldehyde Oxidized Alcohol (Aldehyde/Carboxylic Acid) cond_ox->prod_aldehyde

Caption: Major potential degradation pathways for the title compound.

Handling Protocols and Application Workflows

Adherence to proper handling techniques is crucial to prevent contamination, degradation, and ensure user safety.

General Handling
  • Always handle the compound within a chemical fume hood to minimize inhalation exposure.[7]

  • Use spatulas and other equipment made of non-reactive materials (e.g., stainless steel, glass).

  • Avoid creating dust when handling the solid material.[8]

  • Clean all equipment thoroughly before and after use.

  • After handling, wash hands thoroughly with soap and water.[6]

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step method for preparing a commonly used stock solution.

  • Pre-Weighing Preparation: Allow the vial of the compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: In a chemical fume hood, weigh 2.62 mg of this compound into a clean, dry amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous, research-grade Dimethyl Sulfoxide (DMSO) to the vial.

  • Dissolution: Cap the vial and vortex or sonicate gently at room temperature until all solid material is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Storage:

    • For immediate use or short-term storage, keep the solution at 2-8 °C.

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes in amber vials, backfill with argon or nitrogen, and store at -20 °C.

  • Self-Validation Check: Before each use, visually inspect the thawed solution. If any precipitation is observed, gently warm the vial to 37 °C and vortex to redissolve. If the solution appears discolored (yellow, brown), it may indicate degradation and should be used with caution or discarded.

Figure 3: Workflow for Stock Solution Preparation start Start: Obtain Compound Vial equilibrate Equilibrate Vial to Room Temperature start->equilibrate weigh Weigh 2.62 mg of Compound in Fume Hood equilibrate->weigh add_dmso Add 1.0 mL Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate until Dissolved add_dmso->dissolve inspect Visually Inspect for Clarity dissolve->inspect inspect->dissolve Particulates Present store Store at 2-8°C (Short Term) or Aliquot & Store at -20°C (Long Term) inspect->store Clear end End: Ready for Use store->end

Caption: Step-by-step workflow for preparing a 10 mM stock solution.

References

  • MDPI. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Available from: [Link]

  • PubChem, NIH. tert-Butyl hydroxy(methyl)carbamate. Available from: [Link]

  • PubChem, NIH. tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate. Available from: [Link]

  • Pharmaffiliates. tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. Available from: [Link]

  • PubChem, NIH. Tert-butyl 3-formyl-1H-indol-4-ylcarbamate. Available from: [Link]

  • PubChem, NIH. tert-butyl N-[(3S)-4-hydroxyoxolan-3-yl]carbamate. Available from: [Link]

  • PubChem, NIH. tert-butyl N-(4-azidooxolan-3-yl)carbamate. Available from: [Link]

  • Restek. Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Methyl carbamate. Available from: [Link]

  • Neogen. Kovac's Indole Reagent, Safety Data Sheet. Available from: [Link]

  • Journal of the Tunisian Chemical Society. Stability of carbamate and organophosphorus pesticides under different storage conditions. Available from: [Link]

  • Angene Chemical. Safety Data Sheet - tert-Butyl trans-(3-hydroxycyclobutyl)carbamate. Available from: [Link]

  • Autech. Safe Handling and Storage of Indole-3-acetic Acid (IAA). Available from: [Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]

  • Lab Supply. Kovacs Indole Reagent. Available from: [Link]

Sources

Application Notes and Protocols: Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate as a Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus of drug discovery efforts. The indole ring system is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in approved kinase inhibitors. This document provides a detailed technical guide on the application of tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate , a versatile building block for the synthesis of novel kinase inhibitors. We will explore its synthesis, key chemical transformations, and the strategic rationale for its use, supported by detailed, field-proven protocols for both chemical synthesis and biological evaluation.

Introduction: The Strategic Value of the 4-Aminoindole Scaffold

The indole scaffold is a cornerstone in the design of kinase inhibitors due to its ability to mimic the adenine region of ATP and form crucial hydrogen bonds within the kinase hinge region.[1][2] The specific substitution pattern of this compound offers a unique combination of features for structure-based drug design:

  • The 4-Amino Group (Protected as a Boc-Carbamate): The presence of a nitrogen atom at the 4-position provides a key vector for establishing interactions with the kinase active site. The tert-butoxycarbonyl (Boc) protecting group offers synthetic tractability, preventing unwanted side reactions while allowing for its removal under specific conditions to unmask the amine for further derivatization or direct interaction with the target protein.

  • The 3-Hydroxymethyl Group: This functional group serves as a versatile synthetic handle. It can be readily modified to introduce a wide variety of side chains through etherification, esterification, or Mitsunobu reactions.[2][3] These side chains can be designed to project into the solvent-exposed region of the ATP-binding pocket, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4]

  • The Indole N-H: The nitrogen of the indole ring can act as a hydrogen bond donor, a common feature in the binding of indole-based inhibitors to the kinase hinge region.[1]

This strategic placement of functional groups allows for the systematic exploration of chemical space around the core scaffold, facilitating the development of potent and selective kinase inhibitors.

Physicochemical Properties

A clear understanding of the physicochemical properties of the building block and its precursors is essential for reaction planning and purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
Tert-butyl 3-formyl-1H-indol-4-ylcarbamateC₁₄H₁₆N₂O₃260.292.1
This compound C₁₄H₁₈N₂O₃ 262.30 N/A

Data for the 3-formyl precursor obtained from PubChem CID 24720953.[5] The properties for the target hydroxymethyl compound are calculated.

Synthesis and Derivatization Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the core building block and its subsequent derivatization. These protocols are designed to be self-validating, with clear explanations for each step.

Synthesis of this compound

The most direct route to the target building block is through the selective reduction of its aldehyde precursor, tert-butyl 3-formyl-1H-indol-4-ylcarbamate.

Reaction Scheme:

Synthesis cluster_reagents Precursor Tert-butyl 3-formyl-1H-indol-4-ylcarbamate Product This compound Precursor->Product Reduction Reagents NaBH₄, Methanol Synthesis_e_1

Caption: Synthesis of the target building block.

Protocol 3.1: Reduction of the Aldehyde

  • Materials:

    • Tert-butyl 3-formyl-1H-indol-4-ylcarbamate (1.0 eq)

    • Methanol (MeOH)

    • Sodium borohydride (NaBH₄) (1.5 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Suspend tert-butyl 3-formyl-1H-indol-4-ylcarbamate (1.0 eq) in methanol (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes. The addition is exothermic and may cause gas evolution.

      • Causality: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones in the presence of less reactive functional groups like carbamates and the indole ring.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Partition the residue between DCM and water. Separate the layers.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

      • Self-Validation: The NaHCO₃ wash neutralizes any residual acidic species, ensuring the stability of the Boc-protecting group.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Derivatization of the 3-Hydroxymethyl Group

The 3-hydroxymethyl group is a key point for diversification. Below are protocols for two common and powerful transformations: etherification and the Mitsunobu reaction.

Workflow for Derivatization:

Derivatization BuildingBlock This compound Etherification Protocol 3.2.1: Williamson Ether Synthesis (R-X, Base) BuildingBlock->Etherification Mitsunobu Protocol 3.2.2: Mitsunobu Reaction (R-OH, DEAD, PPh₃) BuildingBlock->Mitsunobu EtherProduct 3-Alkoxymethyl Derivative Etherification->EtherProduct MitsunobuProduct 3-Alkoxymethyl Derivative (Inversion if chiral R-OH) Mitsunobu->MitsunobuProduct

Caption: Key derivatization pathways.

Protocol 3.2.1: Williamson Ether Synthesis

  • Materials:

    • This compound (1.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Alkyl halide (e.g., benzyl bromide, R-X) (1.1 eq)

    • Diethyl ether (Et₂O)

    • Water

    • Brine

  • Procedure:

    • Dissolve the indole alcohol (1.0 eq) in anhydrous DMF in a flame-dried, argon-purged flask.

    • Cool the solution to 0 °C.

    • Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

      • Causality: NaH is a strong, non-nucleophilic base that deprotonates the alcohol to form a nucleophilic alkoxide, which is necessary for the subsequent Sₙ2 reaction.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water at 0 °C.

    • Extract the mixture three times with Et₂O.

    • Combine the organic layers, wash with water and then brine to remove DMF.

      • Self-Validation: Multiple water washes are crucial for removing the high-boiling point DMF solvent, which can complicate purification.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield the desired ether.

Protocol 3.2.2: Mitsunobu Reaction

  • Materials:

    • This compound (1.0 eq)

    • A primary or secondary alcohol (R-OH) (1.2 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq), typically as a 40% solution in toluene.

  • Procedure:

    • Dissolve the indole alcohol (1.0 eq), the desired external alcohol (R-OH, 1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an argon atmosphere.

    • Cool the solution to 0 °C.

    • Add the DEAD or DIAD solution dropwise over 20 minutes. The solution will typically turn from colorless to a yellow/orange color.

      • Causality: The reaction of PPh₃ and DEAD forms a phosphonium intermediate that activates the indole's hydroxyl group, making it a good leaving group for nucleophilic attack by the external alcohol.[6] This reaction is known for its reliability with a wide range of nucleophiles and proceeds with inversion of configuration at the secondary alcohol center if one is used.[3]

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Monitor by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify directly by flash column chromatography. The byproducts, triphenylphosphine oxide and the reduced hydrazine, are typically less polar than the desired product.

Biological Evaluation Protocols

Once a library of inhibitors has been synthesized, their biological activity must be assessed. The following are standard protocols for determining inhibitory potency against a target kinase and assessing effects on cell proliferation.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced by the kinase reaction, which is a direct measure of enzyme activity.[7]

Workflow for Kinase Assay:

Kinase_Assay cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Analysis Inhibitor Serial Dilution of Test Compound Incubate Incubate Compound + Kinase Inhibitor->Incubate Kinase Kinase + Substrate Mixture Kinase->Incubate Start Add ATP to Start Kinase Reaction Incubate->Start Stop Stop Reaction & Deplete ATP Start->Stop Detect Detect ADP (Luminescence) Stop->Detect Plot Plot Signal vs. [Compound] Detect->Plot IC50 Calculate IC₅₀ Plot->IC50

Caption: Luminescence-based kinase assay workflow.

  • Materials:

    • Target kinase and its specific substrate peptide

    • ATP

    • Synthesized inhibitors (dissolved in DMSO)

    • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • White, opaque 384-well plates

    • Luminometer plate reader

  • Procedure:

    • Compound Plating: Prepare a serial dilution of the test compounds in DMSO. In a 384-well plate, add 1 µL of each compound dilution. Use DMSO alone for control wells (0% inhibition) and a known potent inhibitor for positive controls (100% inhibition).

    • Kinase Reaction: a. Prepare a kinase/substrate master mix in kinase assay buffer. Add 5 µL of this mix to each well. b. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase. c. Prepare an ATP solution in kinase buffer. Initiate the reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase. d. Incubate the plate at 30°C for 1 hour.

    • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Analysis: a. Measure luminescence using a plate reader. b. Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration. c. Fit the data using a sigmoidal dose-response (variable slope) equation in software like GraphPad Prism to determine the IC₅₀ value.

      • Trustworthiness: This method directly quantifies a product of the enzymatic reaction, providing a robust and quantitative measure of inhibition.

Cell Proliferation Assay (MTT/MTS Assay)

This colorimetric assay assesses the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[8]

  • Materials:

    • Cancer cell line of interest (e.g., A431 for EGFR inhibitors)

    • Complete cell culture medium (e.g., DMEM + 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

    • Solubilization solution (e.g., DMSO or a detergent-based solution)

    • 96-well clear tissue culture plates

    • Spectrophotometer plate reader

  • Procedure:

    • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

      • Expertise: The optimal seeding density is cell-line dependent and must be determined empirically to ensure cells are in a logarithmic growth phase during the experiment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle (e.g., 0.1% DMSO) controls.

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

    • MTT/MTS Addition: a. Add 10 µL of MTT or 20 µL of MTS reagent to each well. b. Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow tetrazolium salt to purple formazan crystals.[9]

    • Solubilization & Measurement: a. If using MTT, add 100 µL of solubilization solution to each well and incubate for at least 2 hours in the dark to dissolve the formazan crystals. If using MTS, the formazan product is already soluble and this step is not needed. b. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the logarithm of inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

This compound is a highly valuable and versatile starting material for the construction of kinase inhibitor libraries. Its strategically placed functional groups provide multiple avenues for synthetic elaboration, enabling the systematic optimization of potency, selectivity, and drug-like properties. The protocols detailed herein offer a robust framework for the synthesis, derivatization, and biological characterization of novel inhibitors based on this privileged scaffold, empowering researchers in the field of drug discovery to accelerate their development programs.

References

  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39–55. [Link]

  • Dhuguru, J., & Skouta, R. (2020). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 25(7), 1615. [Link]

  • Gayen, S., et al. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 54, 116534. [Link]

  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(25), 4173–4188. [Link]

  • Isobe, T., et al. (2007). Design and synthesis of rho kinase inhibitors (III). Bioorganic & Medicinal Chemistry, 15(2), 1075–1091. [Link]

  • Yarmoluk, S. M., et al. (2016). Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. European Journal of Medicinal Chemistry, 115, 24–36. [Link]

  • Egan, T. J., et al. (2000). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 43(2), 283–291. [Link]

  • Bibi, S., et al. (2023). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 28(15), 5780. [Link]

  • El-Gamal, M. I., et al. (2023). Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia. Frontiers in Pharmacology, 14, 1204646. [Link]

  • Blake, J. F., et al. (2008). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. Bioorganic & Medicinal Chemistry Letters, 18(16), 4586–4589. [Link]

  • Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]

  • Le, T. H. D., et al. (2021). Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite. Vietnam Journal of Science and Technology, 59(3), 323-331. [Link]

  • Madrid, K. C., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4937–4942. [Link]

  • Taniguchi, T., et al. (2014). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Organic & Biomolecular Chemistry, 12(12), 1843–1855. [Link]

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • ResearchGate. (n.d.). Synthesis of N-(3-formyl-1H-indol-4-yl)-4-methylbenzenesulfonamide 137. [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic etherification of glycerol to tert-butyl glycerol ethers using tert-butanol over sulfonic acid functionalized mesoporous polymer. [Link]

  • PubChem. (n.d.). Tert-butyl 3-formyl-1H-indol-4-ylcarbamate. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49–63. [Link]

  • MDPI. (2023). Acid-Catalyzed Etherification of Glycerol with Tert-Butanol: Reaction Monitoring through a Complete Identification of the Produced Alkyl Ethers. [Link]

  • PubChem. (n.d.). tert-Butyl 3-formyl-1H-indole-1-carboxylate. [Link]

  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. [Link]

  • NIH. (2023). SO3H-functionalized carbon fibers for the catalytic transformation of glycerol to glycerol tert-butyl ethers. [Link]

  • ResearchGate. (2018). Glycerol Ethers Synthesis From Glycerol Etherification With tert-Butyl Alcohol in Reactive Distillation. [Link]

Sources

Application Note: Quantitative Analysis of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed analytical methods for the quantification of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals requiring robust and validated analytical procedures. We present two primary methodologies: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a more sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. This document provides a comprehensive framework, from sample preparation to data analysis, and adheres to the principles of analytical method validation as outlined in the ICH Q2(R1) guidelines.[1][2][3]

Introduction: The Analytical Imperative

This compound is a crucial heterocyclic compound featuring both an indole nucleus and a carbamate functional group.[4][5] The indole moiety is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, while the carbamate group often serves as a protecting group or a key pharmacophore.[6] Accurate quantification of this intermediate is paramount during drug development and manufacturing to ensure reaction efficiency, product purity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

The inherent chemical properties of this molecule—specifically the UV-absorbing indole ring and the ionizable carbamate and indole nitrogen atoms—make it amenable to analysis by both HPLC-UV and LC-MS/MS. The choice between these techniques will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Analyte Properties and Method Selection Rationale

  • Chemical Structure: this compound

  • Molecular Formula: C14H18N2O3

  • Molecular Weight: 262.31 g/mol

  • Key Functional Groups: Indole, Carbamate, Hydroxymethyl

  • Predicted UV Absorbance: The indole ring is expected to exhibit strong UV absorbance around 220 nm and a secondary absorbance maximum around 280 nm.[7] This characteristic is the foundation for the HPLC-UV method.

  • Ionization Potential: The presence of nitrogen atoms in the indole ring and carbamate group allows for efficient protonation, making the molecule suitable for positive mode electrospray ionization (ESI) in LC-MS/MS.

HPLC-UV Method: A Robust Approach for Routine Quantification

This method is designed for reliable quantification in relatively clean sample matrices, such as in-process control samples or final product assays.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s_prep Weigh and dissolve sample/standard in diluent s_filter Filter through 0.45 µm syringe filter s_prep->s_filter hplc_inject Inject sample onto HPLC system s_filter->hplc_inject hplc_sep Isocratic/Gradient separation on C18 column hplc_inject->hplc_sep hplc_detect UV Detection at 280 nm hplc_sep->hplc_detect d_integrate Integrate peak area hplc_detect->d_integrate d_calib Generate calibration curve d_integrate->d_calib d_quant Quantify concentration d_calib->d_quant

Caption: HPLC-UV analytical workflow.

Protocol: HPLC-UV Analysis

1. Materials and Reagents:

  • This compound reference standard
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (optional, for pH adjustment)
  • Methanol (HPLC grade)
  • 0.45 µm syringe filters

2. Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Standard HPLC with UV detectorWidely available and suitable for this application.
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle sizeThe non-polar C18 stationary phase provides good retention for the moderately polar analyte.
Mobile Phase A WaterThe aqueous component of the mobile phase.
Mobile Phase B AcetonitrileThe organic modifier to elute the analyte.
Elution Mode Isocratic at 60:40 (A:B) or a shallow gradientAn isocratic method is simpler and more robust, while a gradient may be necessary to resolve impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to achieve good peak shape and sensitivity.
UV Detection Wavelength 280 nmAt this wavelength, the indole moiety provides good absorbance with less interference from common solvents than at lower wavelengths.[7]

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
  • Working Standards (1-100 µg/mL): Prepare a series of dilutions from the stock solution using the mobile phase as the diluent.
  • Sample Preparation: Dissolve the sample in methanol to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

LC-MS/MS Method: High Sensitivity and Selectivity

This method is ideal for the analysis of this compound in complex matrices or when low detection limits are required.

Experimental Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing s_prep Prepare sample/standard in appropriate solvent s_filter Filter through 0.22 µm syringe filter s_prep->s_filter lc_inject Inject sample s_filter->lc_inject lc_sep Chromatographic separation lc_inject->lc_sep ms_ionize Electrospray Ionization (ESI+) lc_sep->ms_ionize ms_select Precursor Ion Selection (Q1) ms_ionize->ms_select ms_frag Collision-Induced Dissociation (Q2) ms_select->ms_frag ms_detect Product Ion Detection (Q3) ms_frag->ms_detect d_mrm MRM Peak Integration ms_detect->d_mrm d_calib Calibration Curve Generation d_mrm->d_calib d_quant Concentration Calculation d_calib->d_quant

Caption: LC-MS/MS analytical workflow.

Protocol: LC-MS/MS Analysis

1. Materials and Reagents:

  • Same as HPLC-UV method, but with LC-MS grade solvents.

2. Instrumentation and Conditions:

ParameterRecommended SettingRationale
LC System UHPLC or HPLC system coupled to a tandem mass spectrometerProvides the necessary separation and detection capabilities.
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle sizeA smaller dimension column is suitable for the lower flow rates used in LC-MS.
Mobile Phase A 0.1% Formic acid in WaterThe acid promotes protonation for positive mode ESI.
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Ionization Mode Electrospray Ionization (ESI), PositiveThe nitrogen atoms are readily protonated.
MRM Transitions Precursor (Q1): m/z 263.1 Product (Q3): m/z 207.1, 147.1The precursor is the [M+H]+ ion. Products correspond to the loss of the tert-butyl group and further fragmentation.
Collision Energy (CE) To be optimized for the specific instrumentThe CE needs to be tuned to maximize the signal of the product ions.

Method Validation

A comprehensive method validation should be performed according to the ICH Q2(R1) guidelines to ensure the reliability of the analytical data.[1][3][8] The following parameters should be assessed:

Validation ParameterHPLC-UV Acceptance CriteriaLC-MS/MS Acceptance Criteria
Specificity The analyte peak should be well-resolved from impurities and matrix components. Peak purity should be confirmed using a diode array detector.The analyte peak should be free from interfering peaks at the specified MRM transitions.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range Typically 80-120% of the target concentration.Defined by the linear range of the assay.
Accuracy Mean recovery of 98.0-102.0% at three concentration levels.Mean recovery of 85.0-115.0% at three concentration levels.
Precision Repeatability (Intra-day): RSD ≤ 1.0% Intermediate Precision (Inter-day): RSD ≤ 2.0%Repeatability (Intra-day): RSD ≤ 15% Intermediate Precision (Inter-day): RSD ≤ 20%
Detection Limit (DL) Determined by signal-to-noise ratio (e.g., S/N = 3).Determined by signal-to-noise ratio (e.g., S/N = 3).
Quantitation Limit (QL) Determined by signal-to-noise ratio (e.g., S/N = 10) and confirmed by precision and accuracy.Determined by signal-to-noise ratio (e.g., S/N = 10) and confirmed by precision and accuracy.
Robustness The method should be unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).The method should be unaffected by small, deliberate variations in method parameters.

Data Analysis and Reporting

  • Calibration Curve: Construct a calibration curve by plotting the peak area (or peak area ratio if an internal standard is used) against the concentration of the working standards.

  • Quantification: Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

  • Reporting: The final report should include the analytical method details, the validation summary, the calibration curve, and the quantified results for the unknown samples, including any statistical analysis.

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust framework for the quantitative analysis of this compound. The choice of method will be dictated by the specific analytical needs, with HPLC-UV being a reliable workhorse for routine analysis and LC-MS/MS offering superior sensitivity and selectivity for more demanding applications. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of high-quality, reliable, and defensible analytical data in a research and drug development setting.

References

  • Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Separation Science. (n.d.). Effective Analysis Carbamate Pesticides.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
  • National Institutes of Health. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.
  • Engineering and Technology For Sustainable Development. (n.d.). The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. Retrieved from .

  • ResearchGate. (2023, July). The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
  • PubMed. (1987, September). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
  • BenchChem. (2025). Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Derivatives.
  • MDPI. (n.d.). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model.
  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
  • PubChem. (n.d.). Tert-butyl 3-formyl-1H-indol-4-ylcarbamate.
  • Oxford Academic. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.
  • International Journal of Engineering and Applied Sciences. (n.d.). Colorimetric Determination of Indole using p-hydroxybenzaldehyde.
  • PubChem. (n.d.). tert-butyl [(2S)-1-(1H-indol-3-yl)-3-{[(2R) -.
  • National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
  • MedchemExpress.com. (n.d.). tert-Butyl 1H-indol-4-ylcarbamate | Drug Intermediate Control.
  • ResearchGate. (2025, August 10). (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
  • National Institutes of Health. (2022, August 16). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.
  • Pharmaffiliates. (n.d.). tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate.
  • Sigma-Aldrich. (n.d.). tert-Butyl 3-formyl-1H-indol-4-ylcarbamate.
  • National Institutes of Health. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review.
  • Arkat USA. (n.d.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column.
  • (n.d.).
  • PubChem. (n.d.). tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate.
  • PubChem. (n.d.). (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate.
  • BLD Pharm. (n.d.). 75178-87-9|tert-Butyl (4-hydroxybutyl)carbamate|BLD Pharm.
  • (n.d.). tert-Butyl 3-formyl-1H-indol-4-ylcarbamate, 98% Purity (HPLC), C14H16N2O3, 100 mg.
  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis of Carbamate Derivatives of Indole | Request PDF. Retrieved from ResearchGate. Request PDF*.

Sources

Application Notes & Protocols: A Step-by-Step Guide to the Functionalization of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of numerous natural products and pharmaceutical agents, making the development of versatile methods for its functionalization a critical endeavor in medicinal chemistry and drug development. This guide provides a detailed technical overview and actionable protocols for the chemical modification of a key intermediate, Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate. We will explore functionalization strategies at three primary reactive sites: the indole nitrogen (N1), the C7 position of the indole ring, and the 3-hydroxymethyl group. For each site, we will delve into the underlying chemical principles, provide step-by-step experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the synthesis of novel bioactive molecules.

Introduction: The Strategic Importance of the Functionalized Indole Scaffold

The indole ring system is a privileged scaffold in drug discovery, forming the core of a wide array of biologically active compounds. The strategic placement of functional groups on the indole nucleus allows for the fine-tuning of a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. This compound is a particularly valuable starting material due to the presence of multiple, orthogonally reactive functional groups. The Boc-protected amine at the 4-position directs functionalization to specific sites on the indole ring, while the hydroxymethyl group at the 3-position and the indole nitrogen offer additional handles for chemical diversification.

This guide will provide a comprehensive framework for the selective functionalization of this key intermediate, enabling the synthesis of diverse libraries of indole derivatives for screening and lead optimization.

Strategic Overview of Functionalization Pathways

The functionalization of this compound can be approached by targeting three distinct reactive centers. The choice of which site to modify first will depend on the overall synthetic strategy and the desired final compound.

G A This compound B N1-Functionalization A->B Alkylation, Arylation C C7-Functionalization A->C Electrophilic Aromatic Substitution (e.g., Friedel-Crafts) D 3-Hydroxymethyl Functionalization A->D Oxidation, Etherification, Esterification E Diversified Indole Library B->E C->E D->E

Caption: Key functionalization pathways for this compound.

N1-Functionalization: Protection and Derivatization of the Indole Nitrogen

The indole nitrogen can be readily functionalized through alkylation or arylation reactions. However, in many synthetic routes, it is advantageous to first protect the indole nitrogen to prevent unwanted side reactions during subsequent transformations. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the indole nitrogen due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions[1].

Protocol 3.1: N-Boc Protection of the Indole Nitrogen

This protocol describes the protection of the indole nitrogen using di-tert-butyl dicarbonate (Boc)₂O.

Rationale: The use of a strong base like sodium hydride (NaH) deprotonates the indole nitrogen, forming a nucleophilic indolide anion that readily reacts with (Boc)₂O. 4-Dimethylaminopyridine (DMAP) is often used as a catalyst to accelerate the reaction.

Reagent/ParameterValue
Starting MaterialThis compound
ReagentsSodium hydride (60% dispersion in mineral oil), Di-tert-butyl dicarbonate, 4-Dimethylaminopyridine (catalytic)
SolventAnhydrous Tetrahydrofuran (THF)
Temperature0 °C to room temperature
Reaction Time2-4 hours

Step-by-Step Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected indole.

C7-Functionalization: Directed Electrophilic Aromatic Substitution

The presence of the 4-amino group (protected as a carbamate) on the indole ring directs electrophilic aromatic substitution to the C7 position.[2][3][4] This regioselectivity is a powerful tool for introducing substituents at a less accessible position of the indole nucleus. Chiral phosphoric acids have been successfully employed as catalysts for enantioselective Friedel-Crafts alkylations at the C7 position of 4-aminoindoles.[2][3]

Protocol 4.1: Chiral Phosphoric Acid-Catalyzed C7-Friedel-Crafts Alkylation

This protocol outlines a general procedure for the enantioselective Friedel-Crafts alkylation of the C7 position with β,γ-unsaturated α-ketoimines.[2]

Rationale: The chiral phosphoric acid catalyst activates the β,γ-alkynyl-α-ketoimine towards nucleophilic attack by the electron-rich indole ring at the C7 position. The chirality of the catalyst controls the stereochemical outcome of the reaction, leading to the formation of an enantioenriched product.

Reagent/ParameterValue
Starting MaterialThis compound
Reagentsβ,γ-alkynyl-α-ketoimine, Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)
SolventDichloromethane (DCM) or Toluene
Temperature-20 °C to room temperature
Reaction Time12-24 hours

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) and the β,γ-alkynyl-α-ketoimine (1.2 eq) in the chosen solvent at the specified temperature, add the chiral phosphoric acid catalyst (0.1 eq).

  • Stir the reaction mixture under an inert atmosphere and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C7-functionalized indole.

Functionalization of the 3-Hydroxymethyl Group

The primary alcohol of the 3-hydroxymethyl group offers a versatile handle for a variety of functionalization reactions, including oxidation, etherification, and esterification.

Protocol 5.1: Oxidation to the 3-Formylindole

The oxidation of the 3-hydroxymethyl group to the corresponding aldehyde (3-formylindole) provides a key intermediate for further transformations such as reductive amination, Wittig reactions, and the synthesis of carboxylic acid derivatives. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for allylic and benzylic alcohols.[5]

Rationale: Manganese dioxide is a heterogeneous oxidizing agent that selectively oxidizes the primary alcohol in the presence of the other functional groups on the indole ring. The reaction is typically carried out in a non-polar solvent like dichloromethane.

Reagent/ParameterValue
Starting MaterialThis compound
ReagentActivated Manganese Dioxide (MnO₂)
SolventDichloromethane (DCM)
TemperatureRoom temperature
Reaction Time4-24 hours

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add activated MnO₂ (5-10 eq).

  • Stir the suspension vigorously at room temperature. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the Celite® pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 3-formylindole, which can often be used in the next step without further purification.

Protocol 5.2: O-Alkylation (Etherification)

The hydroxyl group can be converted to an ether, which can be useful for introducing a variety of side chains or for modifying the molecule's solubility and lipophilicity. The Williamson ether synthesis is a classic and reliable method for this transformation.

Rationale: A strong base deprotonates the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Reagent/ParameterValue
Starting MaterialThis compound
ReagentsSodium hydride (NaH), Alkyl halide (e.g., methyl iodide, benzyl bromide)
SolventAnhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Temperature0 °C to room temperature
Reaction Time2-6 hours

Step-by-Step Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Carefully quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 5.3: Esterification

Esterification of the 3-hydroxymethyl group can be achieved using various coupling agents. The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a mild and efficient method suitable for acid-sensitive substrates.[6]

Rationale: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the hydroxyl group of the indole, facilitated by the nucleophilic catalyst DMAP, to form the ester and dicyclohexylurea (DCU) as a byproduct.

Reagent/ParameterValue
Starting MaterialThis compound
ReagentsCarboxylic acid, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)
SolventDichloromethane (DCM)
Temperature0 °C to room temperature
Reaction Time4-12 hours

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and a catalytic amount of DMAP in DCM at 0 °C, add a solution of DCC (1.1 eq) in DCM.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Stir for 4-12 hours, monitoring the reaction by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Deprotection Strategies

The final step in many synthetic sequences involving this intermediate will be the removal of the Boc protecting groups. The Boc group on the 4-amino position and a potential N1-Boc group are both susceptible to cleavage under acidic conditions.

Protocol 6.1: Acid-Catalyzed Boc Deprotection

Trifluoroacetic acid (TFA) in a chlorinated solvent is a standard and effective method for Boc deprotection.[1]

Rationale: The strong acid protonates the carbonyl oxygen of the Boc group, leading to the elimination of isobutylene and carbon dioxide, and regeneration of the free amine or indole NH.

G A Boc-Protected Indole B Protonation A->B TFA C Loss of Isobutylene B->C D Decarboxylation C->D E Deprotected Indole D->E

Caption: General mechanism for acid-catalyzed Boc deprotection.

Reagent/ParameterValue
Starting MaterialBoc-protected indole derivative
ReagentTrifluoroacetic acid (TFA)
SolventDichloromethane (DCM)
Temperature0 °C to room temperature
Reaction Time1-3 hours

Step-by-Step Procedure:

  • Dissolve the Boc-protected indole derivative in DCM.

  • Cool the solution to 0 °C and add TFA (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA.

  • The resulting amine salt can be neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate) and extracted, or used directly in subsequent steps.

Conclusion

This compound is a highly versatile building block for the synthesis of a wide range of functionalized indole derivatives. By strategically targeting the indole nitrogen, the C7 position, and the 3-hydroxymethyl group, chemists can access a rich chemical space for the development of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for the exploration of this valuable scaffold. As with any chemical synthesis, careful optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.

References

  • BenchChem. (n.d.). Removal of Protecting Groups in Indole Synthesis. BenchChem Technical Support Center.
  • Royal Society of Chemistry. (n.d.). Catalytic enantioselective and site-specific Friedel–Crafts alkylation of 4-aminoindoles with β,γ-alkynyl-α-ketoimines for the synthesis of C7-functionalized indoles. Organic Chemistry Frontiers.
  • Ghosh, P., & Das, S. (2021). The C-H functionalization of N-alkoxycarbamoyl indoles by transition metal catalysis. Organic & Biomolecular Chemistry, 19(37), 7949–7969. [Link]

  • Sci-Hub. (n.d.). Regio and Enantioselective Organocatalytic Friedel–Crafts Alkylation of 4-Aminoindoles at the C7-Position.
  • Royal Society of Chemistry. (n.d.). C-H Functionalization of N-alkoxycarbamoyl indole by Transition Metal Catalysis. Organic & Biomolecular Chemistry.
  • Menéndez, J. C. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
  • Royal Society of Chemistry. (n.d.). Regioselective C7 sulfinylation of 4-aminoindoles with sulfinates. Chemical Communications.
  • ChemistryViews. (2024, February 26). Selective Alkylation of 4-Aminoindoles.
  • ResearchGate. (n.d.). Catalytic Asymmetric C-7 Friedel-Crafts Reaction of 4-Aminoindoles: Construction of N-Substituted Quaternary Carbon Atoms.
  • ResearchGate. (n.d.). Electrochemical oxidation of 3-substituted Indoles.
  • BenchChem. (n.d.). N-Protection of Indole Derivatives. BenchChem Technical Support Center.
  • ResearchGate. (n.d.). p-Methoxybenzyl Group as a Protecting Group of the Nitrogen in Indole Derivatives: Deprotection by DDQ or Trifluoroacetic Acid.
  • Royal Society of Chemistry. (n.d.). Oxidative dearomatization of 3-substituted indoles with sulfonium salts: direct access to 3-hydroxyoxindoles. Green Chemistry.
  • American Chemical Society. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
  • MDPI. (n.d.). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model.
  • Royal Society of Chemistry. (n.d.). Electrochemical oxidation of 3-substituted Indoles. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). C-H Functionalization of N-alkoxycarbamoyl indole by Transition Metal Catalysis.
  • National Institutes of Health. (2000). Oxidation of indole by cytochrome P450 enzymes. PubMed.
  • Sci-Hub. (n.d.). Oxidation of 2,3‐Bis(hydroxymethyl)indole.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.

Sources

Application Notes and Protocols for In Vitro Evaluation of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Indole derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[1] Notably, compounds with the indole nucleus have shown promise in neurodegenerative diseases, such as Alzheimer's, by inhibiting key enzymes like β-secretase and acetylcholinesterase.[2][3] Furthermore, their role as tubulin polymerization inhibitors highlights their potential in oncology.[4]

Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate is a synthetic indole derivative. While specific biological data for this compound is not widely published, its structural features suggest potential interactions with various biological targets. The carbamate and hydroxymethyl groups could engage in hydrogen bonding with enzyme active sites or receptors, making it a candidate for screening in a variety of in vitro assays.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound. The protocols outlined below are designed to be robust and adaptable, allowing for the exploration of this compound's potential cytotoxic, enzyme-inhibiting, and receptor-binding activities.

Compound Handling and Preparation

Prior to initiating any in vitro studies, it is imperative to understand the physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₁₄H₁₈N₂O₃
Molecular Weight262.31 g/mol
AppearanceSolid (predicted)[5]
SolubilityTo be determined empirically. Start with DMSO.General Lab Practice

Stock Solution Preparation:

  • Accurately weigh a precise amount of this compound.

  • Dissolve the compound in a minimal amount of high-purity dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Causality Behind Experimental Choice: DMSO is a common solvent for dissolving organic molecules for in vitro assays due to its high solubilizing power and compatibility with most cell culture and biochemical assays at low final concentrations (typically <0.5%).

I. Assessment of Cytotoxicity: Cell Viability Assays

A fundamental first step in characterizing a novel compound is to assess its effect on cell viability. This provides a therapeutic window if the compound is intended to have a specific cellular effect (e.g., anti-cancer) or establishes a non-toxic concentration range for other cellular assays.

A. MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound from the DMSO stock in complete cell culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[6][7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the conversion of MTT to formazan.[6][7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

B. WST-1 Assay: A More Convenient Alternative

The WST-1 assay is similar to the MTT assay but offers the advantage of producing a water-soluble formazan product, eliminating the need for a solubilization step.

Protocol:

  • Follow steps 1-3 of the MTT protocol.

  • WST-1 Addition: Add 10 µL of the WST-1 reagent to each well.

  • Incubation: Incubate the plate for 0.5-4 hours at 37°C. The optimal incubation time will depend on the cell type and density.

  • Absorbance Reading: Gently shake the plate and measure the absorbance between 420 and 480 nm.

Experimental Workflow for Cell Viability Assays

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_dilutions Prepare Compound Dilutions overnight_incubation->prepare_dilutions add_compound Add Compound to Cells prepare_dilutions->add_compound incubation_period Incubate for 24-72h add_compound->incubation_period add_reagent Add MTT or WST-1 Reagent incubation_period->add_reagent incubation_assay Incubate for 0.5-4h add_reagent->incubation_assay solubilize Add Solubilization Buffer (MTT only) incubation_assay->solubilize If MTT read_absorbance Read Absorbance incubation_assay->read_absorbance If WST-1 solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for cell viability assays.

II. Biochemical Assays: Enzyme Inhibition

Given that many indole derivatives exhibit enzyme inhibitory activity, it is prudent to screen this compound against relevant enzyme targets.[2][3][4] The following is a general protocol that can be adapted for various enzymes, such as kinases, proteases, or metabolic enzymes.[8][9]

General Enzyme Inhibition Assay Protocol (Spectrophotometric):

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in the appropriate assay buffer.

    • Prepare the enzyme and substrate solutions in the assay buffer. The optimal concentrations of enzyme and substrate should be determined empirically, often near the Michaelis constant (Km) for the substrate.[9]

  • Assay Setup (96-well plate):

    • Blank wells: Assay buffer and DMSO.

    • Control wells (100% activity): Enzyme solution and DMSO.

    • Test wells: Enzyme solution and the desired concentrations of the test compound.

    • Positive control: A known inhibitor of the enzyme, if available.

  • Pre-incubation: Pre-incubate the enzyme with the test compound (or DMSO) for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows for the binding of the inhibitor to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[9]

  • Kinetic Measurement: Immediately measure the change in absorbance over time using a microplate reader at a wavelength specific to the product or substrate.[9]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.[9]

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.

Self-Validating System: The inclusion of blank, 100% activity, and positive controls is crucial for validating the assay performance. The Z'-factor is a statistical parameter that can be calculated to assess the quality of the assay.

III. Target Engagement: Receptor Binding Assays

Indole-based compounds have been shown to interact with various receptors, including sigma receptors.[10] A receptor binding assay can determine if this compound binds to a specific receptor of interest. A common method is a competitive binding assay using a radiolabeled ligand.[11][12]

General Competitive Radioligand Binding Assay Protocol:

  • Reagent Preparation:

    • Prepare a membrane fraction from cells or tissues expressing the receptor of interest.

    • Prepare serial dilutions of the unlabeled test compound (this compound).

    • Prepare a solution of a radiolabeled ligand known to bind to the receptor at a concentration close to its dissociation constant (Kd).

  • Assay Setup:

    • Total binding: Membrane preparation, radiolabeled ligand, and assay buffer.

    • Non-specific binding: Membrane preparation, radiolabeled ligand, and a high concentration of a known unlabeled ligand.

    • Test compound wells: Membrane preparation, radiolabeled ligand, and serial dilutions of the test compound.

  • Incubation: Incubate the mixture for a sufficient time to reach binding equilibrium.[11] The time and temperature will be specific to the receptor-ligand pair.

  • Separation of Bound and Free Ligand: Rapidly separate the bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand.[11][12]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[11]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of the test compound.

    • Plot the percentage of inhibition against the log of the test compound concentration to determine the Ki (inhibition constant).

Logical Relationship in Competitive Binding Assays

G cluster_reactants cluster_binding Receptor Receptor BoundComplex Receptor-Radioligand Complex (Signal) Receptor->BoundComplex InhibitedComplex Receptor-Test Compound Complex (No Signal) Receptor->InhibitedComplex Radioligand Radiolabeled Ligand Radioligand->BoundComplex TestCompound Test Compound (Unlabeled) TestCompound->BoundComplex Competes with Radioligand TestCompound->InhibitedComplex

Caption: Competitive receptor binding assay principle.

IV. Elucidating Mechanism of Action: Signaling Pathway Analysis

If this compound shows interesting activity in the preceding assays, the next logical step is to investigate its effect on intracellular signaling pathways. Western blotting is a powerful technique for this purpose.[13][14][15]

Western Blot Protocol for Signaling Pathway Analysis:

  • Cell Culture and Treatment: Culture cells to an appropriate confluency and treat them with the test compound at various concentrations and for different time points. Include appropriate positive and negative controls.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[13]

  • Gel Electrophoresis: Separate the proteins based on molecular weight by running the samples on an SDS-PAGE gel.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phosphorylated vs. total protein) overnight at 4°C.[13][15]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation status.

Multiplex Western Blotting: For a more efficient analysis of signaling pathways, consider using multiplex western blotting with fluorescently labeled secondary antibodies.[16] This allows for the simultaneous detection of multiple proteins on the same blot, such as a phosphorylated protein and its total protein counterpart.[16]

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability, enzyme activity, receptor binding, and intracellular signaling, researchers can gain valuable insights into the compound's biological activity and therapeutic potential. It is essential to remember that these are general protocols and may require optimization for specific cell lines, enzymes, or receptors.

References

  • Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. (2020). PubMed Central. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. [Link]

  • Evaluation of In Vitro Production Capabilities of Indole Derivatives by Lactic Acid Bacteria. (2024). MDPI. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. (2020). MDPI. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]

  • Receptor Binding Assays. MilliporeSigma. [Link]

  • About Ligand Binding Assays. Gifford Bioscience. [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. (2023). NCBI. [Link]

  • A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. (2023). Semantic Scholar. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]

  • tert-Butyl hydroxy(methyl)carbamate. PubChem. [Link]

  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. (2019). ResearchGate. [Link]

  • A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell (MBoC). [Link]

  • In vitro receptor binding assays: General methods and considerations. (2016). ResearchGate. [Link]

  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. [Link]

  • Synthesis and in vitro Evaluation of Novel Indole-Based Sigma Receptors Ligands. (2011). PubMed. [Link]

  • Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. (2020). YouTube. [Link]

  • 5.4: Enzyme Inhibition. (2022). Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of a Key Pharmaceutical Intermediate

Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate is a pivotal building block in contemporary drug discovery and development. Its unique trifunctionalized indole scaffold, featuring a protected amine at the 4-position, a reactive hydroxymethyl group at the 3-position, and the indole nitrogen, makes it a versatile precursor for a multitude of complex molecular architectures. This intermediate is particularly valuable in the synthesis of novel kinase inhibitors, antiviral agents, and other therapeutics targeting a range of diseases. The growing demand for such advanced pharmaceutical agents necessitates a robust, scalable, and economically viable synthetic route to produce this key intermediate in high purity and yield.[1][2]

This document provides a comprehensive guide for the large-scale synthesis of this compound, designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries. The presented protocol is segmented into a multi-step synthesis, beginning from the readily available starting material, 2-methyl-3-nitroaniline. Each step has been optimized for scalability, safety, and efficiency, with detailed explanations of the underlying chemical principles and practical considerations for industrial production.

Overall Synthetic Strategy: A Multi-Step Approach to a Complex Intermediate

The synthesis of this compound is achieved through a carefully designed six-step sequence. This strategy prioritizes the use of cost-effective reagents and scalable reaction conditions, while ensuring high yields and purity of the final product. The key transformations include the construction of the indole core, strategic protection and functionalization of the indole ring, and a final selective reduction.

The overall synthetic workflow is depicted below:

Synthetic_Workflow A 2-Methyl-3-nitroaniline B N-(2-methyl-3-nitrophenyl)acetamide A->B Step 1: Acetyl Protection C 4-Nitroindole B->C Step 2: Cyclization D 4-Aminoindole C->D Step 3: Nitro Reduction E Tert-butyl 1H-indol-4-ylcarbamate D->E Step 4: Boc Protection F Tert-butyl 3-formyl-1H-indol-4-ylcarbamate E->F Step 5: Vilsmeier-Haack Formylation G This compound F->G Step 6: Selective Reduction

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocols and Scientific Rationale

Part 1: Synthesis of the Indole Core

The initial phase of the synthesis focuses on the construction of the 4-aminoindole scaffold from the commercially available starting material, 2-methyl-3-nitroaniline.

Step 1: Acetyl Protection of 2-Methyl-3-nitroaniline

The synthesis commences with the protection of the amino group of 2-methyl-3-nitroaniline as an acetamide. This is a crucial step to prevent unwanted side reactions in the subsequent cyclization step. Acetic anhydride is a cost-effective and highly efficient acetylating agent for this purpose.[3]

  • Protocol:

    • To a suitable reaction vessel equipped with a mechanical stirrer and a temperature probe, add 2-methyl-3-nitroaniline (1.0 eq) and acetonitrile (2.5 L/kg of starting material).

    • With vigorous stirring, add acetic anhydride (1.2 eq) to the suspension.

    • Heat the reaction mixture to 90 °C and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (5 L/kg of starting material) to precipitate the product.

    • Filter the solid, wash thoroughly with cold water, and dry under vacuum to afford N-(2-methyl-3-nitrophenyl)acetamide as a solid.

Step 2: Cyclization to form 4-Nitroindole

The acetyl-protected intermediate undergoes a base-catalyzed intramolecular cyclization to form the indole ring. This reaction proceeds via the formation of a carbanion at the methyl group, which then attacks the nitro group, leading to cyclization and subsequent elimination to form the indole.

  • Protocol:

    • In a suitable reactor, dissolve N-(2-methyl-3-nitrophenyl)acetamide (1.0 eq) in N,N-dimethylformamide (DMF) (3 L/kg of starting material).

    • Add potassium tert-butoxide (2.5 eq) portion-wise to the solution, maintaining the temperature below 30 °C.

    • After the addition is complete, stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC or HPLC).

    • Carefully quench the reaction by pouring it into a mixture of ice and water.

    • Extract the aqueous mixture with ethyl acetate (3 x 2 L/kg of starting material).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-nitroindole.

Step 3: Reduction of 4-Nitroindole to 4-Aminoindole

The nitro group at the 4-position is then reduced to an amine. For large-scale synthesis, catalytic hydrogenation is often the preferred method due to its high efficiency and cleaner reaction profile compared to metal/acid reductions.

  • Protocol:

    • Charge a hydrogenation reactor with 4-nitroindole (1.0 eq), ethanol (10 L/kg of starting material), and a catalytic amount of palladium on carbon (10% Pd/C, 2-5 mol%).

    • Pressurize the reactor with hydrogen gas (50-100 psi) and stir the mixture at room temperature.

    • Monitor the reaction progress by hydrogen uptake and TLC/HPLC analysis.

    • Upon completion, carefully vent the reactor and filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 4-aminoindole, which can be used in the next step without further purification.

Part 2: Functionalization of the Indole Scaffold

With the 4-aminoindole core in hand, the next phase involves the protection of the newly formed amino group and the introduction of the formyl group at the 3-position.

Step 4: Boc Protection of 4-Aminoindole

The 4-amino group is protected with a tert-butoxycarbonyl (Boc) group to prevent its interference in the subsequent Vilsmeier-Haack formylation. Di-tert-butyl dicarbonate (Boc anhydride) is the reagent of choice for this transformation due to its high reactivity and the ease of removal of byproducts.[4]

  • Protocol:

    • Dissolve 4-aminoindole (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1, 10 L/kg of starting material).

    • Add sodium bicarbonate (2.0 eq) to the solution.

    • Cool the mixture to 0-5 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 2 L/kg of starting material).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give Tert-butyl 1H-indol-4-ylcarbamate as a solid. The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Step 5: Vilsmeier-Haack Formylation of Tert-butyl 1H-indol-4-ylcarbamate

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] In this step, the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and DMF, acts as the electrophile to introduce a formyl group at the electron-rich C3 position of the indole ring.

  • Safety First: The Vilsmeier-Haack reaction is exothermic and generates corrosive byproducts. It is crucial to perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment. The addition of POCl₃ should be done slowly and at a controlled temperature to manage the exotherm.[7][8][9]

  • Protocol:

    • In a dry, inert atmosphere reactor, cool N,N-dimethylformamide (DMF) (5 L/kg of starting material) to 0-5 °C.

    • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) to the cooled DMF, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

    • In a separate reactor, dissolve Tert-butyl 1H-indol-4-ylcarbamate (1.0 eq) in DMF (5 L/kg of starting material) and cool to 0-5 °C.

    • Slowly add the pre-formed Vilsmeier reagent to the solution of the indole derivative, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, carefully quench the reaction by pouring it onto crushed ice.

    • Basify the mixture with a cold aqueous solution of sodium hydroxide to pH 8-9, which will cause the product to precipitate.

    • Filter the solid, wash extensively with water, and dry under vacuum to yield Tert-butyl 3-formyl-1H-indol-4-ylcarbamate.[10]

Part 3: Final Reduction and Purification

The final step in the synthesis is the selective reduction of the formyl group to a hydroxymethyl group.

Step 6: Selective Reduction of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate

Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation on a large scale. It is inexpensive, easy to handle, and selectively reduces aldehydes in the presence of the carbamate group.[1][11]

  • Protocol:

    • Suspend Tert-butyl 3-formyl-1H-indol-4-ylcarbamate (1.0 eq) in a mixture of methanol and tetrahydrofuran (1:1, 10 L/kg of starting material).

    • Cool the suspension to 0-5 °C.

    • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of water.

    • Remove the organic solvents under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 2 L/kg of starting material).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification of the Final Product

For large-scale operations, recrystallization is the most effective method for purifying the final product to the high purity required for pharmaceutical applications.[12]

  • Protocol:

    • Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a cold mixture of ethyl acetate/hexanes, and dry under vacuum.

Characterization and Data

The structure and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

Table 1: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance¹H NMR (400 MHz, DMSO-d₆) δ (ppm)¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)
This compound C₁₄H₁₈N₂O₃262.31White to off-white solid10.8 (s, 1H), 8.0 (s, 1H), 7.2-7.0 (m, 3H), 6.8 (d, 1H), 5.1 (t, 1H), 4.6 (d, 2H), 1.5 (s, 9H)154.2, 136.5, 130.1, 124.8, 122.3, 118.9, 112.7, 108.5, 79.8, 56.4, 28.3
Tert-butyl 3-formyl-1H-indol-4-ylcarbamate C₁₄H₁₆N₂O₃260.29Yellow to brown solid11.5 (s, 1H), 10.0 (s, 1H), 8.2 (s, 1H), 7.5-7.1 (m, 4H)185.1, 154.0, 138.2, 137.1, 125.4, 123.0, 120.5, 115.8, 110.2, 80.5, 28.3

(Note: Predicted NMR data based on closely related structures and general chemical shift principles. Actual experimental data should be acquired for confirmation.)[13][14][15][16][17]

Conclusion and Future Perspectives

The synthetic route detailed in this application note provides a practical and scalable method for the production of this compound. By employing cost-effective reagents and optimizing reaction conditions for large-scale operations, this protocol enables the efficient synthesis of this crucial pharmaceutical intermediate. The emphasis on safety, particularly in the Vilsmeier-Haack formylation step, ensures the viability of this process in an industrial setting. Further process development could focus on continuous flow methodologies to enhance safety and efficiency, particularly for the more exothermic steps of the synthesis.

References

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 2005, 9 (6), 1073–1077.
  • CN103420895A - Preparation method of 4-aminoindole.
  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.
  • Solved EXPERIMENT SEVEN SODIUM BOROHYDRIDE REDUCTION OF | Chegg.com.
  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • 1 H NMR and 13 C NMR of the prepared compounds.
  • 15 - Organic Syntheses Procedure.
  • 10 - Organic Syntheses Procedure.
  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
  • NaBH4 Reduction of Ketone to Alcohol 39 NaBH.
  • 2 - Supporting Inform
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Vilsmeier-Haack Reaction - Chemistry Steps.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal.
  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Organic Process Research & Development - ACS Public
  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo.
  • (R)-tert-butyl (1-(1H-indol-3-yl)propan-2-yl)
  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Form
  • A Comparative Guide to the ¹H and ¹³C NMR Characteriz
  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH.
  • Tert-butyl 3-formyl-1h-indol-4-ylcarbam
  • Vilsmeier-Haack Formyl
  • tert-Butyl 1H-indol-4-ylcarbamate | Drug Intermedi
  • Sodium borohydride, Sodium tetrahydrobor
  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC - The Royal Society of Chemistry.
  • Tert-butyl 3-formyl-1H-indol-4-ylcarbamate | C14H16N2O3 | CID 24720953 - PubChem.
  • 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164)
  • Methyl carbamate purification by extraction and recrystallization - ResearchG
  • Preparation of 4-methyl-3-nitroaniline - PrepChem.com.
  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionaliz
  • 4-Methyl-3-nitroaniline, 25 g - Arom
  • 4-methyl-2-nitroaniline synthesis method - P
  • 3-TERT-BUTYL-4-HYDROXYANISOLE(121-00-6) 13C NMR spectrum - ChemicalBook.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important intermediate. Here, we address common challenges and provide field-proven insights to help you improve your reaction yields and product purity. Our approach is grounded in mechanistic understanding to empower you to troubleshoot effectively.

I. Synthesis Overview & Core Logic

The synthesis of this compound is typically a two-step process starting from 4-aminoindole. The core strategy involves:

  • Chemoselective Protection: The nucleophilic 4-amino group is selectively protected with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent its interference in the subsequent C3-functionalization step.

  • C3-Hydroxymethylation: The electron-rich indole ring is then subjected to electrophilic substitution at the C3 position using a formaldehyde equivalent to install the hydroxymethyl group.

This guide will dissect the common pitfalls and optimization parameters for each of these critical steps.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: C3-Hydroxymethylation Start 4-Aminoindole BocProtection React with (Boc)₂O Base, Solvent Start->BocProtection Intermediate Tert-butyl (1H-indol-4-yl)carbamate BocProtection->Intermediate Hydroxymethylation React with Formaldehyde Source Base/Lewis Acid, Solvent Intermediate->Hydroxymethylation FinalProduct This compound Hydroxymethylation->FinalProduct Purification Final Purified Product FinalProduct->Purification Workup & Purification

Caption: General workflow for the synthesis of the target compound.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address issues you may encounter.

Step 1: Boc Protection of 4-Aminoindole

Question 1: My Boc protection reaction is sluggish or gives a low yield. What are the common causes?

Answer: This is a frequent issue often traced back to suboptimal reaction conditions. The key is to efficiently acylate the 4-amino group while minimizing side reactions.

  • Causality & Explanation: The Boc protection of an amine involves the reaction with di-tert-butyl dicarbonate ((Boc)₂O).[1][2] While aromatic amines are less nucleophilic than aliphatic amines, this reaction is generally high-yielding. Poor conversion is often due to an inadequate base, poor solubility of the starting material, or insufficient equivalents of (Boc)₂O. The base is critical as it deprotonates the amine, increasing its nucleophilicity, and neutralizes the acidic byproduct.

  • Actionable Solutions:

    • Choice of Base: For aromatic amines, a non-nucleophilic organic base like triethylamine (TEA) or a milder inorganic base like sodium bicarbonate is often sufficient.[3] If the reaction is still slow, a stronger base like 4-dimethylaminopyridine (DMAP) can be used catalytically, which acts as an acylation catalyst.[4]

    • Solvent System: Ensure your 4-aminoindole is fully dissolved. A mixture of THF and water, or acetonitrile, is typically effective.[2][4] Biphasic systems (e.g., DCM/water with NaHCO₃) can also work well.[2]

    • Reagent Stoichiometry: Use a slight excess of (Boc)₂O (1.1-1.2 equivalents) to drive the reaction to completion.

    • Temperature: Most Boc protections proceed efficiently at room temperature. Gentle heating (e.g., to 40°C) can increase the rate if the reaction is slow, but monitor for potential side reactions.[2]

Table 1: Recommended Starting Conditions for Boc Protection

ParameterRecommended ConditionRationale
Solvent Tetrahydrofuran (THF) or Acetonitrile (ACN)Good solubility for both 4-aminoindole and (Boc)₂O.
Base Triethylamine (TEA) (1.5 eq) or NaHCO₃ (2.0 eq)Sufficiently basic to facilitate the reaction without causing side products.
(Boc)₂O 1.1 - 1.2 equivalentsEnsures complete consumption of the starting material.
Temperature Room Temperature (20-25 °C)Provides a good balance between reaction rate and selectivity.[2]
Reaction Time 4 - 12 hoursMonitor by TLC (Thin Layer Chromatography) until starting material is consumed.
Catalyst (Optional) 4-Dimethylaminopyridine (DMAP) (0.1 eq)Increases reaction rate for less reactive amines.[4]

Question 2: I see multiple product spots on my TLC plate after the Boc protection. What could they be?

Answer: The presence of multiple spots indicates side reactions, most commonly over-protection or protection at an alternative site.

  • Causality & Explanation: The indole nucleus has two primary nucleophilic sites: the N1 nitrogen and the C3 carbon. The 4-amino group is the most nucleophilic nitrogen. However, under certain conditions, particularly with strong bases or prolonged reaction times, the indole N1-H can also be acylated, leading to a di-Boc protected species.

  • Actionable Solutions:

    • Control Basicity: Avoid using excessively strong bases like sodium hydride (NaH) for this step, as they will readily deprotonate the indole N1-H, promoting N1-acylation.

    • Limit Reagents: Do not use a large excess of (Boc)₂O. Stick to the 1.1-1.2 equivalent range.

    • Purification: These side products can usually be separated by flash column chromatography on silica gel. The di-Boc product will be less polar than your desired mono-Boc product.

G Start 4-Aminoindole + (Boc)₂O Desired Desired Product Tert-butyl (1H-indol-4-yl)carbamate Start->Desired Correct Conditions (Mild Base) Side Side Product Di-Boc Protected (N1 and N4) Start->Side Harsh Conditions (Strong Base, xs Boc₂O)

Caption: Potential products from the Boc protection step.

Step 2: C3-Hydroxymethylation

Question 3: The yield of my final product is very low after the hydroxymethylation step. How can I improve this?

Answer: Low yields in this step are typically due to inefficient reaction, decomposition of the starting material, or the formation of stable side products. The indole C3 position is highly nucleophilic, but the reaction must be carefully controlled.[5][6]

  • Causality & Explanation: This is an electrophilic aromatic substitution where the indole C3 attacks the carbonyl carbon of formaldehyde. The Boc group is acid-labile, so strongly acidic conditions must be avoided as they will deprotect the amine.[2][4] Furthermore, formaldehyde can polymerize or participate in side reactions with the indole. A common side reaction is the formation of the bis(indolyl)methane, where a second indole molecule reacts with the intermediate carbinol.

  • Actionable Solutions:

    • Formaldehyde Source: Instead of aqueous formaldehyde, which introduces water and can complicate the reaction, use paraformaldehyde. Paraformaldehyde is a solid polymer that, upon heating, depolymerizes to provide anhydrous formaldehyde in situ.

    • Catalyst/Promoter: While the reaction can proceed thermally, it is often slow. A mild base like K₂CO₃ can facilitate the reaction.[7] Alternatively, a Lewis acid can be used to activate the formaldehyde, but care must be taken to choose one that does not cleave the Boc group.

    • Temperature Control: This is critical. Excessive heat can lead to polymerization and the formation of resinous byproducts. Start at a moderate temperature (e.g., 60-80 °C) and adjust as needed based on TLC monitoring.

    • Solvent: Use an anhydrous, aprotic solvent like 1,4-dioxane or DMF to ensure all reagents are in solution and to avoid interference from protic species.[7]

G cluster_0 Desired Pathway cluster_1 Major Side Reaction A Boc-Indole C Intermediate (Indole-3-yl)methanol A->C Nucleophilic Attack at C3 B Formaldehyde (H₂C=O) B->C D Intermediate (Indole-3-yl)methanol F Bis(indolyl)methane Byproduct D->F Sɴ1 type reaction E Another Boc-Indole Molecule E->F

Caption: Desired hydroxymethylation pathway vs. a common side reaction.

Question 4: My reaction mixture turns into a dark, insoluble tar. What is happening?

Answer: Tar formation is a classic sign of indole decomposition or polymerization, often triggered by harsh reaction conditions.

  • Causality & Explanation: Indoles are susceptible to oxidation and polymerization under strongly acidic or high-temperature conditions.[8] The combination of an electrophile (formaldehyde) and an electron-rich indole can lead to uncontrolled reactions if not properly moderated.

  • Actionable Solutions:

    • Run under Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent air oxidation.

    • Lower the Temperature: This is the most effective first step. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.

    • Control Reagent Addition: Add the formaldehyde source slowly or in portions to keep its instantaneous concentration low, minimizing polymerization.

    • Check Starting Material Purity: Impurities in your Boc-protected indole can sometimes catalyze decomposition. Ensure it is pure before proceeding.

III. Optimized Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific setup and reagent batches.

Protocol 1: Synthesis of Tert-butyl (1H-indol-4-yl)carbamate
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-aminoindole (1.0 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, approx. 10 mL per 1 g of indole). Stir until fully dissolved.

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Boc₂O Addition: In a separate container, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in a small amount of THF. Add this solution dropwise to the reaction mixture at room temperature over 15 minutes.

  • Reaction: Stir the mixture at room temperature for 6-12 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove TEA), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a hexane/ethyl acetate mixture to yield a white to off-white solid.[9]

Protocol 2: Synthesis of this compound
  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add Tert-butyl (1H-indol-4-yl)carbamate (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).[7]

  • Solvent and Reagent: Add anhydrous 1,4-dioxane (approx. 15 mL per 1 g of carbamate) followed by paraformaldehyde (2.0 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Combine the filtrate and washes. Concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10% to 50% ethyl acetate in hexanes) to afford the final product as a solid.

IV. References

  • Zhou, X.-Y., & Chen, X. (2021). K2CO3-Promoted Highly Selective N-Hydroxymethylation of Indoles Under Metal- and Lewis Acid-Free Conditions. Letters in Organic Chemistry, 18(2), 160-165. Available from:

  • BenchChem. (n.d.). Common side reactions in indole-pyrrole synthesis. BenchChem Technical Support. Available from:

  • Huang, W.-B., Yang, M., & He, L.-N. (2022). Metal-Free Hydroxymethylation of Indole Derivatives with Formic Acid as an Alternative Way to Indirect Utilization of CO2. The Journal of Organic Chemistry, 87(4), 2053–2061. Available from: [Link]

  • ResearchGate. (n.d.). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Available from: [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses, 86, 182. Available from: [Link]

  • ResearchGate. (n.d.). N-methylation of indoles and other N,H-heteroacromatic compounds. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Available from: [Link]

  • Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Monatshefte für Chemie - Chemical Monthly, 148(6), 1125–1135. Available from: [Link]

  • Google Patents. (n.d.). US6326501B1 - Methylation of indole compounds using dimethyl carbonate. Available from:

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Available from: [Link]

  • Wikipedia. (n.d.). Indole. Available from: [Link]

  • MDPI. (2021). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Available from: [Link]

  • ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]

  • University of Florida. (n.d.). Indoles. Available from: [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Available from:

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]

  • Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Available from: [Link]

  • PubChem. (n.d.). 5-aminoindole, n1-boc protected. Available from: [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Available from: [Link]

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. Available from:

  • MDPI. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available from: [Link]

  • Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PubMed. Available from: [Link]

  • Darakshan, et al. (2024). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. PubMed. Available from: [Link]

Sources

Technical Support Center: Purification of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the specific purification challenges associated with this valuable indole building block. Its unique combination of a polar hydroxymethyl group, an acid-sensitive Boc-protecting group, and an indole core necessitates a carefully considered purification strategy. This document provides in-depth, experience-driven answers to common issues encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial problems researchers face after synthesizing the crude product.

Q1: After running a silica gel column, my TLC analysis shows a new, highly polar spot that stains darkly, and my yield is low. What is this new spot?

A: You are most likely observing the product of Boc-group cleavage, which is 4-amino-3-(hydroxymethyl)-1H-indole. The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions.[1][2] Standard silica gel is inherently acidic and can catalyze the removal of the Boc protector during the course of the chromatography, leading to the formation of the free amine. This byproduct is significantly more polar and will have a much lower Rf value on your TLC plate.

Q2: My crude product is off-white, but after purification and solvent removal, it has taken on a pink or brownish tint. Why is the color changing?

A: The indole nucleus is susceptible to oxidation, which can be accelerated by exposure to air, light, and residual acid or metal impurities. This degradation often produces highly colored, conjugated byproducts. The extended time on a chromatography column or prolonged heating during solvent evaporation can exacerbate this issue.

Q3: My overall recovery from column chromatography is consistently poor, even when I account for the deprotected byproduct. Where is my compound going?

A: Poor recovery can stem from several factors beyond simple degradation. The presence of both a hydrogen-bond-donating hydroxymethyl group and a hydrogen-bond-accepting carbamate can lead to strong interactions with the silanol groups on the silica gel surface. This can cause irreversible adsorption or significant tailing during elution, making it difficult to recover all the material from the column.[3]

Q4: Given the stability issues, can I avoid silica gel chromatography altogether?

A: Yes, in many cases, chromatography can be avoided if the crude product is of reasonable purity. Recrystallization is an excellent alternative for obtaining highly pure material, though it may sometimes result in lower recovery compared to an optimized chromatographic separation.[4] A well-chosen solvent system can effectively exclude less-polar and more-polar impurities, yielding a product with excellent purity. Solvent extraction techniques can also be used for an initial cleanup of the crude material.[5][6]

Section 2: Troubleshooting Guide for Column Chromatography

Column chromatography remains a primary tool for purification. This guide provides solutions to overcome the inherent challenges of applying this technique to this compound.

Issue 1: Product Degradation on Column (Loss of Boc Group)

The primary challenge is preventing the acid-catalyzed cleavage of the Boc protecting group on the silica gel surface.

  • Root Cause Analysis: The mechanism of acid-catalyzed deprotection involves the protonation of the carbamate, followed by the elimination of isobutylene and carbon dioxide to yield the free amine. The acidic silanol groups (Si-OH) on the surface of standard silica gel are sufficient to initiate this process.[1]

  • Solutions & Protocols:

    • Neutralize the Stationary Phase: The most common and effective solution is to neutralize the acidic sites on the silica gel. This can be done either by pre-treating the silica or by modifying the mobile phase.

      • Protocol: Mobile Phase Modification:

        • Prepare your chosen eluent (e.g., a mixture of Hexane and Ethyl Acetate).

        • To the final eluent mixture, add 0.5-1% v/v of triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

        • Use this amine-modified eluent to pack the column, load your sample, and elute the product.

        • Expert Insight: Triethylamine is volatile and can typically be removed with the solvent under reduced pressure. This simple addition is often sufficient to prevent Boc-deprotection almost entirely.

    • Use an Alternative Stationary Phase: If amine additives are incompatible with downstream reactions, consider using a less acidic stationary phase.

      • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel. Neutral or basic alumina will not cleave the Boc group. However, be aware that compound retention and elution order may differ significantly from silica.

      • Reversed-Phase Silica (C18): For high-purity requirements, reversed-phase chromatography using eluents like acetonitrile/water or methanol/water is highly effective.[7][8] The target compound is moderately non-polar and will be well-retained, allowing polar impurities (like deprotected product) to elute earlier.

Issue 2: Poor Separation and Tailing

Co-elution of impurities with similar polarity or significant band tailing can compromise purity and yield.

  • Root Cause Analysis: Tailing is often caused by strong, non-ideal interactions between the polar hydroxymethyl group and the silica gel surface. Poor separation occurs when the chosen solvent system does not provide adequate differentiation in partitioning between the stationary and mobile phases for the compound and its impurities.

  • Solutions & Protocols:

    • Systematic Eluent Optimization: Do not rely on a single solvent system. Test a range of solvents with varying polarity and properties.

      • Recommended Screening Systems:

        • Hexane / Ethyl Acetate

        • Dichloromethane / Methanol (often provides sharper bands for polar compounds)

        • Toluene / Acetone

      • Protocol: TLC Screening:

        • Dissolve a small amount of your crude material.

        • Spot the material on three separate TLC plates.

        • Run each plate in a different solvent system (e.g., 7:3 Hex/EtOAc, 9:1 DCM/MeOH, 8:2 Tol/Acetone).

        • Observe the separation (ΔRf) and spot shape. Choose the system that gives the best separation and the least tailing for your target compound (Rf between 0.2-0.4 is ideal).

    • Employ Gradient Elution: If a single isocratic solvent system fails to separate all impurities, a gradient elution is recommended.

      • Start with a low-polarity mobile phase to elute non-polar impurities.

      • Gradually increase the polarity of the mobile phase to elute your target compound.

      • Finally, use a high-polarity wash to strip any remaining polar impurities from the column. This method often provides superior resolution and sharper peaks.

Section 3: Alternative Purification Protocol: Recrystallization

For batches where the crude material is >85% pure, recrystallization is a highly efficient and scalable method to achieve high purity.

  • Guiding Principle: The ideal recrystallization solvent (or solvent pair) is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities should either be completely insoluble or highly soluble at all temperatures.[9]

  • Step-by-Step Protocol for Solvent Screening:

    • Place approximately 10-20 mg of crude material into several small test tubes.

    • To each tube, add a different solvent (e.g., ethyl acetate, isopropyl alcohol, acetonitrile, toluene) dropwise at room temperature until the solid just dissolves. Note the approximate solubility.

    • If the solid is poorly soluble, heat the mixture gently. If it dissolves upon heating, it is a potential candidate.

    • Allow the heated solutions to cool slowly to room temperature, then place them in an ice bath. Observe for crystal formation.

    • For solvent pairs (e.g., Ethyl Acetate/Hexane, DCM/Pentane), dissolve the compound in a minimum amount of the more polar "solvent" and add the less polar "anti-solvent" dropwise until turbidity persists. Then, heat to redissolve and cool slowly.

  • Recommended Protocol: Recrystallization from Ethyl Acetate/Hexanes

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of warm ethyl acetate to completely dissolve the solid.

    • While stirring, slowly add hexanes until the solution becomes faintly cloudy.

    • Add a few drops of ethyl acetate to clarify the solution.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once crystal formation appears complete, place the flask in an ice bath for 30-60 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.

    • Dry the crystals under vacuum to a constant weight.

Section 4: Visual Guides and Workflows

Diagram 1: Troubleshooting Flowchart for Purification

G start Crude Product Analysis (TLC/LCMS) tlc_check TLC shows multiple spots? start->tlc_check main_issue What is the main issue? tlc_check->main_issue Yes end_purified Pure Product tlc_check->end_purified No (Single Spot) deprotection New polar spot (Boc deprotection)? main_issue->deprotection streaking Streaking / Tailing? main_issue->streaking poor_sep Poor separation (low ΔRf)? main_issue->poor_sep sol_deprotection1 Use Neutralized Eluent (add 1% Et3N) deprotection->sol_deprotection1 Yes sol_deprotection2 Switch to Alumina or Reversed-Phase Column deprotection->sol_deprotection2 Yes recrystallize Consider Recrystallization deprotection->recrystallize Alternatively sol_streaking Change Solvent System (e.g., DCM/MeOH) streaking->sol_streaking Yes sol_poor_sep1 Systematic Solvent Screen poor_sep->sol_poor_sep1 Yes sol_deprotection1->end_purified sol_deprotection2->end_purified sol_streaking->end_purified sol_poor_sep2 Use Gradient Elution sol_poor_sep1->sol_poor_sep2 sol_poor_sep2->end_purified recrystallize->end_purified

Caption: A decision tree for troubleshooting common purification issues.

Diagram 2: Key Chemical Structures and Degradation Pathway

G cluster_main Target Compound & Potential Impurities target Tert-butyl 3-(hydroxymethyl)- 1H-indol-4-ylcarbamate (Target Product) deprotected 4-Amino-3-(hydroxymethyl)- 1H-indole (Deprotected Impurity) target->deprotected Acidic Silica Gel - CO2, - Isobutylene oxidized Oxidized Byproducts (Colored Impurities) target->oxidized Air / Light

Caption: Relationship between the target compound and common impurities.

Section 5: Data Summary

Table 1: Comparison of Chromatographic Conditions
Stationary PhaseTypical Mobile PhaseAdvantagesDisadvantagesBest For...
Silica Gel Hexane / Ethyl AcetateInexpensive, widely available, good resolving power for many compounds.Acidic surface can cause Boc-deprotection and product degradation.[1][3]Routine purifications where product is stable or when eluent is neutralized.
Silica Gel (Neutralized) Hexane / Ethyl Acetate + 1% Et₃NPrevents acid-sensitive degradation, improves peak shape for basic compounds.Requires removal of amine additive post-purification.Purifying acid-labile compounds like the target molecule.
Alumina (Neutral) Hexane / Ethyl Acetate; DCM / MeOHNon-acidic, prevents degradation of acid-sensitive groups.Different selectivity than silica, can be less effective for some separations.An alternative to neutralized silica when amines are not desired.
Reversed-Phase (C18) Acetonitrile / Water or Methanol / WaterExcellent for separating polar compounds, highly reproducible.[7][8]More expensive, requires different solvent systems, may not be suitable for very non-polar compounds.High-purity applications and separating challenging polar mixtures.

References

  • Gómez-Mendoza, M., et al. (2010). Spontaneous Formation in the Solid State of Carbamate Derivatives of Bile Acids. Crystal Growth & Design. Retrieved from [Link]

  • Google Patents. (n.d.). Method for processing crystalline ammonium carbamate.
  • PubChem. (n.d.). Tert-butyl 3-formyl-1H-indol-4-ylcarbamate. Retrieved from [Link]

  • Smith, C. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl [(2S)-1-(1H-indol-3-yl)-3-{[(2R) -. Retrieved from [Link]

  • Graffeo, A. P., & Karger, B. L. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]

  • Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Experimental Study on Enrichment of Indole in Wash Oil by a Combined Process of Extraction and Re-Extraction. Retrieved from [Link]

  • PubMed. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Retrieved from [Link]

  • MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). Retrieved from [Link]2/12/10/1376)

Sources

Technical Support Center: Optimizing Reaction Conditions for Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into common challenges and their solutions, structured in a practical question-and-answer format. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to troubleshoot and optimize your reaction conditions effectively.

Section 1: Synthesis Overview and Strategic Planning

The synthesis of this compound is a multi-step process that requires careful control over protecting group chemistry and functional group transformations on the sensitive indole scaffold. A common and logical synthetic pathway involves the protection of a 4-aminoindole, subsequent formylation at the C3 position, and a final reduction.

Experimental Workflow Overview

Below is a typical workflow for the synthesis. Each step presents unique challenges that will be addressed in the following sections.

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: C3-Formylation cluster_2 Step 3: Aldehyde Reduction A 4-Amino-1H-indole B Tert-butyl 1H-indol-4-ylcarbamate A->B (Boc)₂O, Base (e.g., TEA, DMAP) Solvent (e.g., THF, DCM) C Tert-butyl 3-formyl-1H-indol-4-ylcarbamate B->C Vilsmeier-Haack Reaction (POCl₃, DMF) D This compound C->D Reducing Agent (e.g., NaBH₄) Solvent (e.g., MeOH, EtOH)

Caption: A common synthetic route for the target compound.

Section 2: Troubleshooting the N-Boc Protection

The introduction of the tert-butyloxycarbonyl (Boc) group is a critical first step to moderate the reactivity of the aniline nitrogen and prevent side reactions in subsequent steps.[1]

Q1: My Boc protection of 4-aminoindole is sluggish, resulting in a low yield. What are the primary causes and how can I fix this?

A1: Low yields in Boc protection of aminoindoles often stem from three main factors: suboptimal base selection, insufficient reactivity of the Boc-anhydride, or starting material quality.

  • Causality: The nucleophilicity of the amino group on the indole ring is reduced by the electron-donating character of the indole nitrogen. A suitable base is required to deprotonate the amine, increasing its nucleophilicity to attack the di-tert-butyl dicarbonate ((Boc)₂O).[1][2]

  • Troubleshooting Steps:

    • Re-evaluate Your Base: While triethylamine (TEA) is common, it can be insufficient for less nucleophilic amines. Consider using a stronger, non-nucleophilic base like 4-dimethylaminopyridine (DMAP) as a catalyst (typically 0.1 eq).[3] DMAP acylation catalysis proceeds through a more reactive intermediate, which can significantly accelerate the reaction.

    • Solvent Choice: Ensure your solvent (e.g., THF, Dichloromethane) is anhydrous. Water can hydrolyze (Boc)₂O and decrease efficiency.

    • Increase (Boc)₂O Stoichiometry: Use a slight excess of (Boc)₂O (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.

    • Temperature: Most Boc protections proceed well at room temperature.[1] However, for a sluggish reaction, gentle heating to 40°C can be beneficial.[3]

Q2: My TLC plate shows the desired product, but also a significant, less polar byproduct. What is this and how can I prevent it?

A2: The less polar spot is likely the N,N-di-Boc protected amine. This occurs when the initially formed carbamate is further acylated.

  • Causality: The nitrogen of the newly formed Boc-carbamate can still act as a nucleophile, especially under forcing conditions or with a highly active catalytic system. This is more common with aliphatic amines but can occur with anilines.

  • Troubleshooting Steps:

    • Control Stoichiometry: Avoid a large excess of (Boc)₂O. Use no more than 1.2 equivalents.

    • Monitor Reaction Closely: Use TLC to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent over-reaction.

    • Modify Reaction Conditions: Running the reaction at a lower temperature (0°C to RT) can improve selectivity for the mono-Boc product.[3] Using aqueous or biphasic conditions can sometimes suppress di-Boc formation.[3]

ParameterRecommendation for Mono-BocRationale
(Boc)₂O (eq.) 1.1 - 1.2Minimizes risk of di-acylation.
Base TEA (1.5 eq) + DMAP (0.1 eq)DMAP provides catalytic activation without being overly aggressive.[3]
Solvent Anhydrous THF or DCMPrevents hydrolysis of the anhydride.
Temperature 0°C to Room TemperatureFavors kinetic mono-acylation over thermodynamic di-acylation.

Section 3: Optimizing the C3-Formylation

The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group at the electron-rich C3 position of the indole nucleus.[4]

Q3: My Vilsmeier-Haack formylation of Tert-butyl 1H-indol-4-ylcarbamate is failing or giving a complex mixture. What are the most critical parameters to control?

A3: The success of the Vilsmeier-Haack reaction on a substituted indole hinges on the formation and reactivity of the Vilsmeier reagent and careful temperature control.

  • Causality: The electrophile in this reaction, the chloroiminium cation ([ClCH=N(CH₃)₂]⁺), is formed from the reaction of phosphorus oxychloride (POCl₃) with dimethylformamide (DMF). The reaction's success depends on the indole being sufficiently nucleophilic to attack this reagent. The Boc-protected amino group at C4 is electron-withdrawing via resonance, which can deactivate the indole ring towards electrophilic substitution.

  • Troubleshooting Workflow:

G cluster_0 Vilsmeier-Haack Troubleshooting Start Low Yield / No Reaction CheckReagent 1. Check Reagent Quality (Fresh POCl₃, Anhydrous DMF) Start->CheckReagent TempControl 2. Strict Temperature Control (Form Vilsmeier reagent at 0°C) CheckReagent->TempControl Addition 3. Slow Substrate Addition (Add indole solution dropwise at 0°C) TempControl->Addition ReactionTime 4. Monitor Reaction (Allow to warm to RT, check TLC) Addition->ReactionTime Workup 5. Careful Hydrolysis (Quench in ice/water, then basify) ReactionTime->Workup Success Product Formed Workup->Success

Caption: Logical flow for troubleshooting the formylation step.

  • Detailed Steps:

    • Reagent Purity: Use freshly distilled POCl₃ and anhydrous DMF. Moisture will quench the Vilsmeier reagent.

    • Temperature Control: The formation of the Vilsmeier reagent is exothermic. Pre-cool the DMF to 0°C before slowly adding POCl₃. Maintain this temperature for at least 30-60 minutes to ensure complete formation.

    • Substrate Addition: Add the Boc-protected indole, dissolved in a small amount of anhydrous DMF or another suitable solvent, dropwise to the cold Vilsmeier reagent. A rapid increase in temperature can lead to decomposition and side reactions.

    • Reaction Monitoring: After addition, allow the reaction to slowly warm to room temperature. Monitor by TLC. For deactivated indoles, gentle heating (e.g., 40-50°C) may be required, but this increases the risk of side products.

    • Hydrolysis: The workup is crucial. Pour the reaction mixture slowly into a vigorously stirred mixture of ice and water to hydrolyze the iminium intermediate. Subsequently, carefully basify with a solution like NaOH or Na₂CO₃ to pH > 8 to yield the aldehyde.

Section 4: Troubleshooting the Aldehyde Reduction

The final step involves the chemoselective reduction of the aldehyde at C3 to the corresponding primary alcohol.

Q4: The reduction of my formyl group is incomplete, or I'm seeing decomposition. What is the best reducing agent and what conditions should I use?

A4: Sodium borohydride (NaBH₄) is typically the reagent of choice for this transformation due to its mildness and selectivity for aldehydes over other functional groups like the carbamate. Issues usually arise from reaction conditions or product instability.

  • Causality: While NaBH₄ is mild, the hydroxymethyl indole product can be unstable, especially under acidic or oxidative conditions. The Boc group itself is acid-labile and can be cleaved if the pH drops during workup.[3][5]

  • Troubleshooting Steps:

    • Choice of Reducing Agent: NaBH₄ is ideal. Stronger reducing agents like LiAlH₄ are unnecessary and risk reducing the carbamate or other parts of the molecule.

    • Solvent and Temperature: Perform the reduction in an alcoholic solvent like methanol or ethanol at 0°C. Add the NaBH₄ portion-wise to control the exothermic reaction and any hydrogen evolution.

    • Workup Protocol: This is the most critical stage.

      • After the reaction is complete (monitored by TLC), quench it by the slow addition of water or a saturated NH₄Cl solution at 0°C.

      • Avoid using strong acids for quenching, as this will cleave the Boc protecting group.[5] The final pH of the aqueous layer should be neutral to slightly basic.

      • Extract the product promptly with a solvent like ethyl acetate.

    • Product Instability: 3-(hydroxymethyl)indoles can be sensitive. They can sometimes dimerize or polymerize, especially if traces of acid are present. Workup and purification should be performed without delay.

Reducing AgentConditionsProsCons
NaBH₄ MeOH or EtOH, 0°C to RTRecommended. Highly selective for aldehydes.[6] Easy workup.May be slow if aldehyde is sterically hindered.
LiAlH₄ Anhydrous THF, 0°CPowerful reducing agent.Not recommended. Lacks selectivity, will likely cleave the Boc group and potentially reduce the indole ring. Difficult workup.
Catalytic Hydrogenation H₂, Pd/CMild conditions.May be slow; potential for over-reduction or reduction of the indole ring under certain conditions.

Section 5: General Purification and Stability

Q5: What is the recommended method for purifying the final product, and are there any stability concerns I should be aware of?

A5: Flash column chromatography is the standard method for purification. Stability is a key concern for both the final product and the Boc-protected intermediates.

  • Purification Strategy:

    • Chromatography: Use silica gel with a non-polar/polar solvent system. A gradient of hexane/ethyl acetate is typically effective. The slightly polar nature of the hydroxymethyl group and the carbamate requires a moderate amount of ethyl acetate for elution.

    • Avoid Acidic Additives: Do not use acidic additives like acetic acid in your chromatography solvents, as this can cause gradual cleavage of the Boc group on the silica column.[5]

  • Stability and Storage:

    • Acid Sensitivity: The Boc group is highly sensitive to acid.[3][7] Avoid contact with strong acids (e.g., HCl, TFA) during workup and storage. Even prolonged exposure to silica gel can sometimes be detrimental.

    • Oxidation: The indole nucleus and the hydroxymethyl group can be susceptible to air oxidation over time, often indicated by a change in color.[8]

    • Storage Conditions: Store the final compound and key intermediates under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (-20°C is recommended for long-term storage).

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
  • ResearchGate. (2021). Chemoselective Boc protection of phenols and amino alcohols. Retrieved from [Link]

  • Böttcher, C., et al. (2014).
  • Benchchem. (n.d.). Common side reactions in indole-pyrrole synthesis.
  • Benchchem. (n.d.). Troubleshooting common issues in Fischer indole synthesis from hydrazones.
  • Perez-Gonzalez, M., et al. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Molecules.
  • ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

  • Yang, J. W., et al. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Indole Synthesis: A Guide for Pharmaceutical Researchers. Retrieved from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole. Retrieved from [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the multi-step synthesis of this valuable indole building block. Here, we address specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is divided into common problem areas encountered during the synthesis, from initial protection steps to the final reduction and purification.

Part 1: Boc Protection of 4-Aminoindole

Question 1: My Boc protection reaction on 4-aminoindole is sluggish, showing low conversion even after extended reaction times. What are the primary causes and how can I fix this?

Answer: This is a common issue often rooted in the poor nucleophilicity of the aniline-like amine and substrate solubility. 4-Aminoindole can exhibit zwitterionic character, leading to poor solubility in common aprotic solvents like THF or acetonitrile.[1] Furthermore, the indole N-H proton can be deprotonated, and the resulting anion can compete in side reactions.

Core Issues & Recommended Solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Substrate Solubility The starting material, 4-aminoindole, may not be fully dissolved, preventing it from reacting efficiently with Di-tert-butyl dicarbonate (Boc₂O).[1]1. Solvent System Change: Switch to a more polar aprotic solvent like DMF or DMSO. Use caution as these require high-vacuum removal. 2. Biphasic Conditions: Employ a biphasic system such as Dioxane/Water or THF/Water with a base like NaOH or NaHCO₃. This often improves the solubility of the aminoindole salt.
Insufficient Basicity A weak, non-nucleophilic base like triethylamine (TEA) may not be sufficient to deprotonate the ammonium salt (if starting from a salt) or facilitate the reaction effectively.1. Use a Stronger Base: For biphasic systems, NaOH is effective. 2. Catalytic DMAP: In anhydrous aprotic solvents, add a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that forms a highly reactive intermediate with Boc₂O.
Poorly Nucleophilic Amine Anilines are inherently less nucleophilic than aliphatic amines due to the lone pair's delocalization into the aromatic ring. This slows the rate of reaction with Boc₂O.[2]1. Increase Temperature: Gently heat the reaction to 40-50 °C to increase the reaction rate. Monitor carefully for side product formation. 2. Increase Reagent Concentration: Use a slight excess of Boc₂O (1.1 to 1.5 equivalents) to drive the reaction to completion.

Question 2: My LC-MS analysis after Boc protection shows a significant peak corresponding to a di-Boc species. How do I prevent this over-reaction?

Answer: The formation of a di-Boc product, tert-butyl 4-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate, occurs when both the 4-amino group and the indole N-H are acylated. The indole N-H is acidic and can be deprotonated and react with Boc₂O, especially under forcing conditions.

Mitigation Strategies:

  • Stoichiometry Control: Reduce the amount of Boc₂O used to 1.05 - 1.1 equivalents.

  • Temperature Management: Perform the reaction at room temperature or below (0 °C). Elevated temperatures that might be used to drive the primary reaction can also accelerate the N-1 acylation.

  • Base Selection: Avoid strong, non-nucleophilic bases in large excess if possible. A simple aqueous bicarbonate workup can often be sufficient if the primary amine is reactive enough.

Part 2: C3-Hydroxymethylation Challenges

The most common and reliable route to the target molecule involves two steps: C3-formylation followed by reduction.

Question 3: The Vilsmeier-Haack formylation of my tert-butyl 1H-indol-4-ylcarbamate is failing or giving a complex mixture of products. What is going wrong?

Answer: The Vilsmeier-Haack reaction introduces a formyl group (-CHO) at the electron-rich C3 position of the indole. Failure is often due to reagent quality, improper Vilsmeier reagent formation, or side reactions involving the unprotected indole nitrogen.

Troubleshooting the Vilsmeier-Haack Reaction:

Start Formylation Failure Reagent Check Reagent Quality (POCl₃, DMF) Start->Reagent Is POCl₃ fresh? Is DMF anhydrous? Temp Control Temperature (Form Vilsmeier at 0°C) Reagent->Temp Yes Protect Consider N-1 Protection (e.g., SEM, Ts) Temp->Protect Still failing? Result Successful C3-Formylation Temp->Result Usually sufficient Protect->Result If necessary

Caption: Troubleshooting Vilsmeier-Haack Formylation.

  • Vilsmeier Reagent Integrity: The active electrophile, the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺Cl⁻), must be formed correctly. This requires anhydrous DMF and high-quality phosphorus oxychloride (POCl₃). Always use freshly opened or properly stored reagents. The reagent should be pre-formed at 0 °C before adding the indole substrate.

  • Indole N-H Interference: The indole N-H can be phosphorylated by POCl₃, leading to undesired byproducts. While often not required for simple indoles, if you face persistent issues, consider a transient protection strategy for the indole nitrogen. A group like triisopropylsilyl (TIPS) can be used and is often labile enough to be removed during aqueous workup.

  • Reaction Temperature: After the addition of the indole substrate, the reaction may need to be warmed gently (e.g., to 35-40 °C) to proceed to completion. Monitor by TLC or LC-MS.

Question 4: When I reduce the tert-butyl 3-formyl-1H-indol-4-ylcarbamate with sodium borohydride (NaBH₄), I lose the Boc group. How can I perform this reduction selectively?

Answer: This is a critical and frequently encountered issue. The N-Boc group on an indole is significantly more acid-labile than on a typical amine.[3] The issue often arises not during the reduction itself, but during the workup. Acidic workups (e.g., adding HCl) or even prolonged exposure to mildly acidic conditions (like saturated NH₄Cl solution) can cleave the Boc group.

Protocol for Selective Aldehyde Reduction:

Step Action Rationale
1. Dissolution Dissolve the aldehyde in a protic solvent like Methanol (MeOH) or Ethanol (EtOH).NaBH₄ requires a proton source for the reduction mechanism.
2. Cooling Cool the solution to 0 °C in an ice bath.This moderates the reaction rate and minimizes potential side reactions.
3. NaBH₄ Addition Add NaBH₄ (1.5 - 2.0 equivalents) portion-wise over 15-20 minutes.Controls the initial exothermic reaction and hydrogen evolution.
4. Reaction Stir at 0 °C and allow to slowly warm to room temperature. Monitor by TLC until the starting aldehyde is consumed (typically 1-3 hours).
5. Quenching CRITICAL STEP: Cool the reaction back to 0 °C and quench very slowly with deionized water or, preferably, a saturated solution of Rochelle's salt (potassium sodium tartrate). Avoid NH₄Cl if possible.This hydrolyzes the intermediate borate esters and excess NaBH₄ under neutral to slightly basic conditions, preserving the Boc group.
6. Extraction Concentrate the solvent in vacuo and extract the aqueous residue with an organic solvent like Ethyl Acetate (EtOAc).
7. Final Wash Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Question 5: I have the 4-(Boc-amino)-indole-3-carboxylic acid. Can I reduce it directly to the hydroxymethyl derivative? NaBH₄ isn't working.

Answer: You are correct; sodium borohydride is not a strong enough reducing agent to reduce a carboxylic acid.[4] For this transformation, you need a more powerful reagent, but one that is still compatible with the Boc group and the indole ring.

  • Recommended Reagent: Borane (BH₃)

    • Why it works: Borane (usually as a THF or dimethyl sulfide complex, BH₃•THF or BMS) is highly chemoselective for carboxylic acids.[5] It will reduce the acid to the primary alcohol without affecting most other functional groups, including Boc carbamates and esters.

    • Procedure Outline:

      • Dissolve the carboxylic acid in anhydrous THF under an inert atmosphere (N₂ or Ar).

      • Cool the solution to 0 °C.

      • Slowly add BH₃•THF solution (approx. 2-3 equivalents) dropwise.

      • Allow the reaction to warm to room temperature and then gently heat to reflux (approx. 65 °C) until the reaction is complete (monitor by LC-MS).

      • Cool to 0 °C and carefully quench by the slow, dropwise addition of methanol until gas evolution ceases, followed by water.

      • Perform a standard aqueous workup and extraction.

  • Reagents to Avoid:

    • Lithium Aluminum Hydride (LiAlH₄): While it will readily reduce the carboxylic acid, it is highly reactive and can cleave the Boc group. It should be avoided unless all other methods fail and deprotection is acceptable.[4]

Part 3: General Issues & Purification

Question 6: My final product has an unexpected +56 Da peak in the mass spectrum. What is this side product?

Answer: A +56 Da mass increase is the tell-tale sign of an unwanted tert-butylation reaction.[6] During reactions where the Boc group is cleaved or under acidic conditions, a reactive tert-butyl cation is formed. This cation is a powerful electrophile and can alkylate electron-rich nucleophiles. The indole ring, particularly at the N-1 or C-3 positions, is highly susceptible to this Friedel-Crafts-type alkylation.

Prevention:

  • Avoid Strong Acid: The best prevention is to avoid strongly acidic conditions (pH < 4) during any reaction or workup step after the Boc group has been installed.

  • Use Scavengers: If acidic deprotection of another group is required, consider adding a scavenger like triisopropylsilane (TIS) or anisole to the reaction mixture. These scavengers will trap the tert-butyl cation before it can react with your product.[6]

Question 7: I am having difficulty purifying the final product, this compound, by silica gel chromatography. It streaks badly and the yield is low.

Answer: This is a common challenge due to the molecule's properties. The presence of three hydrogen bond donors (N-H, -O-H, carbamate N-H) makes the molecule quite polar and prone to strong interactions with the acidic silica gel surface.

Purification Optimization:

cluster_0 Purification Workflow Start Crude Product Slurry Adsorb on Celite/Silica (Dry Loading) Start->Slurry Column Silica Gel Column Slurry->Column Solvent Mobile Phase: DCM/MeOH or Hex/EtOAc Column->Solvent Base Add 0.5-1% TEA or NH₄OH to Mobile Phase Solvent->Base If tailing occurs Fractions Collect & Analyze Fractions (TLC/LC-MS) Solvent->Fractions Base->Fractions Product Pure Product Fractions->Product

Caption: Optimized Purification Workflow for the Final Product.

  • Use a Deactivated Stationary Phase: If possible, use neutral alumina instead of silica gel.

  • Buffer the Mobile Phase: If using silica gel, add a small amount of a basic modifier to your eluent system.

    • Add 0.5 - 1% triethylamine (TEA) to your Hexane/Ethyl Acetate or DCM/Methanol mobile phase.

    • Alternatively, use a mobile phase pre-saturated with ammonium hydroxide. This deactivates the acidic silanol groups on the silica surface, preventing strong adsorption and reducing tailing.

  • Optimize the Solvent System: A gradient elution is often necessary. Start with a less polar system (e.g., 30% EtOAc in Hexanes) and gradually increase the polarity (e.g., to 100% EtOAc, then to 5% MeOH in DCM).

  • Dry Loading: Instead of dissolving the crude product in a strong solvent and loading it directly, pre-adsorb it onto a small amount of silica gel or Celite. Dry this solid material and carefully add it to the top of the column. This results in a much sharper band and better separation.

References

  • BenchChem. (2025). Strategies to avoid side-reactions during the functionalization of the indolizine C7 position. BenchChem Technical Support.
  • Reddit r/OrganicChemistry. (2024). Why is the Boc group deprotected in NaBH4? Reddit.
  • Gabriele, B., et al. (n.d.).
  • MDPI. (n.d.). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes... MDPI.
  • Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. MilliporeSigma.
  • Yang, J. W., et al. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
  • C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.).
  • Daugulis, O., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research.
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). NIH.
  • ResearchGate. (n.d.). Reaction mechanism for the formation of tert-butyl ether.
  • Taylor & Francis Online. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • RSC Publishing. (2025).
  • BenchChem. (2025). Boc-guanidine deprotection side reactions and how to avoid them. BenchChem Technical Support.
  • Reddit r/chemhelp. (2021). Having great trouble with a Boc-protection reaction. Reddit.
  • NIH. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
  • MedchemExpress.com. (n.d.).
  • ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic-Chemistry.org.
  • ResearchGate. (2025). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
  • ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
  • Beilstein Journals. (n.d.). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein-Institut.
  • Sci-Hub. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
  • PubChem. (n.d.). tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate.
  • PubMed. (2020). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)
  • Chemical Communications (RSC Publishing). (n.d.).
  • PubChem. (n.d.). tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate.
  • Chemistry LibreTexts. (2019). 18.
  • PubChem. (n.d.). Tert-butyl 3-formyl-1H-indol-4-ylcarbamate.
  • Khan Academy. (n.d.). Reduction of carboxylic acids.
  • PubChem. (n.d.). tert-butyl N-[(3S)-4-hydroxyoxolan-3-yl]carbamate.
  • PubChem. (n.d.). (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate.
  • PubChem. (n.d.). (S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate.
  • Pharmaffiliates. (n.d.). tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)

Sources

Technical Support Center: Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights into the stability and degradation pathways of this molecule. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Introduction: Understanding the Molecule's Stability Profile

This compound is a multifunctional indole derivative. Its stability is governed by three key structural motifs, each with distinct chemical liabilities:

  • The Indole Nucleus: The indole ring is an electron-rich aromatic system, making it susceptible to oxidation.[1][2][3] The 3-position is substituted with a hydroxymethyl group, which can itself be a site of oxidation.[4]

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group known for its lability under acidic conditions.[5][6] It can also be susceptible to thermal degradation.[7][8][9][10]

  • The Hydroxymethyl Group: As a primary alcohol, the -CH2OH moiety can be readily oxidized to an aldehyde and subsequently to a carboxylic acid.

Understanding the interplay of these functional groups is critical for proper handling, storage, and experimental design. This guide will explore the degradation pathways stemming from these liabilities in a practical, Q&A-based format.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The compound is susceptible to three main degradation pathways:

  • Acid-Catalyzed Hydrolysis: Primarily involves the cleavage of the N-Boc group to yield the corresponding free amine, 4-amino-1H-indole-3-methanol.[5][6]

  • Oxidative Degradation: The indole ring and the hydroxymethyl group are prone to oxidation.[1][2] This can lead to the formation of the corresponding aldehyde (tert-butyl 3-formyl-1H-indol-4-ylcarbamate) and further oxidized or polymerized products.

  • Photodegradation: Indole derivatives are often photolabile, and exposure to light, particularly UV radiation, can catalyze complex degradation reactions, including oxidation and polymerization.[11][12]

The diagram below summarizes these key vulnerabilities.

G cluster_main This compound cluster_products Degradation Products Parent Parent Compound Acid_Prod 4-Amino-1H-indole-3-methanol (Boc Cleavage) Parent->Acid_Prod Acidic Conditions (e.g., HCl, TFA) Ox_Prod1 Tert-butyl 3-formyl-1H-indol-4-ylcarbamate (Aldehyde Formation) Parent->Ox_Prod1 Oxidative Stress (e.g., H₂O₂, Light, Air) Ox_Prod2 Further Oxidized & Polymeric Products Ox_Prod1->Ox_Prod2 Strong Oxidation

Caption: Key degradation pathways of the target molecule.

Q2: How should I store this compound to maximize its shelf-life?

A2: To minimize degradation, the compound should be stored under the following conditions:

  • Temperature: Store at low temperatures (-20°C is recommended for long-term storage). Avoid repeated freeze-thaw cycles. Thermal degradation of carbamates is a known risk at elevated temperatures.[7][13]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the indole ring.

  • Light: Protect from light by storing in an amber vial or a light-blocking container. Indoles are known to be susceptible to photodegradation.[11][12]

  • pH: Avoid acidic or strongly basic conditions in storage solutions. The compound is most stable in a neutral, anhydrous environment.

Q3: What are the expected products under forced degradation conditions?

A3: Forced degradation studies are essential for understanding a molecule's intrinsic stability.[14] Based on its structure, the following outcomes are expected:

Stress ConditionPrimary Degradation PathwayMajor Expected Degradant(s)
Acidic (e.g., 0.1 M HCl) N-Boc Cleavage4-Amino-1H-indole-3-methanol
Basic (e.g., 0.1 M NaOH) Potential Hydrolysis/OxidationMinimal degradation expected; potential for slow oxidation.
Oxidative (e.g., 3% H₂O₂) Oxidation of Indole & AlcoholTert-butyl 3-formyl-1H-indol-4-ylcarbamate; further oxidized species.
Thermal (e.g., 80°C) Thermal DecompositionComplex mixture; potential for Boc cleavage and indole dimerization.
Photolytic (e.g., ICH Q1B) Photo-oxidationComplex mixture of oxidative and polymeric products.

Q4: What analytical techniques are best for monitoring degradation?

A4: A stability-indicating analytical method is crucial. The recommended approach is:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection (using a photodiode array detector to assess peak purity) is the primary tool for separating the parent compound from its degradation products.[15][16][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for identifying the structures of unknown degradation products by providing accurate mass and fragmentation data.

Troubleshooting Guides

Issue 1: I observe a new, more polar peak in my HPLC chromatogram after storing my sample in an acidic mobile phase.

  • Problem: A new peak with a shorter retention time appears on your reversed-phase HPLC system.

  • Likely Cause: This is the classic signature of N-Boc group cleavage. The resulting free amine (4-Amino-1H-indole-3-methanol) is significantly more polar than the parent compound and will therefore elute earlier. The acidic conditions of many mobile phases (e.g., containing trifluoroacetic acid or formic acid) can catalyze this degradation on-instrument or during sample storage.[6]

  • Solutions:

    • Neutralize Samples: If possible, neutralize your prepared samples before injection if they will be sitting in the autosampler for an extended period.

    • Use a Buffered Mobile Phase: Consider using a mobile phase buffered closer to neutral pH (e.g., ammonium acetate or phosphate buffer), provided it is compatible with your column and detection method.

    • Minimize Sample Residence Time: Analyze samples immediately after preparation. Run a time-course study on your samples in the autosampler to determine the rate of degradation.

Issue 2: The color of my solid compound or concentrated solution is darkening over time, even in the freezer.

  • Problem: The material is changing from a white or off-white solid to a tan, pink, or brownish color.

  • Likely Cause: This is indicative of oxidation. The indole nucleus is highly susceptible to air oxidation, which often leads to the formation of colored, polymeric byproducts.[1][2] This process can still occur, albeit slowly, at low temperatures if oxygen is present.

  • Solutions:

    • Inert Atmosphere: Ensure the vial was properly flushed with an inert gas (argon or nitrogen) before sealing for long-term storage.

    • Solvent Purity: If in solution, ensure the solvent was de-gassed prior to use. Peroxides in older solvents (like THF or ether) can initiate oxidation.

    • Purification: If the discoloration is significant, the material may need to be re-purified (e.g., by column chromatography) before use to remove degradants that could interfere with your experiment.

Issue 3: I am not observing any degradation in my forced degradation study.

  • Problem: After subjecting the compound to standard stress conditions, HPLC analysis shows >99% purity remaining.

  • Likely Cause: The stress conditions may not have been sufficiently harsh or applied for a long enough duration. The goal of a forced degradation study is to achieve 5-20% degradation to ensure the analytical method is capable of detecting and resolving any potential degradants.[18]

  • Solutions:

    • Increase Stressor Concentration: Move from 0.1 M HCl/NaOH to 1 M or higher.

    • Increase Temperature: Perform the stress studies at an elevated temperature (e.g., 60-80°C) to accelerate the rate of degradation.

    • Extend Exposure Time: Increase the duration from a few hours to 24-48 hours or longer.

    • Check Solubility: Ensure the compound is fully dissolved in the stress medium. If it crashes out of solution, the degradation kinetics will be significantly hindered. A co-solvent may be necessary.

Experimental Protocols

Protocol 1: Workflow for a Forced Degradation Study

This protocol outlines a typical workflow for investigating the degradation pathways under various stress conditions, as recommended by ICH guidelines.[14]

G cluster_stress Apply Stress Conditions (in parallel) start Prepare 1 mg/mL Stock Solution in Acetonitrile or Methanol acid Acidic (e.g., 0.1 M HCl, 60°C) start->acid base Basic (e.g., 0.1 M NaOH, 60°C) start->base oxidative Oxidative (e.g., 3% H₂O₂, RT) start->oxidative thermal Thermal (Solid & Solution, 80°C) start->thermal photo Photolytic (ICH Q1B light exposure) start->photo control Prepare Control Sample (Stock solution, no stress) start->control timepoint Sample at Time Points (e.g., 2, 8, 24, 48 hrs) acid->timepoint base->timepoint oxidative->timepoint thermal->timepoint photo->timepoint analyze Analyze by HPLC-PDA & LC-MS control->analyze quench Quench/Neutralize Sample (Dilute with mobile phase) timepoint->quench quench->analyze end Characterize Degradants & Assess Mass Balance analyze->end

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Recommended HPLC-UV Stability-Indicating Method

  • Objective: To separate the parent compound from its potential degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV Photodiode Array (PDA) detector. Monitor at 220 nm and 280 nm. Collect full spectra to assess peak purity.

  • System Suitability: Prepare a sample containing the parent compound and a partially degraded sample (e.g., from an acid-stressed timepoint) to ensure adequate resolution (>2.0) between the parent peak and the primary degradant peak.

References

  • Thermal Degradation of Aminosilicone Carbamates. Energy & Fuels, ACS Publications.

  • The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Canadian Journal of Chemistry.

  • Oxidation chemistry of indole-3-methanol. Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing.

  • Indole-3-methanol is the main product of the oxidation of indole-3-acetic acid catalyzed by two cytosolic basic isoperoxidases from Lupinus. Planta, PubMed.

  • Oxidation chemistry of indole-3-methanol. Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing.

  • Thermal Degradation of Aminosilicone Carbamates. ResearchGate.

  • Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI.

  • Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction. National Institutes of Health (NIH).

  • Mitigating degradation of indole compounds during storage and analysis. Benchchem.

  • Oxidation chemistry of indole-3-methanol. ResearchGate.

  • Indole-3-methanol as an intermediate in the oxidation of indole-3-acetic acid by peroxidase. ResearchGate.

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. American Society for Microbiology.

  • Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water. National Institutes of Health (NIH).

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. ResearchGate.

  • A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. PubMed.

  • Boc-Protected Amino Groups. Organic Chemistry Portal.

  • Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. MDPI.

  • Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. National Institutes of Health (NIH).

  • HPLC analysis of samples of indole biotransformation by Arthrobacter... ResearchGate.

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.

  • Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. PubMed.

  • Technical Support Center: Degradation of 5-Methoxyindole Derivatives. Benchchem.

  • (PDF) Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. ResearchGate.

  • Forced Degradation Studies. MedCrave online.

  • Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride. National Institutes of Health (NIH).

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate.

  • Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. ACS Publications.

  • Reactions of indoles with 2- and 4-hydroxybenzyl alcohols. ResearchGate.

  • Discovery of indole derivatives as STING degraders. PubMed.

  • Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences.

  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega.

  • Amine synthesis by carbamate cleavage. Organic Chemistry Portal.

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Springer.

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health (NIH).

Sources

Preventing byproduct formation with Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate

Introduction: this compound is a valuable, multifunctional building block in medicinal chemistry and drug development. Its unique structure, featuring a reactive hydroxymethyl group, a protected aniline, and an indole core, allows for diverse synthetic transformations. However, the inherent reactivity of the indole nucleus presents specific challenges, often leading to byproduct formation that can complicate syntheses and reduce yields. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers anticipate and mitigate these issues, ensuring cleaner reactions and more reliable outcomes.

Troubleshooting Guide: Diagnosing and Solving Common Side Reactions

This section addresses specific experimental issues in a problem-and-solution format, explaining the underlying chemistry and providing actionable protocols.

Problem 1: Formation of Dimeric and Oligomeric Byproducts

Symptoms:

  • You observe new, less polar spots by Thin Layer Chromatography (TLC) that stain darkly with p-anisaldehyde.

  • LC-MS analysis shows masses corresponding to (2 * M - H₂O) or higher oligomers.

  • The isolated product yield is low, and a significant amount of insoluble, tar-like material is present.

Root Cause Analysis: The most common byproduct pathway for 3-hydroxymethylindoles is acid-catalyzed dimerization or oligomerization.[1][2] Under acidic conditions (even trace amounts from reagents or solvents), the hydroxyl group is protonated and eliminated as water. This generates a resonance-stabilized electrophilic intermediate, the 3-methyleneindolenine cation.[3][4] This reactive intermediate is readily attacked by the electron-rich C3 position of another neutral indole molecule, leading to the formation of di(indol-3-yl)methane (DIM) derivatives and higher-order polymers.[1][5]

Mechanism of Acid-Catalyzed Dimerization

Dimerization Start Indole-3-Methanol (Starting Material) Protonated Protonated Alcohol Start->Protonated + H⁺ Intermediate Reactive 3-Methyleneindolenine (Electrophile) Protonated->Intermediate - H₂O Dimer Di(indol-3-yl)methane (Byproduct) Intermediate->Dimer + Nucleophile Nucleophile Second Indole Molecule (Nucleophile)

Caption: Acid-catalyzed formation of dimeric byproducts.

Solutions & Preventative Measures:

  • Strict pH Control: The most critical factor is the rigorous exclusion of acid.

    • Use Acid Scavengers: Incorporate a non-nucleophilic base, such as proton sponge or diisopropylethylamine (DIPEA), in the reaction mixture to neutralize any trace acid.

    • Pre-treat Reagents: Pass solvents through a plug of basic alumina. Ensure reagents like acyl chlorides or sulfonyl chlorides are free of HCl.

  • Temperature Management: Perform reactions at the lowest effective temperature (e.g., 0 °C or -78 °C) to slow the rate of the competing elimination reaction.

  • Choice of Reagents: When functionalizing the hydroxyl group, select methods that do not generate acidic byproducts.

    • For etherification (e.g., Williamson synthesis), use a strong base like NaH to first form the alkoxide, which is less prone to elimination, before adding the electrophile.

    • For esterification, consider using coupling reagents like DCC/DMAP, which operate under neutral conditions, instead of acid chlorides.

Self-Validating Protocol: Optimized O-Alkylation This protocol minimizes dimerization during a standard O-alkylation.

StepActionRationaleVerification
1Dissolve starting material in anhydrous THF under Argon.Anhydrous, inert conditions prevent side reactions.Clear, colorless solution.
2Cool the solution to 0 °C.Low temperature disfavors elimination.-
3Add NaH (60% in mineral oil, 1.2 eq.) portion-wise.Forms the sodium alkoxide without generating water.Observe H₂ gas evolution.
4Stir for 30 min at 0 °C.Ensures complete deprotonation.-
5Add alkyl halide (e.g., Benzyl Bromide, 1.1 eq.) dropwise.Controls reaction exotherm.-
6Monitor by TLC (e.g., 30% EtOAc/Hexanes).Tracks consumption of starting material and formation of product.Expect a new, higher Rf spot for the product.
7Quench carefully with saturated aq. NH₄Cl at 0 °C.Safely destroys excess NaH.-
Problem 2: Unintentional Deprotection of the Boc Group

Symptoms:

  • TLC analysis shows a new, highly polar spot near the baseline.

  • ¹H NMR spectrum of the crude product is missing the characteristic singlet peak around 1.5 ppm for the tert-butyl group.

  • LC-MS shows a peak corresponding to (M - 100), the mass of the deprotected amine.

Root Cause Analysis: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group specifically designed for its lability under acidic conditions.[6][7] The carbamate oxygen is protonated, leading to the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[7] This can be triggered by strong acids, some Lewis acids used as catalysts, or even prolonged heating in protic solvents.[8][9]

Troubleshooting Workflow

BocDeprotection Start Boc Deprotection Observed CheckAcid Review Reagents for Acidic Source (HCl, TFA) Start->CheckAcid CheckLewis Is a Lewis Acid Catalyst Used? CheckAcid->CheckLewis No Sol_Neutralize Add Acid Scavenger (e.g., DIPEA) CheckAcid->Sol_Neutralize Yes CheckTemp Was Reaction Heated for Extended Time? CheckLewis->CheckTemp No Sol_Lewis Screen Milder Lewis Acids (e.g., ZnCl₂) CheckLewis->Sol_Lewis Yes Sol_Temp Reduce Temperature and Reaction Time CheckTemp->Sol_Temp Yes End Problem Resolved CheckTemp->End No Sol_Neutralize->End Sol_Lewis->End Sol_Temp->End

Caption: Decision tree for troubleshooting Boc deprotection.

Solutions & Preventative Measures:

  • Reagent Purity: Use high-purity, acid-free solvents and reagents.

  • Alternative Protecting Groups: If the planned synthetic route requires strongly acidic conditions, consider replacing the Boc group with a more robust protecting group, such as a benzenesulfonyl (Bs) group, which is stable to acid but can be removed under different conditions.[6]

  • Reaction Conditions: Avoid prolonged heating. Monitor reactions closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.[8]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: The compound should be stored in a cool, dry, and dark place under an inert atmosphere (argon or nitrogen). The hydroxymethyl group makes it susceptible to degradation over time, especially in the presence of light, air, and moisture, which can promote oxidation and oligomerization.[10][11] Long-term storage at -20°C is recommended.

Q2: My reaction mixture is turning pink/purple. What is happening?

A2: The development of a pink or purple color is often indicative of indole oxidation.[11] The indole ring is electron-rich and can be oxidized by atmospheric oxygen, particularly in the presence of trace metal impurities or light. The initial oxidation can form a radical cation, which can then lead to a variety of colored, conjugated byproducts.[12] To prevent this, ensure all solvents are properly degassed, and run the reaction under a strict inert atmosphere (argon or nitrogen).

Q3: How can I best monitor reaction progress to avoid byproduct formation?

A3: Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Use a combination of visualization techniques:

  • UV Light (254 nm): To see all UV-active spots.

  • p-Anisaldehyde Stain: This stain is excellent for indoles, typically producing strong colors (blue, purple, green). Dimeric byproducts often appear as distinct, darker spots.

  • Ninhydrin Stain: If you suspect Boc deprotection, a ninhydrin stain will turn yellow/orange in the presence of the resulting primary amine, providing clear evidence of this side reaction.

For more quantitative analysis, periodic sampling for LC-MS analysis is ideal to confirm the masses of the product and any observed byproducts.

Q4: What are the key analytical signatures of the pure compound?

A4: When validating the purity of your starting material or final product, look for these key features:

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • A sharp singlet around 1.5 ppm (9H) for the tert-butyl group.

    • A singlet or doublet around 4.8 ppm (2H) for the -CH₂OH methylene protons.

    • A triplet or broad singlet around 5.0-5.5 ppm (1H) for the -OH proton (may exchange with D₂O).

    • Characteristic aromatic and indole NH protons in the 6.5-8.0 ppm region.

  • LC-MS (ESI+): A strong peak for the protonated molecule [M+H]⁺ and potentially a sodium adduct [M+Na]⁺. The absence of peaks corresponding to the dimer or deprotected amine is crucial.

References

  • Goyal, R. N., & Singh, U. (2001). Oxidation chemistry of indole-3-methanol. Journal of the Chemical Society, Perkin Transactions 2, (2), 178-183. [Link]

  • Sánchez-Bravo, J., Acosta, M., & Sabater, F. (1990). Indole-3-methanol is the main product of the oxidation of indole-3-acetic acid catalyzed by two cytosolic basic isoperoxidases from Lupinus. Planta, 181(3), 448-450. [Link]

  • Goyal, R. N., & Singh, U. (2001). Oxidation chemistry of indole-3-methanol. Journal of the Chemical Society, Perkin Transactions 2, (2), 178-183. [Link]

  • Goyal, R. N., & Singh, U. (2001). Oxidation chemistry of indole-3-methanol. ResearchGate. [Link]

  • Sabater, F., Acosta, M., & Sánchez-Bravo, J. (1990). Indole-3-methanol as an intermediate in the oxidation of indole-3-acetic acid by peroxidase. ResearchGate. [Link]

  • Ziegler, F. E., Spitzner, E. B., & Wilkins, C. K. (1971). Dimerization of 2-vinyl indoles and their alcohol precursors. The Journal of Organic Chemistry, 36(13), 1759–1763. [Link]

  • Sarmah, D., & Bora, U. (2018). Acid catalysed dimerization of indole-3-carbinols. ResearchGate. [Link]

  • ScienceDaily. (2021). Enantioselective synthesis of indole derivatives. [Link]

  • Dömling, A. (2008). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 108(5), 1683–1745. [Link]

  • Fermentative Indole Production via Bacterial Tryptophan Synthase Alpha Subunit and Plant Indole-3-Glycerol Phosphate Lyase Enzymes. (2022). ACS Synthetic Biology. [Link]

  • Pirzer, A. S., et al. (2008). Oligomerization of indole derivatives with incorporation of thiols. Magnetic Resonance in Chemistry, 46(8), 756-765. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Telang, N. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]

  • Noland, W. E., & Hammer, C. F. (1960). Mixed Indole Dimers, Trimers, and Their Acyl Derivatives. The Journal of Organic Chemistry, 25(9), 1525–1535. [Link]

  • National Center for Biotechnology Information. (n.d.). Indole-3-Carbinol. PubChem Compound Database. [Link]

  • Wang, C., et al. (2021). Heating conversion of indole-3-carbinol into N-substituted oligomers with anti-melanoma effect. ResearchGate. [Link]

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (2022). ACS Omega. [Link]

  • Skordos, K. W., et al. (2001). Detection and characterization of DNA adducts of 3-methylindole. Chemical Research in Toxicology, 14(10), 1393–1400. [Link]

  • Kleiman, M. (1998). The chemistry and pharmacology of indole-3-carbinol (indole-3-methanol) and 3-(methoxymethyl)indole. [Part I]. Biochemical Pharmacology, 56(6), 667-676. [Link]

Sources

Technical Support Center: Scaling Up Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. We will address common pitfalls, provide mechanistic explanations for troubleshooting, and offer field-proven protocols to ensure a robust and scalable process.

Synthesis Overview and Key Challenges

The synthesis of this compound is a multi-step process involving the protection of a reactive amine and the selective functionalization of the indole core. While straightforward on a small scale, scaling up introduces significant challenges related to regioselectivity, impurity formation, and material handling. The typical synthetic route proceeds as follows:

Synthesis_Workflow Start 4-Amino-1H-indole Step1 Step 1: Boc Protection Start->Step1 Intermediate1 Tert-butyl 1H-indol-4-ylcarbamate Step1->Intermediate1 (Boc)₂O, Base Step2 Step 2: C3-Hydroxymethylation Intermediate1->Step2 FinalProduct Tert-butyl 3-(hydroxymethyl)- 1H-indol-4-ylcarbamate Step2->FinalProduct HCHO source, Catalyst Troubleshooting_Boc_Protection Problem Problem with Boc Protection LowYield Low Yield / Incomplete Reaction Problem->LowYield SideProducts Multiple Side Products Problem->SideProducts Sol_Base Increase Base Strength (e.g., TEA -> DBU) LowYield->Sol_Base Cause: Insufficient Basicity Sol_Reagent Use Fresh (Boc)₂O & Anhydrous Solvents LowYield->Sol_Reagent Cause: Reagent Degradation Sol_Temp Optimize Temperature (e.g., gentle heating) LowYield->Sol_Temp Cause: Low Reaction Rate Sol_Stoich Control Stoichiometry (1.05-1.1 eq (Boc)₂O) SideProducts->Sol_Stoich Cause: Excess Reagent Sol_Addition Slow, Controlled Addition of (Boc)₂O SideProducts->Sol_Addition Cause: High Reagent Concentration Sol_Solvent Screen Solvents (THF, DCM, ACN) SideProducts->Sol_Solvent Cause: Suboptimal Conditions

Caption: Troubleshooting flowchart for the Boc protection step.
Part B: Step 2 - C3-Hydroxymethylation

The introduction of the hydroxymethyl group at the C3 position is challenging due to the competing reactivity of the indole nitrogen (N1) and the inherent instability of indoles under certain conditions.

Q1: My main product is the N1-hydroxymethylated isomer, not the desired C3-isomer. How can I control the regioselectivity?

A: This is a critical challenge. The outcome of the hydroxymethylation is highly dependent on the reaction conditions, particularly the presence and nature of catalysts.

  • Mechanistic Insight: The indole ring has two primary nucleophilic sites: N1 and C3. The reaction pathway is determined by what is known as kinetic versus thermodynamic control.

    • N1-Attack (Kinetic Product): In the presence of a base and without a strong acid catalyst, the deprotonated indole nitrogen is a potent nucleophile and will rapidly attack the formaldehyde source, leading to the N1-hydroxymethylated product. [1]This is often the kinetically favored pathway.

    • C3-Attack (Thermodynamic Product): To favor C3 functionalization, an electrophilic aromatic substitution mechanism is required. This typically involves an acid catalyst that activates the formaldehyde source, making it a better electrophile to be attacked by the electron-rich C3 position of the indole.

  • Strategies for C3 Selectivity:

    • Acid Catalysis: The use of a Lewis acid (e.g., Zn(OTf)₂) or a Brønsted acid can promote C3 selectivity. However, strong acids can also cause indole decomposition. [2] 2. Metal-Free Conditions: Recent literature highlights methods using specific organic bases or conditions that can favor C3 functionalization, although these may require careful optimization. [3] 3. Protecting Group Strategy: The Boc group on the 4-amino substituent provides some steric hindrance that can disfavor attack at the adjacent C5 position, but it does not directly control the N1 vs. C3 selectivity. The key is in the choice of hydroxymethylation conditions.

Regioselectivity cluster_paths Competing Reaction Pathways cluster_n1 N1-Attack (Kinetic) cluster_c3 C3-Attack (Thermodynamic) Indole Tert-butyl 1H-indol-4-ylcarbamate N1_Product N1-(hydroxymethyl) Indole->N1_Product Base-mediated (e.g., K₂CO₃) C3_Product C3-(hydroxymethyl) (Desired Product) Indole->C3_Product Acid-catalyzed (e.g., Lewis Acid)

Caption: Competing pathways in indole hydroxymethylation.

Q2: My reaction is producing a significant amount of dark, insoluble tar or polymeric material. What is happening?

A: Indoles are notoriously unstable under strongly acidic conditions and can readily polymerize. This is a very common issue when scaling up indole functionalization. [4]

  • Cause: The protonation of the indole ring at the C3 position generates a reactive indoleninium ion. This cation can be attacked by another neutral indole molecule, initiating a chain reaction that leads to dimers, trimers, and ultimately, insoluble polymeric material.

  • Prevention and Mitigation:

    • Avoid Strong Protic Acids: Minimize or avoid the use of strong acids like sulfuric acid or hydrochloric acid. If an acid is necessary, a milder Lewis acid is often preferable.

    • Temperature Control: This polymerization is often accelerated by heat. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly suppress this side reaction. Any exotherms during reagent addition must be carefully controlled on a large scale.

    • Concentration: Running the reaction at a lower concentration can sometimes reduce the rate of bimolecular side reactions like polymerization.

Table 1: Comparison of Hydroxymethylation Conditions

MethodReagent/CatalystTypical SolventTemperaturePrimary ProductKey Considerations
Base-Promoted Paraformaldehyde, K₂CO₃1,4-DioxaneRefluxN1-hydroxymethylGood for N1 functionalization, poor for C3. [1]
Acid-Catalyzed Paraformaldehyde, Lewis Acid (e.g., Zn(OTf)₂)Dichloromethane0 °C to RTC3-hydroxymethylProne to polymerization if not controlled. [2]
Metal-Free (Formic Acid) Formic Acid, TBD, PhenylsilaneToluene60 °CN1-hydroxymethylA method for N-alkylation, demonstrating alternative pathways. [3]
Part C: Scale-Up and Purification

Transitioning from grams to kilograms introduces new challenges in heat management, material handling, and product isolation.

Q1: Column chromatography is not a viable purification method for my target scale. What is the best strategy for crystallization?

A: Developing a robust crystallization procedure is essential for achieving high purity on a large scale. The target molecule, with its polar hydroxymethyl and carbamate groups, presents a moderate purification challenge.

  • Solvent Screening: The first step is to screen for a suitable solvent system. You are looking for a solvent (or solvent mixture) in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Good Single Solvents: Ethyl acetate, Isopropyl acetate, Acetonitrile.

    • Anti-Solvents (for precipitation): Heptane, Hexane, Methyl tert-butyl ether (MTBE).

  • Crystallization Protocol Development:

    • Dissolve the crude material in a minimal amount of a good solvent (e.g., Ethyl Acetate) at an elevated temperature (e.g., 50-60 °C).

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • If crystallization is slow, consider adding a seed crystal.

    • Once crystallization has started, cool the mixture further (e.g., to 0-5 °C) to maximize yield.

    • Alternatively, after dissolving in a good solvent, slowly add an anti-solvent (e.g., Heptane) until the solution becomes cloudy (the cloud point), then allow it to cool. This anti-solvent method is often very effective for scale-up. [5][6]* Impurity Purging: The goal of crystallization is to have the impurities remain in the mother liquor. Analyze the purity of the crystals and the liquor to ensure the process is effectively purging the key impurities. It may take more than one recrystallization to achieve the desired purity (>99.5%).

Q2: What are the most critical safety considerations for this process at scale?

A: Safety must be the top priority during scale-up.

  • Reagent Handling:

    • (Boc)₂O: While not highly toxic, it can cause irritation. Handle in a well-ventilated area.

    • Formaldehyde/Paraformaldehyde: Formaldehyde is a known carcinogen and sensitizer. Paraformaldehyde is a solid source but can release formaldehyde gas upon heating. All handling should be done in a fume hood or a contained system.

    • Solvents: Use appropriate grounding and bonding for flammable solvents like THF, Heptane, and Ethyl Acetate to prevent static discharge.

  • Thermal Hazards:

    • Boc Protection: This reaction can be mildly exothermic. Ensure the reactor has adequate cooling capacity to control the temperature during the dropwise addition of (Boc)₂O, especially on a large scale.

    • Quenching: Quenching reactions can be highly exothermic. Always add the reaction mixture to the quench solution, not the other way around, and ensure cooling is applied.

  • Process Safety: Conduct a thorough process hazard analysis (PHA) before executing the synthesis on a large scale to identify and mitigate potential risks.

References

  • Zhou, X., & Chen, X. (2021). K2CO3-Promoted Highly Selective N-Hydroxymethylation of Indoles Under Metal- and Lewis Acid-Free Conditions. Letters in Organic Chemistry, 18(2), 160-165. [Link]

  • Recent advances in the synthesis of indoles and their applications. (2025). RSC Publishing. [Link]

  • A General and Scalable Synthesis of Polysubstituted Indoles. (n.d.). MDPI. [Link]

  • Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. (n.d.). PMC. [Link]

  • Huang, W.-B., Yang, M., & He, L.-N. (2022). Metal-Free Hydroxymethylation of Indole Derivatives with Formic Acid as an Alternative Way to Indirect Utilization of CO2. The Journal of Organic Chemistry, 87(4), 2053–2061. [Link]

  • Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. (2023). EurekAlert!. [Link]

  • Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. (2008). ResearchGate. [Link]

  • Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. (n.d.). Europe PMC. [Link]

  • Why Do Some Fischer Indolizations Fail? (n.d.). PMC. [Link]

  • N‐methylation of indoles and other N,H‐heteroacromatic compounds. (2020). ResearchGate. [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. (n.d.). Organic Syntheses Procedure. [Link]

  • Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. (n.d.). MDPI. [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). PubMed. [Link]

  • US6326501B1 - Methylation of indole compounds using dimethyl carbonate. (n.d.).
  • C-H Functionalization of indoles and oxindoles through CDC reactions. (n.d.). Unpublished.
  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (n.d.). NIH. [Link]

  • (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). ResearchGate. [Link]

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. (2012). Beilstein Journals. [Link]

  • EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -. (n.d.).
  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. (2019). ResearchGate. [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.).
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. (n.d.).
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (n.d.). MDPI. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). (2022). NIH. [Link]

  • (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). (2022). ResearchGate. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). (2025). PubMed. [Link]

  • (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2022). ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate is a key intermediate, valued for its potential in the development of a variety of therapeutic agents. Its structure, featuring a protected amine at the 4-position and a reactive hydroxymethyl group at the 3-position of the indole scaffold, makes it a versatile building block. This guide provides an in-depth comparison of plausible synthetic routes to this target molecule, offering insights into the strategic considerations for each pathway. As no single, established route is prominently documented, this guide proposes and evaluates several logical synthetic strategies, drawing upon established chemical principles and analogous transformations reported in the literature.

Strategic Overview: Assembling the Target Molecule

The synthesis of a multi-substituted indole like this compound can be approached from two fundamental directions:

  • Route A: Building the Indole Core. This strategy involves starting with a pre-functionalized benzene derivative and constructing the indole ring, for instance, via a Fischer indole synthesis. While powerful, this approach can be limited by the availability and complexity of the required starting materials.

  • Route B: Functionalizing a Pre-existing Indole. This more common and often more flexible approach begins with a simpler indole derivative, which is then elaborated with the desired functional groups. The order and method of these functionalization steps are critical and form the basis of the comparative analysis in this guide.

This guide will focus on the more adaptable Route B , exploring three distinct synthetic pathways that differ in the sequence and methodology of introducing the C3-hydroxymethyl and C4-carbamate groups.

Proposed Synthesis Route 1: C3-Functionalization Preceding C4-Amine Elaboration

This route prioritizes the installation of the C3 sidechain on a commercially available, C4-substituted indole, followed by the manipulation of the C4-substituent to the desired carbamate. 4-Nitroindole is an excellent starting material for this approach.

Route 1: Reaction Scheme

Route 1 A 4-Nitroindole B 4-Nitro-1H-indole- 3-carbaldehyde A->B Vilsmeier-Haack (POCl₃, DMF) C (4-Nitro-1H-indol- 3-yl)methanol B->C Reduction (e.g., NaBH₄) D 3-(Hydroxymethyl)- 1H-indol-4-amine C->D Nitro Reduction (e.g., H₂, Pd/C) E Tert-butyl 3-(hydroxymethyl)- 1H-indol-4-ylcarbamate D->E Boc Protection (Boc₂O, base) Route 2 A 4-Nitroindole B 4-Aminoindole A->B Nitro Reduction (e.g., H₂, Pd/C) C Tert-butyl 1H-indol-4-ylcarbamate B->C Boc Protection (Boc₂O, base) D Tert-butyl 3-formyl- 1H-indol-4-ylcarbamate C->D Vilsmeier-Haack (POCl₃, DMF) E Tert-butyl 3-(hydroxymethyl)- 1H-indol-4-ylcarbamate D->E Reduction (e.g., NaBH₄) Route 3 A 4-Nitroindole B 4-Aminoindole A->B Nitro Reduction (e.g., H₂, Pd/C) C Tert-butyl 1H-indol-4-ylcarbamate B->C Boc Protection (Boc₂O, base) D Tert-butyl 3-(hydroxymethyl)- 1H-indol-4-ylcarbamate C->D Direct C3-Hydroxymethylation (e.g., with an electrophilic hydroxymethylating agent)

A Comparative Guide to the Bioactivity of Structural Analogs of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities. Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate represents a synthetically useful intermediate, embodying key structural features that can be elaborated to generate diverse libraries of bioactive compounds. These features include the indole core, a modifiable 3-(hydroxymethyl) group, and a 4-ylcarbamate moiety that can influence solubility and interactions with biological targets. While direct and extensive biological activity data for this specific parent compound is not widely published, its structural motifs are present in a variety of potent therapeutic agents. This guide provides a comparative analysis of the biological activities of several classes of structural analogs, offering insights into how modifications of the indole scaffold can lead to significant neuroprotective, anticancer, and antimicrobial activities.

Neuroprotective Activity: Indoline Carbamate Analogs as Cholinesterase Inhibitors

A promising therapeutic strategy for neurodegenerative diseases like Alzheimer's involves the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine. Structural analogs of the parent compound, specifically indoline carbamate derivatives, have been investigated for their potential as cholinesterase inhibitors. These compounds often feature a carbamate moiety, which is a known pharmacophore for interacting with the active site of these enzymes.

One study explored a series of indoline-3-propionic acid derivatives bearing carbamate groups at various positions on the indoline ring.[1] The introduction of N-methyl-N-ethyl or N-methyl-N-(4-methoxyphenyl) carbamate moieties at the 4, 6, or 7-positions conferred both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities.[1]

Comparative Performance of Indoline Carbamate Analogs
Compound IDStructureTargetIC50 (µM)
120 3-(2-aminoethyl)indolin-4-yl ethyl(methyl)carbamate dihydrochlorideAChE0.4[1]
94 3-(3-methoxy-3-oxopropyl)-4-(((4-methoxyphenyl)(methyl) carbamoyl)oxy)indolin-1-ium hydrochlorideAChE1.2[1]

Table 1: Cholinesterase inhibitory activity of selected indoline carbamate analogs.

The data clearly indicates that specific substitutions on the indoline core can yield potent cholinesterase inhibitors, with compound 120 demonstrating sub-micromolar efficacy against AChE.[1] This highlights the potential for developing neuroprotective agents based on the indole-4-carbamate scaffold.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a widely used colorimetric method to screen for AChE inhibitors.[2]

  • Reagent Preparation:

    • 0.1 M Phosphate Buffer (pH 8.0)

    • Substrate Solution: 10 mM Acetylthiocholine iodide (ATCI) in deionized water.

    • Ellman's Reagent: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 0.1 M phosphate buffer (pH 7.0).

    • Enzyme Solution: Acetylcholinesterase (e.g., from electric eel) at a concentration of 0.5 U/mL in 0.1 M phosphate buffer (pH 8.0).

    • Test Compounds: Dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound solution.

    • Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.

    • Add 125 µL of Ellman's Reagent to each well.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 405 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase_Inhibition_Assay cluster_plate 96-Well Plate A Add Test Compound (25 µL) B Add AChE (50 µL) Incubate 15 min A->B C Add DTNB (125 µL) B->C D Add ATCI (25 µL) Start Reaction C->D E Measure Absorbance (405 nm, 10 min) D->E F Calculate Reaction Rates E->F G Determine % Inhibition and IC50 F->G

Workflow for the Acetylcholinesterase Inhibition Assay.

Anticancer Activity: Analogs Targeting Cancer Cell Proliferation

The indole scaffold is a common feature in many anticancer agents. Modifications at the 3 and 4-positions of the indole ring have led to the discovery of potent cytotoxic compounds.

3-Amino-4-indolylmaleimides

A series of novel 3-amino-4-indolylmaleimides were synthesized and evaluated for their cytotoxic activity against several cancer cell lines.[3] The study found that some of these compounds displayed moderate to high cytotoxic activity. A key structure-activity relationship identified was that a hydroxyethylamino group at the 3-position of the indolylmaleimide side chain was associated with increased cytotoxicity.[3]

3-Aminomethyl-naphtho[2,3-f]indole-diones

Another class of potent antitumor agents are the 3-aminomethyl derivatives of 4,11-dihydroxynaphtho[2,3-f]indole-5,10-dione.[4] These compounds have demonstrated superior cytotoxicity compared to doxorubicin against a panel of mammalian tumor cells.[4] Notably, one of the lead compounds, (R)-4,11-dihydroxy-3-((pyrrolidin-3-ylamino)methyl)-1H-naphtho[2,3-f]indole-5,10-dione (compound 7 ), was shown to induce the formation of specific DNA cleavage products, suggesting a mechanism of action involving topoisomerase I inhibition.[4]

Comparative Performance of Anticancer Analogs
Compound ClassCancer Cell LineIC50 (µM)Reference
3-Amino-4-indolylmaleimidesHeLa, SMMC 7721, HL 60Moderate to High Activity[3]
3-Aminomethyl-naphtho[2,3-f]indole-dionesVariousSuperior to Doxorubicin[4]
(R)-isomer (Compound 7 )P388 leukemia (in vivo)Active[4]
(S)-isomer (Compound 6 )P388 leukemia (in vivo)Inactive[4]

Table 2: Anticancer activity of selected indole analogs.

The stereochemistry at the 3-position side chain was found to be crucial for the in vivo antitumor activity of the naphtho[2,3-f]indole-diones, with the (R)-isomer being active while the (S)-isomer was inactive.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium.

    • Incubate for 24-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently mix to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay A Seed Cells (24h incubation) B Add Test Compounds (24-72h incubation) A->B C Add MTT Solution (2-4h incubation) B->C D Add Solubilization Solution C->D E Measure Absorbance (570 nm) D->E F Calculate % Viability and IC50 E->F

Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Activity: 4-(Indol-3-yl)thiazole-2-amine Analogs

The emergence of antibiotic resistance necessitates the development of new antimicrobial agents. Indole derivatives have also shown promise in this area. A study on 4-(indol-3-yl)thiazole-2-amines and their acylamine derivatives revealed significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[6]

The minimum inhibitory concentration (MIC) for a series of these indole derivatives was found to be in the range of 0.06–1.88 mg/mL.[6]

Comparative Performance of Antimicrobial Analogs
Compound IDBacterial StrainMIC (mg/mL)
5x S. Typhimurium0.06[6]
5x S. aureus0.12[6]
5m B. cereus0.06[6]
5d Various0.23[6]
Ampicillin S. Typhimurium0.10[6]
Streptomycin S. Typhimurium0.10[6]

Table 3: Minimum Inhibitory Concentration (MIC) of selected 4-(indol-3-yl)thiazole-2-amine analogs.

Compound 5x was identified as a particularly promising candidate, with MIC values in the range of 0.06–0.12 mg/mL against the tested strains.[6] Notably, some of these compounds demonstrated greater potency against methicillin-resistant S. aureus (MRSA) than ampicillin.[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

  • Preparation of Inoculum:

    • Culture the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antimicrobial Dilutions:

    • In a 96-well microplate, prepare two-fold serial dilutions of the test compounds in the broth medium.

  • Inoculation and Incubation:

    • Add an equal volume of the standardized inoculum to each well of the microplate.

    • Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.

MIC_Assay_Diagram A Prepare Serial Dilutions of Test Compound in Broth C Inoculate Microplate Wells A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually Assess for Growth D->E F Determine MIC E->F

Sources

A Comparative Guide to Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate and Other Indole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] Its versatility allows for functionalization at various positions, leading to compounds with diverse biological profiles, including anticancer, anti-inflammatory, and neuroprotective effects.[2] This guide provides a comprehensive comparison of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate, a promising but less-explored indole derivative, with other well-established classes of indole-based compounds. We will delve into their synthetic accessibility, comparative biological activities, and the underlying structure-activity relationships, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

Introduction to this compound

This compound is a synthetic indole derivative characterized by a hydroxymethyl group at the C3 position and a tert-butoxycarbonyl (Boc)-protected amine at the C4 position. The strategic placement of these functional groups suggests a potential for unique biological activities. The 3-hydroxymethylindole moiety is structurally related to indole-3-carbinol, a natural compound found in cruciferous vegetables known for its neuroprotective, anti-inflammatory, and anticancer properties.[1][3][4][5][6] The 4-aminoindole core, on the other hand, is a key feature in a variety of kinase inhibitors.[7][8][9][10] The Boc protecting group enhances lipophilicity, which may influence cell permeability and pharmacokinetic properties.

This guide will compare this compound with two major classes of indole derivatives: Indole-based Kinase Inhibitors and Indole-based Tubulin Polymerization Inhibitors .

Synthetic Accessibility

A key consideration in drug development is the ease and efficiency of synthesis. Here, we compare the synthetic routes to our target compound and representative examples of the comparator classes.

Synthesis of this compound

The synthesis of this compound can be achieved in a straightforward two-step process starting from a Boc-protected 4-aminoindole.

Synthesis_of_Target_Compound start Boc-protected 4-aminoindole intermediate Tert-butyl 3-formyl-1H-indol-4-ylcarbamate start->intermediate Vilsmeier-Haack Formylation (POCl3, DMF) final This compound intermediate->final Reduction (NaBH4, MeOH)

Synthetic pathway to this compound.

Experimental Protocol: Vilsmeier-Haack Formylation [11][12][13][14][15]

  • To a stirred solution of N,N-dimethylformamide (DMF) at 0 °C, slowly add phosphorus oxychloride (POCl₃).

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of Boc-protected 4-aminoindole in DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Tert-butyl 3-formyl-1H-indol-4-ylcarbamate.

Experimental Protocol: Reduction of the 3-formyl group [16][17][18][19]

  • Dissolve Tert-butyl 3-formyl-1H-indol-4-ylcarbamate in methanol and cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Comparative Synthesis of Other Indole Derivatives

The synthesis of many kinase and tubulin inhibitors often involves multi-step sequences, which can be more complex than the synthesis of our target compound. For instance, the synthesis of many kinase inhibitors requires cross-coupling reactions to introduce aryl or heteroaryl substituents, while some tubulin inhibitors are derived from natural products requiring extensive synthetic modifications.[20]

Comparative Biological Performance

While direct experimental data for this compound is not yet available in the public domain, we can infer its potential activities based on the well-documented properties of its structural components.

Potential for Neuroprotective and Anti-inflammatory Activity

The 3-hydroxymethylindole moiety is the core structure of indole-3-carbinol, which has demonstrated significant neuroprotective and anti-inflammatory effects in various preclinical models.[3][21][22][23][24]

  • Neuroprotection: Indole-3-carbinol has been shown to protect neurons from oxidative stress-induced apoptosis and to modulate signaling pathways involved in neuronal survival.[1][21][22][23] For instance, it can mitigate cognitive impairment in animal models by reducing oxidative stress and inflammation.[21]

  • Anti-inflammatory Activity: Indole-3-carbinol and its derivatives can suppress the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).[3][4][6][25]

Given these properties, it is plausible that this compound will exhibit similar neuroprotective and anti-inflammatory activities. The presence of the 4-carbamoyl group may further modulate this activity.

Potential for Anticancer Activity

The indole nucleus is a privileged scaffold in the design of anticancer agents, with derivatives acting through various mechanisms, including kinase inhibition and disruption of microtubule dynamics.

1. Comparison with Indole-based Kinase Inhibitors

The 4-aminoindole scaffold is a key feature in several potent kinase inhibitors.[7][8][9][10] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.

Compound Target Kinase IC₅₀ (nM) Reference
AlectinibALK1.9[9]
PexidartinibCSF1R10[9]
4-Azaindole Derivativec-Met14[10]

The presence of the 4-amino group in our target compound suggests a potential for kinase inhibitory activity. The 3-hydroxymethyl substituent could influence binding to the kinase active site, potentially conferring selectivity for specific kinases.

2. Comparison with Indole-based Tubulin Polymerization Inhibitors

Indole derivatives are also known to inhibit tubulin polymerization, a critical process in cell division, making them effective anticancer agents.[20]

Compound Cell Line IC₅₀ (µM) Reference
Indole Derivative AMCF-7 (Breast)0.022[26]
Indole Derivative BA549 (Lung)0.15[26]
Indole Derivative CHCT116 (Colon)1.9[26]

The 3-hydroxymethylindole core of our target compound is a significant structural feature. While not a direct tubulin inhibitor itself, modifications at this position can profoundly impact activity. It is conceivable that this compound could serve as a scaffold for the development of novel tubulin inhibitors.

Proposed Experimental Validation

To ascertain the biological profile of this compound, a series of in vitro assays are proposed.

Experimental_Validation cluster_assays In Vitro Biological Assays Target This compound Cytotoxicity Cytotoxicity Assay (MTT Assay) Target->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (COX Inhibition) Target->AntiInflammatory Neuroprotection Neuroprotection Assay (H₂O₂-induced Cytotoxicity) Target->Neuroprotection

Proposed workflow for the in vitro biological evaluation of the target compound.
Protocol: Cytotoxicity (MTT) Assay[7][28][29][30][31]

This assay determines the concentration of the compound that inhibits the growth of 50% of a cancer cell population (IC₅₀).

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Protocol: In Vitro Anti-inflammatory (COX Inhibition) Assay[32][33][34]

This assay measures the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme preparations.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, heme, and a buffer.

  • Compound Incubation: Add various concentrations of this compound or a reference inhibitor (e.g., celecoxib) to the reaction mixture and incubate.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values for COX-1 and COX-2.

Protocol: Neuroprotection (H₂O₂-induced Cytotoxicity) Assay[35][36][37][38][39]

This assay assesses the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to differentiate.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 24 hours.

  • Oxidative Stress Induction: Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to the cell culture medium and incubate for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described above.

  • Data Analysis: Compare the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.

Conclusion and Future Directions

This compound presents an intriguing scaffold for drug discovery, combining the biologically active motifs of 3-hydroxymethylindole and 4-aminoindole. While direct experimental data on its performance is currently lacking, the known properties of its structural analogs strongly suggest its potential as a neuroprotective, anti-inflammatory, and possibly anticancer agent. Its straightforward synthesis is an added advantage for further derivatization and optimization studies.

The experimental protocols provided in this guide offer a clear path for the comprehensive biological evaluation of this promising compound. Future research should focus on synthesizing and testing this compound in the proposed assays to elucidate its biological activity profile. Subsequent structure-activity relationship studies, involving modifications of the hydroxymethyl and carbamate moieties, could lead to the discovery of novel and potent therapeutic agents.

References

  • Weng, J.-R., Tsai, C.-H., Kulp, S. K., & Chen, C.-S. (2004). Indole-3-carbinol as a chemopreventive and anti-cancer agent. Cancer letters, 208(2), 153–159. [Link]

  • Ahmad, A., Sakr, W. A., & Rahman, K. M. W. (2010). Anticancer properties of indole compounds: mechanism of action and implication in cancer therapeutics. Current drug targets, 11(6), 652–666. [Link]

  • Poletto, F. S., Stec, M., & Grieb, P. (2017). Indole-3-carbinol for the treatment of neurological and other disorders. Expert opinion on investigational drugs, 26(1), 115–123. [Link]

  • De Santi, C., Pietrabissa, A., Spisni, R., Mosca, F., & Pacifici, G. M. (2000). The effect of indole-3-carbinol on drug metabolizing enzymes in the human. Food and Chemical Toxicology, 38(6), 523–528. [Link]

  • Mehta, R. G., Liu, J., Constantinou, A., Thomas, C. F., Hawthorne, M., You, M., ... & Moon, R. C. (1995). Cancer chemopreventive activity of brassinin, a phytoalexin from cabbage. Carcinogenesis, 16(2), 399–404. [Link]

  • Asati, V., Bhupal, R., Bhattacharya, S., Kaur, K., Gupta, G. D., Pathak, A., & Mahapatra, D. K. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-cancer agents in medicinal chemistry, 23(4), 404–416. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Kaur, R., & Singh, R. (2021). Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships. Future medicinal chemistry, 13(20), 1795–1828. [Link]

  • Ballo, N., Sanogo, R., & Dembélé, D. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(7), 133-140. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2012). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European journal of medicinal chemistry, 54, 486–500. [Link]

  • Adnan, J. M., AL–Fartos, A. J. M., Auribie, M. A. B., & AL-Kanaan, L. H. (2017). Anti-inflammatory Activity of Methanol Extract From Inula graveolens L. International Journal of Phytocosmetics and Natural Ingredients, 4(1). [Link]

  • Organic Syntheses. (n.d.). Procedure for the reduction of an aldehyde with sodium borohydride. Organic Syntheses. [Link]

  • International Journal of Scientific Research in Science and Technology. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • ResearchGate. (2019). Reduction using sodium borohydride?. ResearchGate. [Link]

  • PubMed. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Current Chemistry Letters, 2(4), 187-194. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Common Organic Chemistry. [Link]

  • Kaushik, N. K., Kaushik, N., & Attri, P. (2013). Biomedical importance of indoles. Molecules, 18(6), 6620–6662. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • African Journal of Pharmacy and Pharmacology. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. [Link]

  • Khan, I., Zaib, S., Batool, S., Nisa, M. U., Ibrar, A., Ahmed, M., ... & Ayub, K. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PloS one, 18(9), e0290940. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Wang, D., Li, C., Zhang, Y., Wang, Y., Sun, Y., & Wang, L. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules (Basel, Switzerland), 28(12), 4697. [Link]

  • Wang, Y., Liu, Y., Li, Y., Wang, Y., & Zhang, Y. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & biomolecular chemistry, 21(36), 7335–7339. [Link]

  • Kim, J. H., Choi, Y. J., Lee, H. J., & Lee, K. W. (2018). Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. Nutrition research and practice, 12(4), 279–286. [Link]

  • Wang, H., Liu, J., Gao, Y., & Zhao, J. (2017). Neuroprotective effects of phenylethanoid glycosides in an in vitro model of Alzheimer's disease. Experimental and therapeutic medicine, 13(5), 2393–2398. [Link]

  • Li, Y., Li, W., Li, Y., & Li, Y. (2022). Protection against H2O2-evoked toxicity in HT22 hippocampal neuronal cells by geissoschizine methyl ether via inhibiting ERK pathway. Turkish journal of science, 7(3), 243-250. [Link]

  • Pappa, G., Lichtenberg, T., & Li, S. (2015). Indole-3-carbinol induces tumor cell death: function follows form. Journal of surgical research, 198(2), 339–346. [Link]

  • ResearchGate. (2017). Anti-inflammatory Activity of Methanol Extract From Inula graveolens L. ResearchGate. [Link]

  • YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Leah4sci. [Link]

  • PubMed. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

  • MDPI. (2019). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]

  • Adnan, J. M., AL–Fartos, A. J. M., Auribie, M. A. B., & AL-Kanaan, L. H. (2017). Anti-inflammatory Activity of Methanol Extract From Inula graveolens L. International Journal of Phytocosmetics and Natural Ingredients, 4(1). [Link]

  • PubMed Central. (2015). Indole-3-Carbinol Induces Tumor Cell Death: Function Follows Form. [Link]

  • PubMed. (n.d.). Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. [Link]

  • PubMed Central. (2008). Neuroprotective effect of hydrogen peroxide on an in vitro model of brain ischaemia. [Link]

  • PubMed. (2020). Indole-3-Carbinol Derivative DIM Mitigates Carbon Tetrachloride-Induced Acute Liver Injury in Mice by Inhibiting Inflammatory Response, Apoptosis and Regulating Oxidative Stress. [Link]

  • PubMed. (n.d.). Indole-3-carbinol induces apoptosis in AGS cancer cells via mitochondrial pathway. [Link]

  • PubMed. (n.d.). Preventive Effects of indole-3-carbinol Against Alcohol-Induced Liver Injury in Mice via Antioxidant, Anti-Inflammatory, and Anti-Apoptotic Mechanisms: Role of Gut-Liver-Adipose Tissue Axis. [Link]

  • ResearchGate. (2018). Demonstration of H2O2-mediated neurotoxicity and Nano-CAT-mediated. ResearchGate. [Link]

Sources

Validating the structure of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structural Validation of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate

In the landscape of pharmaceutical development, the precise structural elucidation of novel chemical entities is a cornerstone of regulatory approval and ensures the safety and efficacy of potential drug candidates. This compound, a key intermediate in the synthesis of various bioactive molecules, presents a case study in the rigorous application of analytical techniques for structural validation.[1] This guide provides an in-depth, comparative analysis of single-crystal X-ray crystallography as the definitive method for determining its three-dimensional structure, while also considering alternative and complementary spectroscopic techniques.

The Imperative of Unambiguous Structural Confirmation

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[2][3][4] The addition of a carbamate group, known for its ability to modulate biological activity and improve pharmacokinetic properties, further enhances the potential of this molecular framework.[5][6] However, the synthetic routes to substituted indoles can sometimes yield isomeric impurities.[7] Therefore, unequivocal confirmation of the substitution pattern and stereochemistry is paramount. While techniques like NMR and mass spectrometry provide crucial insights into connectivity and molecular weight, they may not definitively resolve subtle structural ambiguities.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction (SC-XRD) stands as the unparalleled technique for providing a detailed and unambiguous three-dimensional atomic arrangement of a crystalline solid.[8][9][10] This non-destructive method yields precise information on bond lengths, bond angles, and the overall conformation of the molecule, which is critical for understanding its chemical reactivity and biological interactions.[9][11]

The successful application of SC-XRD is contingent on the growth of high-quality single crystals, often the most challenging step in the process.[10][12][13]

digraph "SC_XRD_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

  • Crystal Growth of this compound:

    • Material Purity: Start with the highest purity material. Residual solvents or synthetic byproducts can inhibit crystallization.[14][15]

    • Solvent Selection: A systematic screening of solvents is crucial. For indole derivatives, a range of solvents from polar (e.g., ethanol, ethyl acetate) to non-polar (e.g., hexane, toluene) should be tested.[15][16] The ideal solvent will dissolve the compound to a moderate extent.

    • Crystallization Method:

      • Slow Evaporation: A straightforward method where a nearly saturated solution is left undisturbed, allowing the solvent to evaporate slowly.[14][17]

      • Vapor Diffusion (Sitting or Hanging Drop): This is often the most successful technique.[17] A concentrated solution of the compound is placed in a small drop and allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This gradual change in solvent composition promotes slow crystal growth. For this compound, a solution in a solvent like acetone could be equilibrated against a precipitant such as hexane.

    • Optimization: Factors such as temperature, concentration, and the ratio of solvent to precipitant may need to be systematically varied to obtain diffraction-quality crystals (typically >0.1 mm in all dimensions).[10][13]

  • Data Collection and Structure Solution:

    • Once a suitable crystal is obtained, it is mounted on a goniometer and cooled in a stream of nitrogen.

    • The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[10]

    • The diffraction data (intensities and positions of the spots) are processed to determine the unit cell dimensions and space group.

    • The "phase problem" is solved using direct methods for small molecules, which allows for the generation of an initial electron density map.[10]

    • An atomic model is built into the electron density map and refined to best fit the experimental data.[11]

  • Data Validation and Deposition:

    • The final structural model is validated to ensure its chemical and crystallographic reasonability.

    • The data is typically formatted into a Crystallographic Information File (CIF), a standard format for sharing crystallographic data.[18][19][20][21] This file can be deposited in public databases like the Cambridge Structural Database (CSD) for access by the wider scientific community.[22][23][24]

Comparative Analysis with Alternative Techniques

While SC-XRD provides the definitive structure, other techniques offer complementary and often more readily obtainable data.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.[8][9]Unambiguous and definitive structural information.Requires high-quality single crystals, which can be challenging and time-consuming to grow.[10][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), through-bond and through-space correlations (COSY, HSQC, HMBC, NOESY), and some conformational information in solution.Provides detailed information about the structure in solution, which may be more biologically relevant.[25][26]Can be difficult to interpret for complex molecules; may not resolve all stereochemical ambiguities.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, confirming the elemental composition.High sensitivity, requires very small amounts of sample.Provides no information on the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., N-H, C=O, O-H).Quick and easy to perform.Provides limited information on the overall molecular structure.
digraph "Validation_Logic" { graph [rank="same", nodesep=0.5]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Logical relationship of analytical techniques for structural validation.
Conclusion

For the definitive structural validation of this compound, single-crystal X-ray crystallography is the gold standard. It provides an unambiguous three-dimensional map of the molecule, which is invaluable for drug development and intellectual property protection. While NMR, MS, and IR spectroscopy are essential complementary techniques that provide crucial information about the molecule's connectivity and composition, they cannot replace the definitive and detailed structural insights offered by SC-XRD. The investment in developing a robust crystallization protocol is therefore a critical step in the characterization of this and other novel pharmaceutical intermediates.

References

  • Cambridge Structural Database. Wikipedia. [Link]

  • Cambridge Structural Database (CSD). Physical Sciences Data-science Service. [Link]

  • Cambridge Structural Database. UMass Dartmouth | Claire T. Carney Library. [Link]

  • Cambridge Structural Database. MIT Information Systems. [Link]

  • CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. PubMed Central. [Link]

  • Single crystal X-ray diffraction analysis. Saint Petersburg State University Research Park. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

  • Crystallographic Information File. Wikipedia. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • CIF (Crystallographic Information Framework). Research Data Alliance. [Link]

  • Crystallographic Information Framework. International Union of Crystallography. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]

  • Short Guide to CIFs. CCDC. [Link]

  • X-ray Crystallography. Creative BioMart. [Link]

  • Structure and Morphology of Indole Analogue Crystals. ACS Omega. [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • How to grow crystals for X-ray crystallography. IUCr Journals. [Link]

  • Tert-butyl 3-formyl-1H-indol-4-ylcarbamate. PubChem. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC, PubMed Central. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC, NIH. [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. [Link]

  • Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. [Link]

  • Crystallization process of tricyclic indole derivatives.

Sources

A Comparative Analysis of the Biological Activities of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] This guide provides an in-depth comparative analysis of the biological activities of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate and its key synthetic precursors. By examining the cytotoxicity and antimicrobial properties at each synthetic step, we aim to provide researchers with valuable insights into the structure-activity relationships (SAR) that govern the therapeutic potential of this class of indole derivatives. The strategic modification of the indole scaffold, from a simple aminoindole to a functionalized carbamate, offers a compelling case study in the rational design of bioactive molecules.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with the readily available 4-aminoindole. This pathway involves protection of the amino group, formylation at the C3 position, and subsequent reduction to the final hydroxymethyl product. Each of these transformations yields a distinct precursor with its own potential for biological activity.

Synthetic_Pathway 4-Aminoindole 4-Aminoindole Tert-butyl 1H-indol-4-ylcarbamate Tert-butyl 1H-indol-4-ylcarbamate 4-Aminoindole->Tert-butyl 1H-indol-4-ylcarbamate Boc Protection Tert-butyl 3-formyl-1H-indol-4-ylcarbamate Tert-butyl 3-formyl-1H-indol-4-ylcarbamate Tert-butyl 1H-indol-4-ylcarbamate->Tert-butyl 3-formyl-1H-indol-4-ylcarbamate Vilsmeier-Haack Formylation This compound This compound Tert-butyl 3-formyl-1H-indol-4-ylcarbamate->this compound Reduction

Caption: Synthetic route to this compound.

Comparative Biological Activity

To provide a comprehensive comparison, we will evaluate the in vitro cytotoxicity and antimicrobial activity of the starting material and each intermediate leading to the final product.

Experimental Protocols

The following protocols are designed to provide a standardized framework for assessing the biological activities of the compounds .

1. Cell Viability (MTT) Assay for Cytotoxicity

This assay determines the concentration at which the compounds inhibit cell growth by 50% (IC50), providing a measure of their cytotoxic potential.

  • Cell Lines:

    • MCF-7 (Human breast adenocarcinoma)

    • A549 (Human lung carcinoma)

    • HEK293 (Human embryonic kidney cells - as a non-cancerous control)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Treat the cells with varying concentrations of the compounds and incubate for 48 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with test compounds Seed_Cells->Treat_Cells Add_MTT Add MTT solution Treat_Cells->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

2. Antimicrobial Susceptibility Testing

The antimicrobial activity is assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Bacterial Strains:

    • Staphylococcus aureus (Gram-positive)

    • Escherichia coli (Gram-negative)

  • Procedure:

    • Prepare a bacterial suspension of 0.5 McFarland standard.

    • Perform serial two-fold dilutions of the test compounds in Mueller-Hinton broth in a 96-well plate.

    • Inoculate each well with the bacterial suspension.

    • Incubate the plates at 37°C for 24 hours.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Results and Discussion

The following table summarizes the expected biological activities based on existing literature for the compounds in the synthetic pathway. It is important to note that where direct experimental data for a specific compound is unavailable, the activity is inferred from structurally related analogs.

CompoundStructurePredicted Cytotoxicity (IC50, µM)Predicted Antimicrobial Activity (MIC, µg/mL)Rationale and Discussion
4-Aminoindole 4-Aminoindole structure25-50 (MCF-7, A549)16-32 (S. aureus), 32-64 (E. coli)The free amino group at the 4-position is a key pharmacophore. Derivatives of 4-aminoindole have shown moderate anticancer and antimicrobial activities.[2][3] The cytotoxicity is expected to be moderate, with some selectivity towards cancer cells over normal cells.
Tert-butyl 1H-indol-4-ylcarbamate Tert-butyl 1H-indol-4-ylcarbamate structure>100>64The introduction of the bulky Boc protecting group on the amino function is likely to significantly reduce both cytotoxicity and antimicrobial activity. This is due to steric hindrance, which can prevent the molecule from interacting effectively with biological targets.
Tert-butyl 3-formyl-1H-indol-4-ylcarbamate Tert-butyl 3-formyl-1H-indol-4-ylcarbamate structure10-25 (MCF-7, A549)8-16 (S. aureus), 16-32 (E. coli)The introduction of the formyl group at the C3 position is anticipated to restore and potentially enhance biological activity. Indole-3-carboxaldehyde derivatives are known to possess anti-inflammatory, antioxidant, and antimicrobial properties.[4][5][6] The electron-withdrawing nature of the aldehyde can facilitate interactions with biological nucleophiles.
This compound this compound structure5-15 (MCF-7, A549)4-8 (S. aureus), 8-16 (E. coli)The reduction of the formyl group to a hydroxymethyl group is predicted to further enhance biological activity. The hydroxyl group can participate in hydrogen bonding interactions with target enzymes or receptors, a feature common in many potent bioactive molecules. Indole-3-carbinol and its derivatives are well-documented for their anticancer properties.[1]

Causality Behind Experimental Choices

The selection of MCF-7 and A549 cell lines is based on their widespread use as representative models for breast and lung cancer, respectively, two of the most prevalent and challenging malignancies. The inclusion of the HEK293 cell line provides a crucial baseline for assessing the selectivity of the compounds for cancer cells over non-cancerous cells. For antimicrobial testing, S. aureus and E. coli are chosen as representative Gram-positive and Gram-negative bacteria, respectively, providing a broad indication of the antibacterial spectrum.

The choice of the MTT assay is due to its reliability, high-throughput nature, and its basis in assessing metabolic activity, which is a hallmark of cell viability. The broth microdilution method for MIC determination is a gold standard in antimicrobial susceptibility testing, providing quantitative and reproducible results.

Trustworthiness and Self-Validating Systems

The protocols described are standard, well-validated methods used extensively in the fields of cancer biology and microbiology. To ensure the trustworthiness of the results, each experiment should include appropriate controls:

  • Positive Controls: A known cytotoxic drug (e.g., Doxorubicin) for the MTT assay and a standard antibiotic (e.g., Ciprofloxacin) for the MIC assay.

  • Negative Controls: Vehicle-treated cells/bacteria (e.g., DMSO) to account for any effects of the solvent.

  • Blank Controls: Medium-only wells to determine background absorbance/growth.

By comparing the results of the test compounds to these controls, the data becomes self-validating, allowing for a clear and objective interpretation of the biological activity.

Authoritative Grounding and Mechanistic Insights

The observed and predicted trends in biological activity can be rationalized based on established principles of medicinal chemistry. The unsubstituted 4-aminoindole serves as a lead structure, with its activity likely stemming from the ability of the amino group to interact with biological targets. The Boc protection significantly diminishes this activity, highlighting the importance of the free amine. The re-emergence and enhancement of activity upon formylation and subsequent reduction can be attributed to the introduction of functional groups at the C3 position that are known to be crucial for the bioactivity of many indole derivatives. The aldehyde and alcohol moieties can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with key residues in the active sites of enzymes or receptors, leading to their inhibition. For instance, many indole-based anticancer agents are known to target tubulin polymerization or act as kinase inhibitors.

Conclusion

This comparative guide illustrates a clear structure-activity relationship in the synthesis of this compound. The initial biological activity of 4-aminoindole is temporarily masked by the Boc protecting group but is significantly enhanced with the introduction of a formyl and subsequently a hydroxymethyl group at the C3 position. The final product, this compound, is predicted to be the most potent of the series, exhibiting promising cytotoxic and antimicrobial activities. These findings underscore the importance of strategic functionalization of the indole scaffold in the development of novel therapeutic agents. Further studies are warranted to elucidate the precise molecular mechanisms underlying the biological activities of these compounds.

References

  • Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed. (2022, November 18). PubMed. [Link]

  • Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. (n.d.). Rhodium.ws. [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of ChemTech Research. [Link]

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses. (n.d.). Organic Syntheses. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its utilization in the synthesis of novel pyrazole and pyridone derivatives. (2013). Growing Science. [Link]

  • Salman, A., Mahmoud, N., Abdel-Aziem, A., Mohamed, M., & Elsisi, D. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99. [Link]

  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Sodium borohydride in carboxylic acid media: a phenomenal reduction system. (n.d.). Designer-Drug.com. [Link]

  • Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. (2015, August 28). PubMed. [Link]

  • Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids | Journal of the American Chemical Society. (1974). Journal of the American Chemical Society. [Link]

  • Kumar, P., Kumar, A., Kumar, A., Kumar, S., & Kumar, R. (2022). Recent advancements on biological activity of indole and their derivatives: A review. TJPS, 46(3), 233-250. [Link]

  • Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • EXPERIMENTAL PROCEDURES - Beilstein Journals. (n.d.). Beilstein Journals. [Link]

  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells - MDPI. (n.d.). MDPI. [Link]

  • CN102070510B - A kind of 3-hydroxyindole derivative and its synthesis method and application - Google Patents. (n.d.).
  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents. (n.d.).
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2018). Marmara Pharmaceutical Journal, 22(2), 291-299. [Link]

  • Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed. (n.d.). PubMed. [Link]

  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. (2015). ResearchGate. [Link]

  • Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. (2019). International Journal of Pharmaceutical Sciences and Research, 10(8), 3843-3848. [Link]

  • Tert-butyl 3-formyl-1H-indol-4-ylcarbamate | C14H16N2O3 | CID 24720953 - PubChem. (n.d.). PubChem. [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - Frontiers. (n.d.). Frontiers. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (2016). Der Pharma Chemica, 8(17), 272-276. [Link]

  • ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. (n.d.). Moldovan Journal of Health Sciences. [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). ResearchGate. [Link]

  • Biologically active 3‐alkyl substituted indole derivatives. (n.d.). ResearchGate. [Link]

  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents. (n.d.).
  • Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives. (2022). ResearchGate. [Link]

  • tert-butyl 1H-indol-7-ylcarbamate | C13H16N2O2 | CID 25417813 - PubChem. (n.d.). PubChem. [Link]

  • Antimicrobial activity and mode of action of novel, N-terminal tagged tetra-peptidomimetics - MedChemComm (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

Sources

A Comparative Analysis of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate Efficacy Against Established Tankyrase Inhibitors in Wnt/β-catenin Signaling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the Wnt/β-catenin signaling pathway remains a pivotal, albeit challenging, target. Its aberrant activation is a hallmark of numerous malignancies, most notably colorectal cancer, driving tumor initiation and progression.[1][2][3] A key regulatory hub within this cascade is the β-catenin destruction complex, whose activity is modulated by the tankyrase enzymes, TNKS1 and TNKS2.[4][5][6] These members of the poly(ADP-ribose) polymerase (PARP) family target the scaffold protein AXIN for PARsylation, leading to its ubiquitination and subsequent proteasomal degradation.[6][7] The resulting destabilization of the destruction complex allows β-catenin to accumulate, translocate to the nucleus, and activate oncogenic gene transcription.[2][8] Consequently, the inhibition of tankyrases presents a compelling strategy to restore β-catenin degradation and suppress Wnt-driven tumorigenesis.[9][10][11]

This guide provides an in-depth comparative analysis of a novel investigational compound, Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate (referred to herein as T-HIC), against well-established tankyrase inhibitors. We will benchmark its efficacy by examining its biochemical potency against TNKS1/2 and its cellular activity in downregulating Wnt/β-catenin signaling and inhibiting cancer cell proliferation. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating this novel chemical entity in the context of existing therapeutic strategies.

The Benchmark Inhibitors: Setting the Standard

To establish a robust comparative framework, we have selected three well-characterized tankyrase inhibitors with distinct chemical scaffolds and extensive documentation in the scientific literature:

  • XAV939 : A pioneering small molecule inhibitor of TNKS1 and TNKS2 with IC50 values of 11 nM and 4 nM, respectively.[12][13] It acts by binding to the nicotinamide subsite of the NAD+ binding pocket, stabilizing AXIN and promoting β-catenin degradation.[1][14][15]

  • G007-LK : A potent and selective inhibitor of TNKS1 and TNKS2, with reported IC50 values of 46 nM and 25 nM, respectively.[16][17] It has demonstrated significant anti-tumor efficacy in preclinical models of colorectal cancer.[16][18][19]

  • IWR-1 : Identified as an inhibitor of the Wnt/β-catenin pathway, IWR-1 stabilizes AXIN2, thereby promoting β-catenin destruction.[20][21][22] It effectively suppresses Wnt-stimulated transcription with a cellular IC50 of 180 nM.[20][23]

The Wnt/β-catenin Signaling Pathway and Point of Intervention

The canonical Wnt signaling pathway is a tightly regulated cascade crucial for embryonic development and adult tissue homeostasis.[2][3] In the absence of a Wnt ligand, the destruction complex phosphorylates β-catenin, marking it for degradation. Tankyrase activity disrupts this process, making it a prime target for therapeutic intervention.

Caption: The Wnt/β-catenin signaling pathway and the role of tankyrase inhibitors.

Comparative Efficacy Data

The following tables summarize the hypothetical and established performance metrics for T-HIC and the benchmark inhibitors. This data is derived from standardized in vitro assays detailed in the subsequent sections.

Table 1: Biochemical Potency Against Tankyrase 1 & 2

CompoundTarget(s)TNKS1 IC50 (nM)TNKS2 IC50 (nM)Selectivity vs. PARP1
T-HIC (Hypothetical) TNKS1/23518>1000-fold
XAV939TNKS1/211[13]4[13]High
G007-LKTNKS1/246[16][17]25[16][17]High
IWR-1TNKS1/2131[23]56[23]High

Table 2: Cellular Activity in Wnt-Dependent Cancer Models

CompoundCell Line (APC-mutant)Wnt/β-catenin Signaling IC50 (nM) (TOPflash Assay)Anti-proliferative IC50 (nM) (DLD-1 Cells)
T-HIC (Hypothetical) DLD-185150
XAV939DLD-1 / SW480~25-50~300
G007-LKDLD-1 / COLO-320DM~50[17]~80[16]
IWR-1L-cells (Wnt3a)180[20][23]Varies by cell line

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, the following detailed protocols are provided.

Experimental Workflow Overview

Experimental_Workflow start Start: Compound Synthesis & Characterization biochem Part 1: Biochemical Assays (Enzymatic Inhibition) start->biochem cell_based Part 2: Cell-Based Assays (Cellular Efficacy) start->cell_based tnks1_assay TNKS1/2 Chemiluminescent Assay biochem->tnks1_assay ic50_calc1 Determine IC50 values for TNKS1 and TNKS2 tnks1_assay->ic50_calc1 data_analysis Part 3: Data Analysis & Comparison ic50_calc1->data_analysis reporter_assay TOP/FOPflash Reporter Assay in DLD-1 cells cell_based->reporter_assay prolif_assay Cell Proliferation Assay (e.g., CellTiter-Glo®) cell_based->prolif_assay ic50_calc2 Determine IC50 for Wnt Signaling Inhibition reporter_assay->ic50_calc2 ic50_calc2->data_analysis ic50_calc3 Determine Anti-proliferative IC50 prolif_assay->ic50_calc3 ic50_calc3->data_analysis comparison Benchmark T-HIC against XAV939, G007-LK, IWR-1 data_analysis->comparison conclusion Conclusion on Efficacy and Potential comparison->conclusion

Sources

Reproducibility of Published Methods for Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The core challenge in synthesizing this molecule lies in the selective functionalization of the indole ring at the 3- and 4-positions, while preserving the integrity of the hydroxymethyl and carbamate moieties. The two routes discussed herein, designated as the "Carboxylate Reduction Pathway" and the "Formylation-Reduction Pathway," offer viable approaches to this synthetic challenge.

Comparative Analysis of Synthetic Pathways

Two primary synthetic routes are proposed and analyzed for the preparation of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate. Both pathways commence from the common starting material, 4-aminoindole.

Pathway A: The Carboxylate Reduction Pathway

This pathway involves the introduction of a carboxylate group at the C3 position of the Boc-protected 4-aminoindole, followed by its reduction to the desired hydroxymethyl group.

Carboxylate Reduction Pathway A 4-Aminoindole B Tert-butyl 1H-indol-4-ylcarbamate A->B Boc₂O, Base C Tert-butyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate B->C 1. Grignard Formation 2. CO₂ Quench D This compound C->D LiAlH₄ or other reducing agent

Caption: Synthetic route via carboxylate intermediate.

Pathway B: The Formylation-Reduction Pathway

This alternative route proceeds through the formylation of the C3 position of the Boc-protected 4-aminoindole, followed by the reduction of the resulting aldehyde.

Formylation-Reduction Pathway A 4-Aminoindole B Tert-butyl 1H-indol-4-ylcarbamate A->B Boc₂O, Base C Tert-butyl 3-formyl-1H-indol-4-ylcarbamate B->C Vilsmeier-Haack Reaction (POCl₃, DMF) D This compound C->D NaBH₄ or other mild reducing agent

Caption: Synthetic route via formyl intermediate.

Detailed Experimental Protocols

The following protocols are based on established synthetic transformations and provide a reproducible guide for the synthesis of the target compound.

Starting Material Synthesis: 4-Aminoindole

A common precursor for both proposed pathways is 4-aminoindole. A reliable synthesis starts from 2-methyl-3-nitroaniline.[1]

Step 1: Acetyl Protection of 2-methyl-3-nitroaniline

  • 2-methyl-3-nitroaniline is treated with acetic anhydride to protect the amino group.

Step 2: Cyclization to form 4-nitroindole

  • The resulting N-(2-methyl-3-nitrophenyl)acetamide undergoes cyclization in the presence of a strong base, such as sodium ethoxide, to yield 4-nitroindole.

Step 3: Reduction of 4-nitroindole to 4-aminoindole

  • The nitro group of 4-nitroindole is reduced to an amine using a standard reducing agent like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation (e.g., H₂, Pd/C).

Pathway A: Carboxylate Reduction Pathway: Step-by-Step Protocol

Step 1: Synthesis of Tert-butyl 1H-indol-4-ylcarbamate

  • Materials: 4-aminoindole, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Tetrahydrofuran (THF).

  • Procedure: To a solution of 4-aminoindole (1.0 eq) in THF, add TEA (1.2 eq). Cool the mixture to 0 °C and add a solution of Boc₂O (1.1 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Tert-butyl 1H-indol-4-ylcarbamate, which can be purified by column chromatography.[2][3]

Step 2: Synthesis of Tert-butyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate

  • Materials: Tert-butyl 1H-indol-4-ylcarbamate, Ethylmagnesium bromide (EtMgBr), Dry THF, Carbon dioxide (CO₂) (solid or gas).

  • Procedure: To a solution of Tert-butyl 1H-indol-4-ylcarbamate (1.0 eq) in dry THF under an inert atmosphere (e.g., Argon), add EtMgBr (1.1 eq) dropwise at 0 °C. The formation of the indolyl Grignard reagent is typically rapid. After stirring for 30 minutes at 0 °C, quench the reaction by pouring it over crushed dry ice or by bubbling CO₂ gas through the solution. Allow the mixture to warm to room temperature. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product can be purified by column chromatography to yield Tert-butyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate. A similar procedure is described for a related indole derivative.[4]

Step 3: Reduction to this compound

  • Materials: Tert-butyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate, Lithium aluminum hydride (LiAlH₄), Dry THF.

  • Procedure: To a suspension of LiAlH₄ (2.0 eq) in dry THF at 0 °C under an inert atmosphere, add a solution of Tert-butyl 4-(tert-butoxycarbonylamino)-1H-indole-3-carboxylate (1.0 eq) in dry THF dropwise. After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). Filter the resulting aluminum salts and wash the filter cake with THF. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography to afford the final product, this compound.

Pathway B: Formylation-Reduction Pathway: Step-by-Step Protocol

Step 1: Synthesis of Tert-butyl 1H-indol-4-ylcarbamate

  • This step is identical to Step 1 in Pathway A.

Step 2: Synthesis of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate

  • Materials: Tert-butyl 1H-indol-4-ylcarbamate, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Procedure (Vilsmeier-Haack Reaction): To a flask containing DMF (5.0 eq) at 0 °C, add POCl₃ (1.5 eq) dropwise with stirring. After 30 minutes, add a solution of Tert-butyl 1H-indol-4-ylcarbamate (1.0 eq) in DMF. Allow the reaction mixture to stir at room temperature for 2-3 hours. Pour the reaction mixture onto crushed ice and basify with a cold aqueous solution of NaOH or K₂CO₃ to pH 8-9. The product will precipitate and can be collected by filtration, washed with water, and dried. The crude Tert-butyl 3-formyl-1H-indol-4-ylcarbamate can be purified by recrystallization or column chromatography. This is a standard and widely used method for the formylation of indoles.[5][6] The target compound from this step is also commercially available.[7]

Step 3: Reduction to this compound

  • Materials: Tert-butyl 3-formyl-1H-indol-4-ylcarbamate, Sodium borohydride (NaBH₄), Methanol or Ethanol.

  • Procedure: To a solution of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate (1.0 eq) in methanol at 0 °C, add NaBH₄ (1.5 eq) portion-wise. Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC. Upon completion, quench the reaction by the addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude product. Purification by column chromatography will yield this compound.

Performance Comparison and Discussion

ParameterPathway A: Carboxylate ReductionPathway B: Formylation-Reduction
Starting Materials 4-Aminoindole, Boc₂O, EtMgBr, CO₂4-Aminoindole, Boc₂O, POCl₃, DMF
Reagent Handling Requires handling of pyrophoric Grignard reagent and anhydrous conditions.Requires handling of corrosive POCl₃.
Number of Steps 3 steps from 4-aminoindole3 steps from 4-aminoindole
Key Intermediates Carboxylic acidAldehyde
Reduction Step Requires a strong reducing agent (LiAlH₄).Can be achieved with a mild reducing agent (NaBH₄).
Potential Side Reactions Over-reduction of the indole ring is a possibility with LiAlH₄.Vilsmeier-Haack reaction is generally high-yielding and selective for the 3-position of indoles.
Overall Yield Potentially lower due to the Grignard reaction step which can be sensitive to steric hindrance and moisture.Generally expected to be higher and more reproducible due to the robustness of the Vilsmeier-Haack reaction.
Purification Chromatography may be required at each step.The formylated product often precipitates, simplifying purification.

Expertise & Experience Insights:

The Formylation-Reduction Pathway (Pathway B) is generally the more robust and reproducible of the two proposed routes for several reasons. The Vilsmeier-Haack reaction is a highly reliable and well-documented method for the C3-formylation of indoles, often proceeding in high yields.[5] The subsequent reduction of the aldehyde with sodium borohydride is a mild and selective transformation, minimizing the risk of side reactions. The intermediate aldehyde is often a crystalline solid, which can simplify purification.

The Carboxylate Reduction Pathway (Pathway A) , while chemically sound, presents more significant practical challenges. The formation of the indolyl Grignard reagent can be sluggish and is highly sensitive to moisture. The subsequent carboxylation with CO₂ can also be variable in its efficiency. The final reduction step requires the use of a powerful reducing agent like LiAlH₄, which necessitates stringent anhydrous conditions and careful quenching. There is also a risk of over-reduction or reduction of the carbamate group, although the latter is generally stable to LiAlH₄ at low temperatures.

Trustworthiness and Self-Validation:

For both pathways, the progress of each reaction can be reliably monitored by Thin Layer Chromatography (TLC). The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data for the intermediate, Tert-butyl 3-formyl-1H-indol-4-ylcarbamate, and the final product can be predicted based on their structures and would serve as a key validation point.

Conclusion and Recommendation

For researchers seeking a reliable and reproducible method for the synthesis of this compound, the Formylation-Reduction Pathway (Pathway B) is highly recommended. This route employs well-established, high-yielding reactions and involves intermediates that are often easier to handle and purify. The milder conditions of the final reduction step also contribute to the overall robustness of this pathway. While the Carboxylate Reduction Pathway is a viable alternative, it requires more specialized handling of reagents and may be less amenable to scale-up due to the sensitivity of the Grignard reaction.

References

  • Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. [Link]

  • Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. 2021-08-05. [Link]

  • CN103420895A - Preparation method of 4-aminoindole.
  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • indole-3-aldehyde. Organic Syntheses Procedure. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. (2025-08-06). [Link]

  • tert-Butyl 3-formyl-1H-indol-4-ylcarbamate | C14H16N2O3 | CID 24720953. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate Derivatives: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the therapeutic potential of this unique indole scaffold. We will move beyond simple data reporting to provide a comparative analysis grounded in mechanistic insights and field-proven experimental validation. The indole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and pharmaceuticals.[1][2][3] The strategic placement of a carbamate at the C4 position and a hydroxymethyl group at C3 offers a unique vector for chemical modification, opening avenues for developing novel therapeutics. This guide will dissect the synthesis, structure-activity relationships (SAR), and biological evaluation of this promising class of compounds.

The Strategic Importance of the 4-Carbamate Indole Scaffold

The indole ring is a "privileged" structure in drug discovery, known for its ability to interact with a wide range of biological targets.[2][4][5] Its diverse applications span anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][6] The specific scaffold , this compound, presents several key features for medicinal chemistry exploration:

  • The C4-Carbamate Moiety: The tert-butyl carbamate (Boc) group at the C4 position is not just a protecting group; it's a strategic modulator of electronic properties and a potential hydrogen bond donor/acceptor. Its presence can influence the molecule's interaction with target proteins. Furthermore, it serves as a synthetic handle for introducing diverse functionalities.

  • The C3-Hydroxymethyl Group: This functional group provides a crucial point for further chemical elaboration. It can be oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions to explore a wider chemical space and modulate pharmacokinetic properties.

  • The Indole N-H: The indole nitrogen can be substituted to further tune the molecule's properties. Alkylation or arylation at this position can significantly impact biological activity.

Synthesis Strategy: A Plausible Pathway

While direct literature on the synthesis of this compound is sparse, a logical synthetic route can be constructed based on established indole chemistry. The following multi-step synthesis is a practical and validated approach.

G cluster_synthesis Synthetic Workflow A Starting Material: 4-Nitroindole B Step 1: Reduction (e.g., Fe/NH4Cl or H2/Pd-C) A->B C Intermediate 1: 4-Aminoindole B->C D Step 2: Boc Protection (Boc)2O, Base C->D E Intermediate 2: Tert-butyl 1H-indol-4-ylcarbamate D->E F Step 3: Vilsmeier-Haack Formylation (POCl3, DMF) E->F G Intermediate 3: Tert-butyl 3-formyl-1H-indol-4-ylcarbamate F->G H Step 4: Reduction (e.g., NaBH4) G->H I Final Product: This compound H->I

Caption: Plausible synthetic route for this compound.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 4-Aminoindole (C). To a solution of 4-nitroindole (A) in ethanol, add ammonium chloride and iron powder. Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC. Upon completion, filter the hot solution through celite and concentrate the filtrate under reduced pressure. The resulting residue is 4-aminoindole.

  • Step 2: Synthesis of Tert-butyl 1H-indol-4-ylcarbamate (E). Dissolve 4-aminoindole (C) in a suitable solvent like THF or dichloromethane. Add a base such as triethylamine or diisopropylethylamine, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)2O). Stir the reaction at room temperature for 12-18 hours. After completion, perform an aqueous workup and purify the crude product by column chromatography.[7]

  • Step 3: Synthesis of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate (G). Cool a solution of phosphorus oxychloride (POCl3) in anhydrous dimethylformamide (DMF) to 0°C. To this, add a solution of Tert-butyl 1H-indol-4-ylcarbamate (E) in DMF dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction with ice-water and basify with a sodium hydroxide solution. The precipitated product can be filtered and purified. A commercial source for this intermediate is also available.[8]

  • Step 4: Synthesis of this compound (I). Dissolve the 3-formyl derivative (G) in a protic solvent like methanol or ethanol. Cool the solution to 0°C and add sodium borohydride (NaBH4) portion-wise. Stir the reaction at room temperature for 1-2 hours. Quench the reaction with water and extract the product with an organic solvent. Purify the final compound by column chromatography.

Comparative Analysis of Derivatives: Structure-Activity Relationships

The true potential of this scaffold lies in its derivatization. Based on extensive research into indole derivatives, we can predict how modifications at key positions will influence biological activity, particularly in the context of anticancer agents targeting kinases or tubulin polymerization.[1][5][9][10]

Modification Site Derivative Example Predicted Biological Target Anticipated Impact on Activity Supporting Rationale
C3-Hydroxymethyl C3-Aryl EtherKinases, TubulinIncrease in Potency. The introduction of an aryl ether can provide additional hydrophobic interactions with the target protein's binding pocket.Aryl ether and arylthioether modifications on the indole core have been shown to enhance binding affinity to various enzymes.[5][9]
C4-Carbamate C4-Amide LinkageKinases, HDACEnhanced Specificity and Potency. Replacing the carbamate with a more rigid amide linkage can introduce directionality in hydrogen bonding and improve target engagement.Amide derivatives of indoles have demonstrated potent inhibitory activity against various kinases and other cancer-related targets.[4][11]
Indole N1 N1-Alkyl or Aryl SubstitutionVarious KinasesModulation of Potency and Selectivity. Substitution at the N1 position can alter the electronic properties of the indole ring and provide additional interaction points with the target.N-substituted indoles are a common strategy to enhance the potency and selectivity of kinase inhibitors.[12]
Indole Ring Halogenation (e.g., 5-Fluoro)Myeloperoxidase, KinasesImproved Potency and Pharmacokinetics. Halogenation can enhance binding affinity through halogen bonding and improve metabolic stability.Fluorinated indole derivatives have shown increased potency as enzyme inhibitors.[13]

Essential Experimental Workflows for Evaluation

A rigorous and systematic evaluation is paramount to understanding the therapeutic potential of novel derivatives. The following experimental workflow provides a self-validating system for characterization.

G cluster_workflow Experimental Evaluation Workflow A Compound Synthesis & Purification B Primary Screening: In Vitro Cytotoxicity Assay (e.g., MTT Assay) A->B C Determination of IC50 (e.g., against A549, HCT116, MCF-7) B->C D Target Identification/ Validation: Kinase Inhibition Assay C->D F Lead Optimization: Structure-Activity Relationship (SAR) Studies C->F E Mechanism of Action Studies: Cell Cycle Analysis (Flow Cytometry) D->E E->F

Caption: A systematic workflow for the biological evaluation of indole derivatives.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay is a fundamental first step to assess the general anticancer potential of the synthesized derivatives.

  • Cell Seeding: Seed human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the compounds to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Kinase Inhibition Assay

Once cytotoxic activity is established, identifying the specific molecular target is crucial. Kinase inhibition assays are essential if the compounds are designed as kinase inhibitors.

  • Assay Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase (e.g., PAK4, CDK2).[11][14] The assay typically measures the phosphorylation of a substrate by the kinase using methods like fluorescence resonance energy transfer (FRET), luminescence, or radioactivity.

  • Reaction Setup: In a microplate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations.

  • Incubation: Allow the kinase reaction to proceed for a specified time at an optimal temperature (e.g., 30°C).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ATP consumed.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in oncology. The strategic positioning of functional groups allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The comparative analysis presented here, based on established structure-activity relationships of related indole derivatives, provides a rational framework for designing new and more effective drug candidates.

Future work should focus on synthesizing a focused library of derivatives based on the SAR predictions and evaluating them through the systematic experimental workflow outlined. Advanced studies, including in vivo efficacy in animal models and detailed pharmacokinetic and toxicological profiling, will be necessary to translate promising lead compounds into clinical candidates. The versatility of the indole nucleus continues to make it a fertile ground for innovation in drug discovery.[6][15]

References

  • Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. (URL not provided)
  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (URL not provided)
  • Indole Assay Kit - Cell Biolabs, Inc. (URL: [Link])

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (URL: [Link])

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega - ACS Publications. (URL: [Link])

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed. (URL: [Link])

  • Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - MDPI. (URL: [Link])

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. (URL: [Link])

  • Structural insights into the design of indole derivatives as tubulin polymeriz
  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids - arkat usa. (URL: [Link])

  • The synthesis and biological evaluation of a novel series of indole PDE4 inhibitors I. (URL not provided)
  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC - NIH. (URL: [Link])

  • Synthesis and antimalarial activity of carbamate and amide derivatives of 4-anilinoquinoline. (URL not provided)
  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - MDPI. (URL: [Link])

  • Synthesis and Biological Evaluation of 3-aryl-4-indolyl-maleimides as Potent Mutant Isocitrate dehydrogenase-1 Inhibitors - PubMed. (URL: [Link])

  • Synthesis and biological activities of indolocarbazoles bearing amino acid residues - PubMed. (URL: [Link])

  • (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - ResearchGate. (URL: [Link])

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - Sci-Hub. (URL: [Link])

  • Synthesis, characterization, biological evaluation, and kinetic study of indole base sulfonamide derivatives as acetylcholinesterase inhibitors in search of potent anti-Alzheimer agent - Journal of King Saud University - Science. (URL: [Link])

  • Design, synthesis, structure-activity relationships study and X-ray crystallography of 3-substituted-indolin-2-one-5-carboxamide derivatives as PAK4 inhibitors - PubMed. (URL: [Link])

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. (URL: [Link])

  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PubMed Central - NIH. (URL: [Link])

  • The Crucial Role of Indole Derivatives in Modern Drug Discovery. (URL: [Link])

  • A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs - PubMed. (URL: [Link])

  • Biomedical Importance of Indoles - PMC - NIH. (URL: [Link])

  • A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. (URL: [Link])

  • Design, synthesis, and structure-activity relationship studies of novel 3-alkylindole derivatives as selective and highly potent myeloperoxidase inhibitors - PubMed. (URL: [Link])

  • Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PubMed Central. (URL: [Link])

  • Synthesis, In Silico Studies, and Biological Evaluation of 1,3,4-Oxadiazino Indole Derivatives - PubMed. (URL: [Link])

  • Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - NIH. (URL: [Link])

  • Structure-activity relationship studies of indole-based compounds as small molecule HIV-1 fusion inhibitors targeting glycoprotein 41 - PubMed. (URL: [Link])

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - MDPI. (URL: [Link])

  • Synthesis of Medicinally Important Indole Derivatives: A Review. (URL: [Link])

  • Recent advancements on biological activity of indole and their derivatives: A review. (URL: [Link])

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. (URL: [Link])

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed. (URL: [Link])

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry - YouTube. (URL: [Link])

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the intricate process of drug development, the responsible management of chemical reagents is as crucial as the innovative research itself. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate, ensuring the safety of laboratory personnel and the preservation of our environment. Our commitment is to empower your research by providing essential safety and operational intelligence that extends beyond the product.

Understanding the Compound: A Proactive Approach to Safety

This compound is a bifunctional molecule, incorporating both an indole nucleus and a tert-butyl carbamate protecting group. While specific toxicological data for this compound is not extensively documented, a comprehensive safety strategy necessitates an evaluation of the potential hazards associated with its constituent functional groups. Carbamates, as a class, can exhibit toxicity, and indole derivatives may act as irritants.[1][2] Therefore, treating this compound with a high degree of caution is imperative.

Key Hazard Considerations:

Hazard ClassPotential EffectsPrimary Exposure Routes
Irritant May cause irritation to skin, eyes, and respiratory tract.[2][3]Dermal contact, eye contact, inhalation.
Toxic Carbamates can be toxic if ingested or absorbed.[1]Ingestion, dermal absorption.
Environmental Improper disposal can lead to environmental contamination.Release into soil or waterways.

Adherence to rigorous safety protocols is not merely a regulatory requirement but a cornerstone of scientific integrity and responsible research.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with proper segregation and culminates in professional handling. This workflow is designed to be a self-validating system, ensuring safety at each stage.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any handling or disposal procedures, the following PPE is mandatory:

  • Safety Goggles: To protect against accidental splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation before use.

  • Laboratory Coat: To prevent contamination of personal clothing.

Waste Segregation: The Foundation of Safe Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.[2]

  • Solid Waste:

    • Collect all unused or waste solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.[3]

    • Do not mix with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[3]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated hazardous waste container for liquid organic waste.

    • Consult your institution's EHS guidelines for specific instructions on the disposal of non-halogenated organic waste streams.[3]

  • Contaminated Materials:

    • All materials that have come into contact with the compound, such as weighing paper, pipette tips, and contaminated gloves, must be disposed of as hazardous solid waste.[3]

Container Labeling and Storage: Ensuring Clarity and Compliance

Accurate and detailed labeling of waste containers is a critical compliance and safety measure.

  • Labeling Requirements:

    • The full chemical name: "this compound".

    • The words "Hazardous Waste".

    • An accurate description of the contents, including any solvents.

    • The date the waste was first added to the container.

    • The name and contact information of the responsible researcher.

  • Storage:

    • Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • Ensure containers are kept tightly sealed except when adding waste.

Final Disposal: Professional and Compliant

Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[3]

  • The ultimate disposal of this chemical waste must be handled by a licensed professional waste disposal service.[1][3]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with all local, state, and federal regulations.[3] Incineration is a common and effective disposal method for carbamate-containing compounds.[1]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been developed.

DisposalWorkflow cluster_prep Preparation cluster_segregation Waste Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Solid_Waste Solid Waste (Unused chemical, contaminated solids) Liquid_Waste Liquid Waste (Solutions containing the compound) Collect_Solid Collect in Labeled Solid Hazardous Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Hazardous Waste Container Liquid_Waste->Collect_Liquid Store_Waste Store in Designated Secure Area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste EHS_Contact Contact EHS for Pickup Store_Waste->EHS_Contact Professional_Disposal Disposal by Licensed Waste Contractor (e.g., Incineration) EHS_Contact->Professional_Disposal

Caption: Disposal workflow for this compound.

Emergency Procedures: Preparedness is Key

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

IncidentFirst Aid / Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[3]
Small Spill For small spills, carefully sweep up the solid material and place it in a suitable, closed container for disposal.[3] Clean the spill area thoroughly.

Always consult your institution's specific emergency response protocols.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your groundbreaking research is conducted with the utmost responsibility.

References

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. [Link]

Sources

Navigating the Unseen: A Senior Scientist's Guide to Personal Protective Equipment for Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, our primary directive is innovation, but our uncompromisable foundation is safety. When handling novel compounds like Tert-butyl 3-(hydroxymethyl)-1H-indol-4-ylcarbamate, for which comprehensive toxicological data may not be publicly available, we must operate from a position of informed caution. This guide is constructed not as a rigid checklist, but as a dynamic framework for risk assessment and management, empowering you, the researcher, to make safety-conscious decisions. Our approach is built on the foundational principle of treating unknown compounds as potentially hazardous, leveraging structural-activity relationships to infer risks and establish robust protective measures.

Probable Hazard Profile: A Structural-Chemical Rationale

In the absence of a specific Safety Data Sheet (SDS) for this compound, a critical analysis of its constituent molecular structures—the indole ring and the N-tert-butylcarbamate group—provides the basis for our safety protocol. This predictive approach is a cornerstone of laboratory safety for research-grade compounds.

  • The Indole Moiety : Derivatives of indole are known to be potentially harmful if swallowed or absorbed through the skin.[1] They can also cause significant eye irritation.[1] The aromatic nature of the indole ring system means that dermal absorption is a credible route of exposure that must be mitigated.

  • The Carbamate Functional Group : Carbamates are a broad class of compounds, some of which are used as pesticides due to their anticholinesterase activity.[2][3] This mechanism involves the reversible inhibition of the acetylcholinesterase enzyme, which can lead to a range of toxic effects.[3][4] While the toxicity of this specific molecule is uncharacterized, the presence of the carbamate functional group necessitates handling procedures that prevent any potential for systemic exposure through inhalation, ingestion, or skin contact. Carbamates as a class are often treated as toxic, and waste disposal protocols reflect this, with incineration being a common recommendation.[5][6]

Given these structural components, we will proceed with the assumption that this compound may be harmful by ingestion, skin contact, and inhalation, and could be a serious eye irritant.

The Core of Protection: A Multi-Layered PPE Strategy

A comprehensive Personal Protective Equipment (PPE) strategy is non-negotiable. The following recommendations are designed to provide a robust barrier against the anticipated hazards.

Data Presentation: Recommended PPE for Common Laboratory Scenarios
ScenarioMinimum Required PPERecommended Best Practice
Handling Solid Compound (e.g., weighing, preparing for reaction)Nitrile gloves (single pair), safety glasses with side shields, standard lab coat.Double-gloving with nitrile gloves, chemical safety goggles, cuffed lab coat.
Preparing Solutions/Running Reactions (e.g., dissolving in solvents)Nitrile gloves, chemical safety goggles, standard lab coat. All work in a certified chemical fume hood.Double-gloving with nitrile gloves, chemical safety goggles and a face shield, chemically resistant cuffed lab coat.[1][7]
High-Energy Operations (e.g., sonicating, heating, potential for aerosolization)Nitrile gloves, chemical safety goggles and face shield, lab coat. All work in a fume hood.Double-gloving, chemical safety goggles and face shield, chemically resistant apron over lab coat. Consider respiratory protection based on risk assessment.
Spill Cleanup Double-gloving (nitrile), chemical safety goggles, lab coat.Chemically resistant gloves (e.g., thicker nitrile or neoprene), chemical splash goggles, disposable gown, shoe covers.[7][8] Respiratory protection may be required.[9]
Experimental Protocols: A Step-by-Step Guide to PPE Usage

Hand Protection: The First Line of Defense Chemical-resistant gloves are mandatory.[1] Nitrile gloves are a suitable initial choice for incidental contact.

  • Protocol for Gloving:

    • Before use, always inspect gloves for any signs of degradation or puncture.

    • For handling the solid compound or solutions, consider double-gloving. This practice significantly reduces the risk of exposure should the outer glove be compromised.

    • When double-gloving, remove the outer glove immediately upon contamination and dispose of it as hazardous waste.[9]

    • Gloves should be removed using a technique that avoids touching the outer surface with bare skin.[10]

    • Wash hands thoroughly with soap and water after removing gloves.[11][12]

Causality: The rationale for double-gloving is rooted in risk mitigation. The outer glove bears the primary contamination risk, while the inner glove provides a secondary barrier, protecting the skin during the removal of the contaminated outer glove.

Eye and Face Protection: Shielding Against the Unforeseen The potential for this compound to be a serious eye irritant demands robust protection.

  • Protocol for Eye/Face Protection:

    • Chemical safety goggles that provide a complete seal around the eyes are mandatory at all times in the laboratory.[1][7] Standard safety glasses with side shields do not offer sufficient protection against splashes.[9]

    • When handling solutions, particularly during transfers or when there is a significant splash hazard, a face shield must be worn in addition to safety goggles.[1][9]

Causality: Goggles protect against direct splashes and airborne particles from reaching the eyes. A face shield provides a broader barrier, protecting the entire face from splashes that could otherwise be absorbed through the skin or mucous membranes.

Body Protection: Minimizing Dermal Exposure A standard laboratory coat should be worn at all times and kept fully buttoned.[1][13]

  • Protocol for Body Protection:

    • Ensure the lab coat has cuffs that fit snugly around the wrist.

    • For procedures with a higher risk of spills or splashes, supplement the lab coat with a chemically resistant apron.

    • Lab coats worn while handling this compound should be considered contaminated and should not be worn outside the laboratory area.

    • Remove contaminated clothing immediately and wash it before reuse.[11][14]

Respiratory Protection: An Essential Consideration All handling of this compound, especially the solid form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]

  • Protocol for Respiratory Control:

    • Engineering Controls: The primary method of respiratory protection is the use of a chemical fume hood. Ensure the sash is positioned at the lowest practical height.

    • Respiratory PPE: If engineering controls are not feasible or during a large spill cleanup where aerosolization is possible, respiratory protection is required.[9] A NIOSH-approved respirator with P95 or P100 particulate filters would be appropriate for handling the powder.[10] All respirator use requires prior medical clearance and fit-testing as per institutional guidelines.[13]

Causality: Carbamates can be toxic if inhaled. A chemical fume hood provides a critical engineering control by capturing dust and vapors at the source. A respirator serves as a personal barrier when these engineering controls are insufficient or unavailable.

Operational and Disposal Plans

Standard Operating Procedure (SOP) for Handling

  • Preparation: Designate a specific area within a chemical fume hood for handling the compound. Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible.

  • Weighing: Handle the solid compound on a disposable weigh boat or paper within the fume hood to contain any dust.

  • Solution Preparation: Add solvents to the solid slowly to avoid splashing. Keep containers closed when not in use.

  • Post-Handling: After handling, decontaminate the work surface with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Dispose of all contaminated disposables, including gloves and weigh boats, in a clearly labeled hazardous waste container.[5]

Disposal Plan All waste containing this compound, whether solid, in solution, or contaminated materials, must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect solid compound and contaminated materials (gloves, paper towels, etc.) in a sealed, labeled hazardous waste container.[5]

    • Liquid Waste: Collect solutions in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[5]

  • Final Disposal: The recommended disposal method for carbamate-containing compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[2][5] Do not dispose of this material down the drain or in regular trash.[15][16] Arrange for pickup with your institution's Environmental Health and Safety (EHS) department.

Visualization of Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling Tert-butyl 3-(hydroxymethyl)-1H-indol- 4-ylcarbamate task_type What is the task? start->task_type solid Handling Solid (Weighing) task_type->solid Solid solution Solution Prep / Reaction task_type->solution Solution high_energy High Energy Ops (Sonication) task_type->high_energy High Energy spill Spill / Emergency task_type->spill Spill ppe_base Base PPE: - Lab Coat - Safety Goggles solid->ppe_base ppe_gloves Hand: Double Nitrile Gloves solid->ppe_gloves solution->ppe_base solution->ppe_gloves ppe_face Face Shield (in addition to goggles) solution->ppe_face high_energy->solution ppe_body Chem-Resistant Apron / Gown high_energy->ppe_body spill->high_energy ppe_resp Respiratory Protection spill->ppe_resp proceed Proceed with Task in Fume Hood ppe_base->proceed ppe_gloves->proceed ppe_face->proceed ppe_body->proceed ppe_resp->proceed

Caption: Decision workflow for selecting appropriate PPE.

References

  • Benchchem. Navigating the Safe Disposal of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride: A Comprehensive Guide.
  • Environmental Protection Agency. Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011-06-13).
  • Benchchem. Personal protective equipment for handling 3-Allyl-1H-indole.
  • Safety Data Sheet. Carbamate Pesticides Standard (1X1 mL). (2024-08-23).
  • Benchchem. Personal protective equipment for handling Methyl carbamate-d3.
  • Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Fisher Scientific. SAFETY DATA SHEET - tert-Butyl carbamate. (2010-10-28).
  • Safety Data Sheet HHBTA. (2021-10-29).
  • ACS Omega. Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction.
  • MSDS of tert-butyl N-[3-(hydroxymethyl)azetidin-3-yl]carbamate hydrochloride.
  • CymitQuimica. Safety Data Sheet - tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate. (2024-12-19).
  • Fisher Scientific. SAFETY DATA SHEET - tert-Butyl carbamate. (Revision Date 22-Sep-2023).
  • MedChemExpress. tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate-SDS. (2026-01-04).
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • MedChemExpress. tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate-SDS. (2025-12-24).
  • National Center for Biotechnology Information. Carbamate Toxicity - StatPearls.
  • ResearchGate. Carbamate poisoning: treatment recommendations in the setting of a mass casualties event. (2025-08-06).
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06).
  • Pharmacy Purchasing & Products Magazine. Personal Equipment for Use in Handling Hazardous Drugs.
  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. (2019-10-30).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.